Hpk1-IN-55
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C30H34N8O3 |
|---|---|
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
5-methoxy-6-(1-methylbenzimidazol-4-yl)-3-[[6-methyl-1'-(oxetan-3-yl)spiro[7H-pyrrolo[3,4-b]pyridine-5,4'-piperidine]-2-yl]amino]pyridine-2-carboxamide |
InChI |
InChI=1S/C30H34N8O3/c1-36-17-32-26-19(5-4-6-23(26)36)27-24(40-3)13-21(28(35-27)29(31)39)33-25-8-7-20-22(34-25)14-37(2)30(20)9-11-38(12-10-30)18-15-41-16-18/h4-8,13,17-18H,9-12,14-16H2,1-3H3,(H2,31,39)(H,33,34) |
InChI-Schlüssel |
IKGOYMIPWBVCQZ-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Hpk1-IN-55: A Deep Dive into its Mechanism of Action in T Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, has emerged as a critical negative regulator of T cell function. Its inhibition presents a promising strategy for enhancing anti-tumor immunity. This technical guide elucidates the mechanism of action of Hpk1-IN-55, a potent and selective HPK1 inhibitor, within T lymphocytes. By preventing the phosphorylation of a key signaling adapter, this compound unleashes the full potential of T cell activation, leading to enhanced proliferation, cytokine production, and effector functions. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key experiments, and detailed experimental methodologies to support further research and development in this area.
The Role of HPK1 in T Cell Receptor Signaling
Upon engagement of the T cell receptor (TCR) with its cognate antigen, a signaling cascade is initiated, leading to T cell activation. HPK1 acts as a crucial checkpoint in this pathway, dampening the signal to prevent excessive or inappropriate immune responses.[1][2][3] The primary mechanism of HPK1-mediated T cell inhibition involves the phosphorylation of the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue.[1][4][5] This phosphorylation event leads to the recruitment of the 14-3-3 protein, which subsequently targets SLP-76 for ubiquitination and proteasomal degradation.[5] The degradation of SLP-76 destabilizes the TCR signaling complex, effectively terminating the activation signal.[5] Genetic ablation or pharmacological inhibition of HPK1 has been shown to enhance T cell responsiveness to antigen stimulation.[1][2]
This compound: Mechanism of Action
This compound is a selective and orally active inhibitor of HPK1.[6] Its mechanism of action centers on the direct inhibition of the kinase activity of HPK1. By binding to the ATP-binding pocket of HPK1, this compound prevents the phosphorylation of its downstream target, SLP-76.[1][7] This blockade of SLP-76 phosphorylation at Serine 376 prevents its subsequent degradation, thereby sustaining the TCR signaling cascade.[4][5] The sustained signaling leads to enhanced activation of downstream pathways, including the ERK/MAPK pathway, resulting in increased T cell proliferation and production of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[4][5]
The following diagram illustrates the central role of HPK1 in TCR signaling and the mechanism of action of this compound.
Quantitative Data
The efficacy of this compound and other HPK1 inhibitors has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of this compound [6]
| Parameter | Cell Type | Value |
| HPK1 Enzymatic Inhibition (IC50) | - | <0.51 nM |
| IL-2 Secretion (EC50) | Human PBMCs | 43.3 nM |
| IL-2 Release (EC50) | Purified Human Pan T cells | 38.8 nM |
| IFN-γ Release (EC50) | Purified Human Pan T cells | 49.2 nM |
Table 2: Effects of HPK1 Inhibition on T Cell Function
| HPK1 Inhibitor | Experiment | Result | Reference |
| This compound | T cell proliferation in human pan T cells | Increased proliferation at low, intermediate, and high concentrations | [6] |
| Generic HPK1 inhibitor | IL-2 secretion from stimulated human CD8+ T cells | Enhanced IL-2 secretion | [4] |
| Generic HPK1 inhibitor | IFN-γ secretion from stimulated human CD8+ T cells | Enhanced IFN-γ secretion | [4] |
| KHK-6 | CD3/CD28-induced phosphorylation of SLP-76 (Ser-376) | Inhibited phosphorylation | [1] |
| KHK-6 | CD3/CD28-induced cytokine production | Significantly enhanced | [1] |
| PF-07265028 | SLP76 phosphorylation (pSLP76) in primary human T cells | Dose-dependent inhibition | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of HPK1 inhibitors.
Western Blot for HPK1 and pSLP-76
This protocol is used to detect the levels of total HPK1 and phosphorylated SLP-76 (S376) in T cells.
Flow Cytometry for T Cell Activation Markers and Intracellular Cytokines
This method is used to quantify the expression of cell surface activation markers (e.g., CD69, CD25) and intracellular cytokines (e.g., IL-2, IFN-γ).
Cytokine Secretion Assay (ELISA or Cytometric Bead Array)
This protocol measures the concentration of secreted cytokines in the cell culture supernatant.
Conclusion
This compound represents a promising therapeutic agent for enhancing T cell-mediated immunity. Its targeted inhibition of HPK1 kinase activity effectively removes a key brake on T cell activation, leading to a more robust and sustained immune response. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of HPK1 inhibition in oncology and other immune-related diseases. The detailed understanding of its mechanism of action is crucial for the design of future clinical trials and the development of next-generation immunotherapies.
References
- 1. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arcusbio.com [arcusbio.com]
- 5. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Dendritic Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has been identified as a critical negative regulator of immune cell function.[1][2] Predominantly expressed in hematopoietic lineages, HPK1 acts as an intracellular checkpoint that attenuates activation signaling pathways in various immune cells, most notably T cells and, as emerging evidence strongly suggests, dendritic cells (DCs).[1][2][3][4] In dendritic cells, the most potent antigen-presenting cells (APCs), HPK1 dampens the signaling cascades essential for their maturation, antigen presentation, and cytokine production.[5][6] Genetic knockout or pharmacological inhibition of HPK1 results in a hyperactivated DC phenotype, characterized by enhanced expression of co-stimulatory molecules, increased production of pro-inflammatory cytokines, and superior T-cell priming capabilities.[1] These findings position HPK1 as a promising molecular target for immunotherapies, particularly in the context of cancer, where augmenting DC function can lead to more robust and effective anti-tumor immune responses.[7][8][9]
HPK1 as a Negative Regulator of Dendritic Cell Function
HPK1 is a serine/threonine kinase belonging to the Ste20 family.[1] In immune cells, it functions as a crucial negative feedback regulator. In dendritic cells, HPK1 is believed to curtail the signaling pathways that drive their activation and maturation.[5] The absence or inhibition of HPK1 activity effectively "releases the brakes" on DCs, leading to a more potent immune response.[5]
Studies using HPK1-deficient (HPK1-/-) mice have been instrumental in elucidating this role. Bone marrow-derived dendritic cells (BMDCs) from HPK1-/- mice, when matured, demonstrate superiority in stimulating T cell proliferation both in vitro and in vivo compared to their wild-type (WT) counterparts.[7][8][10] This enhanced activity is attributed to several key phenotypic changes in the HPK1-/- BMDCs.[7][8][10]
Quantitative Data Summary: Enhanced DC Activation with HPK1 Deficiency or Inhibition
The functional consequence of HPK1 ablation or inhibition in dendritic cells is a significant enhancement of their activation state. This is quantitatively demonstrated by the upregulation of cell surface markers critical for T-cell co-stimulation and a marked increase in the secretion of key pro-inflammatory cytokines.
Table 1: Upregulation of Co-stimulatory Molecules in HPK1-deficient Murine BMDCs
| Cell Surface Marker | Observation | Fold Increase (Approximate) |
| CD80 | Increased expression in HPK1-/- BMDCs post-LPS stimulation | >1.5-fold |
| CD86 | Increased expression in HPK1-/- BMDCs post-LPS stimulation | >1.5-fold |
| I-A(b) (MHC Class II) | Increased expression in HPK1-/- BMDCs post-LPS stimulation | >1.5-fold |
| Data is synthesized from studies demonstrating significantly higher expression in HPK1-/- BMDCs compared to wild-type (WT) following stimulation with lipopolysaccharide (LPS).[8][10][11] |
Table 2: Enhanced Pro-inflammatory Cytokine Production by HPK1-deficient Murine BMDCs
| Cytokine | Observation | Fold Increase (Approximate) |
| IL-12 | Significantly increased secretion in matured HPK1-/- BMDCs | >2-fold |
| IL-1β | Significantly increased secretion in matured HPK1-/- BMDCs | >2-fold |
| TNF-α | Significantly increased secretion in matured HPK1-/- BMDCs | >2-fold |
| IL-6 | Significantly increased secretion in matured HPK1-/- BMDCs | >2-fold |
| Approximate values are extrapolated from published studies and may vary based on experimental conditions.[8][10][11] |
Table 3: Effect of Pharmacological HPK1 Inhibition on Dendritic Cell Cytokine Production
| Cytokine | Treatment | Observation | Fold Increase (vs. Control) |
| IL-6 | NDI-101150 (HPK1 inhibitor) on LPS-matured mouse BMDCs | Dose-dependent increase in production | Up to 3-fold |
| IL-12 | NDI-101150 (HPK1 inhibitor) on LPS-matured mouse BMDCs | Dose-dependent increase in production | Up to 3-fold |
| TNF-α | NDI-101150 (HPK1 inhibitor) on LPS-matured mouse BMDCs | Dose-dependent increase in production | Up to 3-fold |
| IL-1β | NDI-101150 (HPK1 inhibitor) on LPS-matured mouse BMDCs | Dose-dependent increase in production | Up to 5-fold |
| IL-1β | HPK1 inhibitor on human DCs matured with LPS + IFN-γ | Statistically significant increase in secretion | - |
| Data is based on studies with the small molecule inhibitor NDI-101150 and other tool compounds.[6][12] |
In addition to enhanced activation, HPK1-/- BMDCs have shown significant resistance to LPS-induced apoptosis, which may contribute to a more sustained anti-tumor immune response.[7][8][11]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved in the investigation of HPK1 function in dendritic cells, the following diagrams have been generated.
Caption: HPK1 negatively regulates TLR-mediated DC activation.
Caption: Experimental workflow for assessing HPK1's effect on DCs.
Detailed Methodologies for Key Experiments
The following are generalized protocols for key experiments to evaluate the effect of HPK1 deficiency or inhibition on dendritic cell function.
Protocol 1: Generation and Maturation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Isolation of Bone Marrow: Euthanize C57BL/6 mice (both wild-type and HPK1-/-) and isolate femurs and tibias. Flush the bone marrow with RPMI-1640 medium using a syringe and a 25-gauge needle.[5]
-
Red Blood Cell Lysis: Treat the cell suspension with ACK lysis buffer to remove red blood cells.[5]
-
Cell Culture: Plate the bone marrow cells in petri dishes at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.[5]
-
Incubation and Feeding: Incubate the cells at 37°C in a 5% CO2 incubator. On day 3, add fresh medium with cytokines. On day 6, collect the non-adherent and loosely adherent cells, which are immature BMDCs.[5]
-
Maturation/Stimulation: Plate the immature BMDCs in 24-well plates at a density of 1 x 10^6 cells/mL. Stimulate the BMDCs with a TLR agonist, such as Lipopolysaccharide (LPS; 100 ng/mL), for 18-24 hours to induce maturation.[5]
Protocol 2: Analysis of DC Maturation and Cytokine Production
-
Pharmacological Inhibition (if applicable): For inhibitor studies, pre-treat the immature BMDCs with various concentrations of an HPK1 inhibitor or a vehicle control (e.g., DMSO) for 1-2 hours before adding the maturation stimulus.[5]
-
Flow Cytometry for Surface Markers: After stimulation, harvest the cells. Stain with fluorescently-labeled antibodies against DC markers (e.g., CD11c) and co-stimulatory molecules (e.g., CD80, CD86, MHC Class II). Analyze the samples using a flow cytometer to quantify the expression levels (Mean Fluorescence Intensity) of these markers.[7]
-
ELISA for Cytokine Quantification: Collect the cell culture supernatants after the stimulation period. Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentration of secreted pro-inflammatory cytokines such as IL-12, IL-1β, TNF-α, and IL-6.[7]
Protocol 3: Mixed Lymphocyte Reaction (MLR) for T-cell Activation
-
Co-culture Setup: Co-culture the matured BMDCs (WT vs. HPK1-/- or inhibitor-treated vs. vehicle) with allogeneic T cells isolated from the spleen and lymph nodes of a different mouse strain (e.g., BALB/c).
-
Proliferation Assay: After 3-5 days of co-culture, assess T cell proliferation. This can be measured by the incorporation of tritiated thymidine (B127349) ([3H]thymidine) or by using proliferation dyes like CFSE.
-
Analysis: A higher degree of T cell proliferation in the presence of HPK1-deficient or inhibited DCs indicates their enhanced stimulatory capacity.[8][10]
Conclusion and Future Directions
The collective evidence strongly supports the role of HPK1 as a negative regulator of dendritic cell activation. The abrogation of HPK1 function, either genetically or pharmacologically, leads to a hyperactive DC phenotype capable of mounting a more potent T-cell response. This makes HPK1 an attractive target for cancer immunotherapy, with the potential to enhance the efficacy of DC-based vaccines and other immuno-oncology strategies.[9] Future research should focus on the development of highly selective and potent small-molecule inhibitors of HPK1 for clinical translation.[2][13] Furthermore, exploring the synergistic effects of HPK1 inhibition with other immunotherapies, such as checkpoint blockade, could unlock new avenues for treating cancer and other diseases where a robust immune response is desired.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for targeting HPK1 in cancer and the barriers to preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Hematopoietic Progenitor Kinase 1 Is a Negative Regulator of Dendritic Cell Activation | Semantic Scholar [semanticscholar.org]
- 11. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 12. arcusbio.com [arcusbio.com]
- 13. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
Introduction to Hematopoietic Progenitor Kinase 1 (HPK1)
An In-Depth Technical Guide to Hpk1-IN-55: Target Engagement and Binding Affinity
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T-cells, B-cells, and dendritic cells (DCs).[1][2] It functions as a critical negative regulator of immune responses.[1][3] Within the cancer-immunity cycle, HPK1 dampens signaling downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), thereby attenuating immune cell activation, proliferation, and cytokine production.[1][4][5][6]
Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Ser376 residue.[5][7][8] This phosphorylation event leads to the proteasomal degradation of SLP-76, which in turn weakens the signal transduction required for a robust anti-tumor immune response.[7] The demonstrated ability of HPK1 knockout or kinase-dead models to enhance T-cell signaling and inhibit tumor growth has established HPK1 as a compelling therapeutic target in immuno-oncology.[2][6][7] Pharmacological inhibition of HPK1 is a promising strategy to reinvigorate anti-tumor immunity.[6][9]
This compound: A Potent and Selective HPK1 Inhibitor
This compound (also referred to as compound 19 in some literature) is a potent, selective, and orally active small molecule inhibitor of HPK1.[10] Its high affinity and specificity make it a valuable tool for studying the therapeutic potential of HPK1 inhibition. This compound has been shown to effectively block HPK1 enzymatic activity, engage the target in cellular contexts, and produce downstream functional effects consistent with the reversal of HPK1-mediated immune suppression.[10]
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data for this compound, detailing its binding affinity, cellular activity, and in vivo target engagement.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Assay Type | Cell/System | Value | Reference |
|---|---|---|---|---|
| IC50 | HPK1 Enzymatic Inhibition | Biochemical | <0.51 nM | [10] |
| Kinase Selectivity | GCK-like kinase | Biochemical | >637-fold vs. HPK1 | [10] |
| LCK | Biochemical | >1022-fold vs. HPK1 | [10] | |
| EC50 | IL-2 Secretion | Human PBMCs | 43.3 nM | [10] |
| IL-2 Release | Purified Human Pan T-cells | 38.8 nM | [10] | |
| IFN-γ Release | Purified Human Pan T-cells | 49.2 nM | [10] |
| Proliferation | T-cell Proliferation | Purified Human Pan T-cells | Increased proliferation (0.00457-10 µM) |[10] |
Table 2: In Vivo Target Engagement of this compound
| Animal Model | Dosing Regimen | Key Finding | Reference |
|---|---|---|---|
| Balb/c mice with CT26 colorectal tumor | 10 and 30 mg/kg | >50% inhibition of pSLP76 in the spleen for over 6 hours | [10] |
| Balb/c mice with CT26 colorectal tumor | 3 mg/kg | Did not achieve sustained pSLP76 reduction | [10] |
| Balb/c mice with CT26 colorectal tumor | 1.5-12 mg/kg (p.o., b.i.d, 5 weeks) | Demonstrated good target engagement and anti-tumor effects |[10] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the HPK1 signaling cascade and the logical workflow for inhibitor evaluation.
Experimental Protocols
Detailed methodologies for key assays used to characterize this compound are outlined below. These protocols are synthesized from standard practices described in the cited literature.[2][7][8][11]
Biochemical HPK1 Kinase Inhibition Assay (TR-FRET)
Objective: To determine the in vitro potency (IC50) of this compound against purified HPK1 enzyme.
Principle: This time-resolved fluorescence energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate by HPK1. A europium-labeled anti-phosphoserine antibody binds to the phosphorylated peptide, bringing it in proximity to a streptavidin-allophycocyanin (APC) conjugate, which results in a FRET signal.
Materials:
-
Recombinant human HPK1 enzyme
-
Biotinylated peptide substrate (e.g., based on SLP-76 sequence)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT, Brij-35)
-
This compound (serial dilutions)
-
Europium-labeled anti-phosphoserine antibody
-
Streptavidin-APC
-
Stop/Detection buffer (contains EDTA to chelate Mg2+ and stop the reaction)
-
Low-volume 384-well assay plates
-
TR-FRET compatible plate reader
Method:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the assay plate wells.
-
Add 2.5 µL of a solution containing the HPK1 enzyme and the biotinylated peptide substrate to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Stop the reaction by adding 10 µL of the Stop/Detection buffer containing the Eu-antibody and Streptavidin-APC.
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring emission at both donor (Eu) and acceptor (APC) wavelengths.
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement: pSLP-76 Inhibition Assay
Objective: To measure the ability of this compound to inhibit HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.
Principle: Human peripheral blood mononuclear cells (PBMCs) are treated with the inhibitor and then stimulated via the T-cell receptor. The level of phosphorylated SLP-76 (pSLP-76) at the Ser376 site is measured, typically by flow cytometry or a sensitive ELISA.
Materials:
-
Cryopreserved human PBMCs
-
RPMI-1640 culture medium with 10% FBS
-
This compound (serial dilutions)
-
T-cell stimulation reagent (e.g., anti-CD3/anti-CD28 antibodies)
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm)
-
Fluorescently-conjugated antibody against pSLP-76 (Ser376)
-
Flow cytometer
Method:
-
Thaw and culture human PBMCs overnight.
-
Plate the cells (e.g., 1x10^6 cells/well) in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound or DMSO control for 1-2 hours.
-
Stimulate the T-cells by adding anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15 minutes).
-
Immediately fix the cells by adding a fixation buffer to stop all enzymatic activity.
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with the fluorescently-conjugated anti-pSLP-76 antibody.
-
Wash the cells to remove unbound antibody.
-
Acquire data on a flow cytometer, gating on the T-cell population.
-
Determine the median fluorescence intensity (MFI) of the pSLP-76 signal for each condition.
-
Plot the percentage of pSLP-76 inhibition against inhibitor concentration to calculate the EC50 value.
Functional Assay: Cytokine Release (IL-2/IFN-γ)
Objective: To assess the downstream functional consequence of HPK1 inhibition on T-cell activation by measuring cytokine production.
Principle: PBMCs or purified T-cells are treated with this compound and stimulated. The increased signaling resulting from HPK1 inhibition leads to enhanced production and secretion of effector cytokines like IL-2 and IFN-γ, which are quantified in the culture supernatant.
Materials:
-
Human PBMCs or purified T-cells
-
Culture medium and plates
-
This compound (serial dilutions)
-
T-cell stimulation reagent (e.g., anti-CD3/anti-CD28)
-
ELISA or Luminex-based kits for human IL-2 and IFN-γ
Method:
-
Plate PBMCs or T-cells in a 96-well culture plate.
-
Treat cells with serial dilutions of this compound or DMSO control.
-
Add a T-cell stimulation reagent.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate and collect the culture supernatant.
-
Quantify the concentration of IL-2 and/or IFN-γ in the supernatant using a commercially available ELISA or multiplex bead-based assay kit, following the manufacturer's instructions.
-
Plot the cytokine concentration against the inhibitor concentration and fit the data to determine the EC50 value, representing the concentration at which the inhibitor induces a half-maximal response.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 6. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in B-Cell Receptor Signaling: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Ste20 family of serine/threonine kinases, has emerged as a critical negative regulator of immune responses. Predominantly expressed in hematopoietic cells, HPK1 plays a significant role in attenuating signaling cascades downstream of both T-cell and B-cell antigen receptors. In the context of B-cell activation, engagement of the B-cell receptor (BCR) initiates a signaling cascade that, while promoting an immune response, also activates HPK1 as a key feedback inhibition mechanism. This guide provides an in-depth technical overview of the HPK1 signaling pathway in BCR activation, presenting quantitative data on its impact, detailed experimental protocols for its study, and visual diagrams of the core molecular interactions and workflows. Understanding this pathway is crucial for the development of novel therapeutics, particularly in the fields of immuno-oncology and autoimmune disease, where modulation of HPK1 activity is a promising strategy.
The Core HPK1 Signaling Pathway in B-Cell Receptor Activation
Upon antigen binding, the B-cell receptor (BCR) initiates a signaling cascade that leads to B-cell proliferation, differentiation, and antibody production. A key component of this intricate network is Hematopoietic Progenitor Kinase 1 (HPK1), which functions as an essential negative regulator, dampening the immune response to prevent excessive activation.
Activation of HPK1 Downstream of the BCR
Engagement of the BCR by an antigen triggers the activation of Src family kinases, such as Lyn, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα/Igβ signaling subunits of the BCR complex. This creates docking sites for spleen tyrosine kinase (Syk), which is subsequently activated. Activated Syk phosphorylates a number of downstream targets, including the B-cell linker protein (BLNK), also known as SLP-65. It is at this juncture that HPK1 is recruited into the signaling complex. The interaction between HPK1 and BLNK is a critical step for HPK1 activation.[1][2]
HPK1-Mediated Negative Regulation of BLNK
Once activated, HPK1 exerts its inhibitory function primarily by phosphorylating BLNK on Threonine 152 (Thr152).[1][3][4] This phosphorylation event creates a binding site for the 14-3-3 family of adaptor proteins. The recruitment of 14-3-3 to BLNK initiates a cascade of events leading to the attenuation of the BCR signal.[1][3][4] Specifically, the BLNK/14-3-3 complex is targeted for ubiquitination at Lysine residues 37, 38, and 42, which subsequently leads to the proteasomal degradation of activated BLNK.[1][4]
By promoting the degradation of BLNK, HPK1 effectively dismantles a critical signaling hub, thereby downregulating downstream pathways. This includes the attenuation of Phospholipase C gamma 2 (PLCγ2) activation, which in turn reduces calcium mobilization and the activation of key transcription factors.[5] Furthermore, the degradation of BLNK leads to reduced activation of downstream Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, as well as the NF-κB pathway.[1][3][4] Studies in HPK1-deficient B cells have consistently shown hyper-proliferation and hyper-activation of these downstream signaling molecules upon BCR ligation, underscoring the crucial role of HPK1 as a negative regulator.[1][3][4]
Quantitative Analysis of HPK1's Impact on BCR Signaling
The absence of HPK1 leads to a marked increase in the phosphorylation and activation of key downstream signaling molecules following BCR stimulation. The following tables summarize quantitative data from studies on HPK1-deficient B cells, providing a clearer picture of the extent of HPK1's negative regulatory role.
Table 1: Effect of HPK1 Deficiency on Downstream Signaling Molecule Phosphorylation
| Signaling Molecule | Fold Increase in Phosphorylation (HPK1-/- vs. WT) at 3 min post-anti-IgM |
| BLNK | ~2.5-fold |
| PLCγ2 | ~2.0-fold |
| ERK | ~3.0-fold |
| p38 | ~2.5-fold |
| JNK | ~2.5-fold |
| IKK | ~2.0-fold |
| Data synthesized from densitometry quantification of Western blots in Wang et al., 2012.[4] |
Table 2: Impact of HPK1 Deficiency on B-Cell Proliferation
| Stimulation | Proliferation ([3H]Thymidine Incorporation - CPM) in WT B-cells | Proliferation ([3H]Thymidine Incorporation - CPM) in HPK1-/- B-cells | Fold Increase in Proliferation (HPK1-/- vs. WT) |
| Unstimulated | ~500 | ~600 | ~1.2-fold |
| anti-IgM (10 µg/ml) | ~20,000 | ~45,000 | ~2.25-fold |
| LPS (5 µg/ml) | ~80,000 | ~85,000 | ~1.06-fold |
| Data are representative values based on graphical data from Wang et al., 2012.[4] |
Experimental Protocols
Investigating the HPK1 signaling pathway in B cells requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation of HPK1 and BLNK from B-cells
This protocol details the co-immunoprecipitation of HPK1 and its substrate BLNK from B-cell lysates to demonstrate their interaction following BCR activation.
Materials:
-
Purified B-cells
-
Anti-IgM F(ab')2 fragment
-
Co-IP Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
-
Protein A/G agarose (B213101) beads
-
Primary antibodies: anti-BLNK, anti-HPK1
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF membrane
-
Blocking buffer: 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)
-
ECL Western blotting detection reagents
Procedure:
-
Cell Stimulation: Stimulate purified B-cells (e.g., 1x107 cells) with anti-IgM (10 µg/ml) for the desired time at 37°C. Include an unstimulated control.
-
Cell Lysis: Pellet the cells and lyse in 500 µl of ice-cold Co-IP Lysis Buffer for 30 minutes on ice.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add 20 µl of a 50% slurry of Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add 2-4 µg of the primary antibody (e.g., anti-BLNK) and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add 30 µl of a 50% slurry of Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash three to four times with 1 ml of cold Co-IP Lysis Buffer.
-
Elution: After the final wash, aspirate the supernatant and add 40 µl of 2x SDS-PAGE loading buffer to the beads. Boil for 5 minutes to elute the proteins.
-
Western Blotting: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. Following electrophoresis and transfer to a PVDF membrane, probe with the desired primary antibody (e.g., anti-HPK1) to detect the co-immunoprecipitated protein.
In Vitro Kinase Assay for HPK1 Activity
This protocol describes a method to measure the kinase activity of recombinant HPK1 using a generic substrate, Myelin Basic Protein (MBP), and radiolabeled ATP.
Materials:
-
Active recombinant HPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.
-
[γ-33P]-ATP
-
Phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter and fluid
Procedure:
-
Prepare Reaction Mix: In a microfuge tube, prepare a reaction mix containing Kinase Assay Buffer, the substrate (e.g., MBP at a final concentration of 0.2 mg/ml), and the active HPK1 enzyme.
-
Initiate Reaction: Start the kinase reaction by adding [γ-33P]-ATP to a final concentration of 10 µM. The final reaction volume is typically 25-50 µl.
-
Incubation: Incubate the reaction mixture at 30°C for a set time (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper three times for 5-10 minutes each in a 1% phosphoric acid solution to remove unincorporated [γ-33P]-ATP.
-
Counting: Air dry the paper and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.
Conclusion and Future Directions
HPK1 is a pivotal negative regulator of BCR signaling, playing a crucial role in maintaining immune homeostasis by preventing aberrant B-cell activation. Its mechanism of action, centered on the phosphorylation and subsequent degradation of the key adaptor protein BLNK, provides a clear pathway for therapeutic intervention. The hyper-responsive phenotype of HPK1-deficient B-cells highlights the potential of HPK1 inhibitors in enhancing immune responses. This is of particular interest in immuno-oncology, where boosting the anti-tumor activity of B-cells could be a valuable therapeutic strategy. Conversely, agonistic modulation of HPK1 activity could be explored for the treatment of autoimmune diseases characterized by B-cell hyperactivity. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug developers to further investigate the intricacies of the HPK1 signaling pathway and to screen for and characterize novel modulators of its activity. Future research should focus on elucidating the broader interactome of HPK1 in B-cells and understanding its role in different B-cell subsets and developmental stages.
References
Hpk1-IN-55: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Chemical Structure and Properties of Hpk1-IN-55 for Researchers, Scientists, and Drug Development Professionals.
This compound, also identified as compound 19, is a potent and selective, orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1] With a half-maximal inhibitory concentration (IC50) of less than 0.51 nM, it demonstrates significant potential in the realm of cancer immunotherapy.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activities, along with detailed experimental protocols and pathway diagrams to support further research and development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity is defined by the following identifiers:
-
Canonical SMILES: COC1=CC(NC2=CC=C3C4(N(CC3=N2)C)CCN(CC4)C5COC5)=C(N=C1C6=C(C7=CC=C6)N=CN7C)C(N)=O[1]
-
CAS Number: 3048537-58-9[1]
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C32H34N8O4 | |
| Molecular Weight | 594.66 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO | [2] |
| Storage Temperature | -20°C | [1] |
Biological Activity and Mechanism of Action
HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[4][5][6] It functions as a negative regulator of T-cell receptor (TCR) signaling.[4][5][6] By inhibiting HPK1, this compound enhances T-cell activation, proliferation, and cytokine production, which are crucial for anti-tumor immunity.[7][8]
The inhibitory activity and selectivity of this compound are highlighted in the following table.
| Parameter | Value | Species | Assay Conditions | Reference |
| HPK1 IC50 | <0.51 nM | Enzymatic Assay | [1][2][3] | |
| Selectivity vs. GCK | >637-fold | Kinase Panel | [1] | |
| Selectivity vs. LCK | >1022-fold | Kinase Panel | [1] | |
| IL-2 Secretion EC50 | 43.3 nM | Human | Peripheral Blood Mononuclear Cells (PBMCs) | [1] |
| IFN-γ Release EC50 | 49.2 nM | Human | Purified Human Pan T-cells | [1] |
| IL-2 Release EC50 | 38.8 nM | Human | Purified Human Pan T-cells | [1] |
This compound has demonstrated anti-cancer effects in vivo. In murine colorectal cancer models (CT26 and MC38), it has shown additive and synergistic effects when combined with anti-PD-1 therapy.[1]
Signaling Pathway
The binding of an antigen to the T-cell receptor (TCR) initiates a signaling cascade that leads to T-cell activation. HPK1 acts as a negative regulator in this pathway. This compound inhibits HPK1, thereby removing this negative regulation and enhancing the T-cell response.
Pharmacokinetics
Pharmacokinetic studies in monkeys have shown that this compound has moderate clearance and good oral bioavailability.
| Parameter | Value | Species | Dosing | Reference |
| Clearance (Clp) | 11.41 mL/min/kg | Monkey | 1 mg/kg, IV | [1] |
| Oral Exposure (AUC0-24h) | 560.5 h·ng/mL | Monkey | 2 mg/kg, PO | [1] |
| Oral Bioavailability (F%) | 42.0% | Monkey | 2 mg/kg, PO | [1] |
Experimental Protocols
In Vitro HPK1 Enzymatic Inhibition Assay
Objective: To determine the IC50 of this compound against HPK1.
Methodology:
-
Recombinant human HPK1 enzyme is used.
-
A suitable substrate (e.g., a generic kinase substrate peptide) and ATP are prepared in a kinase buffer.
-
This compound is serially diluted to various concentrations.
-
The enzyme, substrate, ATP, and inhibitor are incubated together in a microplate.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified using a suitable detection method (e.g., luminescence-based assay measuring remaining ATP).
-
The percentage of inhibition at each concentration is calculated relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Cellular Assay for IL-2 Secretion in Human PBMCs
Objective: To determine the EC50 of this compound for the inhibition of IL-2 secretion in human PBMCs.
Methodology:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood.
-
PBMCs are plated in a 96-well plate.
-
Cells are pre-incubated with serial dilutions of this compound for a specified time (e.g., 1 hour).
-
T-cells are stimulated with anti-CD3/anti-CD28 antibodies to induce T-cell activation and IL-2 secretion.
-
The cells are incubated for a further period (e.g., 24-72 hours).
-
The supernatant is collected, and the concentration of IL-2 is measured using an ELISA kit.
-
The EC50 value is calculated from the dose-response curve.
Conclusion
This compound is a highly potent and selective HPK1 inhibitor with promising preclinical data supporting its development as a novel cancer immunotherapy agent. Its ability to enhance T-cell-mediated anti-tumor responses, both as a monotherapy and in combination with checkpoint inhibitors, makes it a valuable tool for researchers in the field of immuno-oncology. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HPK1抑制剂 | CAS 3048537-58-9 | 美国InvivoChem [invivochem.cn]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 7. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
The Critical Role of HPK1 in Attenuating T-Cell Receptor Signaling: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the mechanism of Hematopoietic Progenitor Kinase 1 (HPK1) as a negative regulator of T-cell receptor (TCR) signaling. This document provides an in-depth overview of the signaling cascade, quantitative data on its effects, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a Ste20-like serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical intracellular immune checkpoint, negatively regulating T-cell receptor (TCR) signaling to prevent excessive immune responses.[1][2] However, this regulatory function can be exploited by tumors to evade immune surveillance, making HPK1 a compelling target for cancer immunotherapy.[1][3] Inhibition of HPK1 has been shown to enhance T-cell activation, proliferation, and anti-tumor immunity.[3][4][5] This guide elucidates the core mechanisms of HPK1-mediated negative regulation of TCR signaling.
Core Signaling Pathway of HPK1 in TCR Negative Regulation
Upon engagement of the T-cell receptor (TCR) with an antigen, a signaling cascade is initiated that leads to T-cell activation, proliferation, and the execution of effector functions. HPK1 acts as a crucial negative feedback loop in this process.[2][6]
Following TCR stimulation, HPK1 is recruited to the Linker for Activation of T-cells (LAT) signalosome, a critical signaling hub.[1][7] There, HPK1 becomes catalytically active through autophosphorylation and transphosphorylation.[6][8] Activated HPK1 then phosphorylates several downstream targets, most notably the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376 (S376).[1][2][9] This phosphorylation event creates a binding site for 14-3-3 proteins.[1][9]
The subsequent binding of 14-3-3 proteins to the phosphorylated Serine 376 on SLP-76 leads to the disassembly of the TCR signaling complex.[1][10] This is further facilitated by the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][11] The overall result is the attenuation of downstream signaling pathways, including the Ras-MAPK and PLCγ1-Ca2+ pathways, which leads to reduced T-cell activation and cytokine production.[1][9] HPK1 also phosphorylates the adaptor protein Gads, which further contributes to the negative regulation of TCR signaling.[6]
Quantitative Data on HPK1 Inhibition
The functional consequence of HPK1's role as a negative regulator is evident from studies utilizing genetic knockouts or small molecule inhibitors. Inhibition of HPK1 leads to enhanced T-cell function.
| Parameter | Assay Type | Cell Type | Treatment | Result | Reference |
| IC50 | Biochemical Kinase Assay | Recombinant Human HPK1 | HPK1 Inhibitor (Compound 1) | 0.0465 nM | [12] |
| IC50 | Cellular pSLP-76 (S376) Assay | Human PBMCs | HPK1 Inhibitor (Compound 1) | 17.59 - 19.8 nM | [12] |
| EC50 | IL-2 Secretion | Human PBMCs | HPK1 Inhibitor (Compound 1) | 2.24 - 4.85 nM | [12] |
| pSLP-76 (S376) Inhibition | Flow Cytometry | Total CD3+ T-Cells | 100 nM Hpk1-IN-43 | 86.1% Inhibition | [13] |
| IL-2 Production | Cytokine Bead Array | Human CD8+ T-cells | 1 µM HPK1 Inhibitor | ~1.5 - 4.0 Fold Increase | [12] |
| IFN-γ Production | Cytokine Bead Array | Human CD8+ T-cells | 1 µM HPK1 Inhibitor | ~1.5 - 3.5 Fold Increase | [12] |
| CD69 Expression | Flow Cytometry | CD8+ T-cells | 1 µM HPK1 Inhibitor | Fold Change vs. Control (Stimulated) | |
| CD25 Expression | Flow Cytometry | CD4+ T-cells | 1 µM HPK1 Inhibitor | Fold Change vs. Control (Stimulated) |
Experimental Protocols
Accurate assessment of HPK1 activity and its impact on TCR signaling is crucial for both basic research and drug discovery. The following sections provide detailed methodologies for key experiments.
In Vitro HPK1 Kinase Assay
This assay measures the direct kinase activity of recombinant HPK1.
-
Principle: Quantifies the transfer of a phosphate (B84403) group from ATP to a substrate, such as Myelin Basic Protein (MBP). This can be measured radiometrically using [γ-³³P]ATP or through luminescence-based methods like ADP-Glo™.[14][15]
-
Methodology (Luminescence-based using ADP-Glo™): [15][16]
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate.
-
Add the master mix to the wells of a microplate.
-
Add the test inhibitor or vehicle control.
-
Initiate the reaction by adding diluted recombinant HPK1 kinase.
-
Incubate at 30°C for a specified time (e.g., 45-60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40-45 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature.
-
Measure luminescence using a microplate reader. The luminescent signal is proportional to the ADP formed and thus to the kinase activity.
-
Cellular Phospho-SLP-76 (S376) Assay
This assay measures the intracellular activity of HPK1 by quantifying the phosphorylation of its direct substrate, SLP-76, at Serine 376.[17]
-
Principle: T-cells (e.g., Jurkat cells or primary T-cells) are stimulated to activate the TCR pathway. The level of phosphorylated SLP-76 at S376 is then measured, typically by flow cytometry or ELISA, in the presence or absence of an HPK1 inhibitor.[13][18]
-
Methodology (Flow Cytometry): [13][18]
-
Culture Jurkat T-cells or isolated primary T-cells.
-
Pre-treat cells with various concentrations of the HPK1 inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short duration (e.g., 15-30 minutes) to activate TCR signaling and HPK1.
-
Immediately fix the cells with a formaldehyde-based buffer to preserve phosphorylation states.
-
Permeabilize the cells with a methanol-based buffer to allow for intracellular antibody staining.
-
Stain the cells with a fluorescently-conjugated antibody specific for phospho-SLP-76 (S376) and antibodies for cell surface markers (e.g., CD3, CD4, CD8).
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of pSLP-76 within the gated T-cell populations.
-
T-Cell Activation Assay
This assay assesses the functional consequences of HPK1 inhibition on T-cell activation.
-
Principle: T-cells are stimulated in the presence of an HPK1 inhibitor, and activation is measured by the upregulation of surface markers (e.g., CD69, CD25) and the production of cytokines (e.g., IL-2, IFN-γ).[13][14]
-
Methodology (Flow Cytometry for Markers and Cytokines): [13]
-
Isolate human Peripheral Blood Mononuclear Cells (PBMCs) using a Ficoll-Paque gradient.
-
Plate the cells and pre-treat with various concentrations of the HPK1 inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or T-cell activation beads.
-
Incubate for 24-72 hours. For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation.
-
Harvest the cells and stain for surface markers (e.g., CD3, CD4, CD8, CD69, CD25) and a viability dye.
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines (e.g., IL-2, IFN-γ).
-
Acquire data on a flow cytometer.
-
Analyze the percentage of positive cells and the MFI for each marker within the CD4+ and CD8+ T-cell subsets.
-
Immunoprecipitation and Western Blotting
This technique is used to study protein-protein interactions and protein expression/phosphorylation levels.
-
Principle: To confirm the interaction between HPK1 and components of the TCR signalosome (e.g., SLP-76), or to measure total and phosphorylated protein levels.[19][20]
-
Methodology:
-
Stimulate T-cells as described above.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an antibody against the protein of interest (e.g., anti-HPK1 or anti-SLP-76) overnight.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the proteins of interest (e.g., anti-pSLP-76, anti-14-3-3), followed by HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
HPK1 is a well-validated negative regulator of TCR signaling, acting as a crucial brake on T-cell activation.[1] Its mechanism of action, centered on the phosphorylation of SLP-76 and subsequent signalosome disassembly, is a key control point in the adaptive immune response.[1][2][9] The enhanced T-cell function observed upon HPK1 inhibition or knockout underscores its potential as a therapeutic target in oncology and other areas where augmenting T-cell responses is desirable.[21][22] The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate and target the HPK1 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Negative intracellular regulators of T-cell receptor (TCR) signaling as potential antitumor immunotherapy targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 11. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. biofeng.com [biofeng.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. benchchem.com [benchchem.com]
- 19. Down-regulation of B Cell Receptor Signaling by Hematopoietic Progenitor Kinase 1 (HPK1)-mediated Phosphorylation and Ubiquitination of Activated B Cell Linker Protein (BLNK) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. onclive.com [onclive.com]
- 22. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Hpk1-IN-55: A Technical Guide to Its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1] As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell activation and proliferation, making it a compelling therapeutic target in immuno-oncology.[1][2] Inhibition of HPK1 is sought to enhance anti-tumor immune responses.
Hpk1-IN-55 is a potent and selective inhibitor of HPK1. Understanding its selectivity profile across the human kinome is paramount for predicting its therapeutic window and potential off-target effects. This technical guide provides a detailed overview of the selectivity of this compound, methodologies for its assessment, and the signaling context of its target.
Data Presentation: Kinase Selectivity Profile
Quantitative data on the selectivity of this compound is summarized below. Due to the limited availability of a comprehensive public kinome scan for this compound, its known selectivity against key kinases is presented alongside a more extensive panel for a representative, well-characterized HPK1 inhibitor for comparative purposes.
Table 1: Selectivity Profile of this compound
| Kinase | IC50 (nM) | Selectivity Fold vs. HPK1 |
| HPK1 | <0.51 | 1 |
| GCK-like kinase | >324.9 | >637 |
| LCK | >521.2 | >1022 |
Data sourced from publicly available information.[3]
Table 2: Representative Selectivity Profile of a Potent HPK1 Inhibitor
| Kinase | IC50 (nM) | % Inhibition @ 1µM |
| HPK1 (MAP4K1) | 2.9 | 99 |
| MAP4K2 (GCK) | 150 | 85 |
| MAP4K3 (GLK) | 330 | 75 |
| MAP4K4 (HGK) | >10000 | 15 |
| MAP4K5 (KHS) | 2800 | 45 |
| MINK1 (MAP4K6) | 860 | 65 |
| LCK | >10000 | 10 |
| FLT3 | 45 | 95 |
| SYK | 78 | 92 |
This table presents data for a representative HPK1 inhibitor to illustrate a typical selectivity panel. This is not data for this compound.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is achieved through robust biochemical assays. The following is a detailed protocol for the ADP-Glo™ Kinase Assay, a common method for quantifying kinase activity and inhibitor potency.
ADP-Glo™ Kinase Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HPK1 and a panel of other kinases.
Principle: This luminescent assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin (B1168401) reaction.
Materials:
-
Recombinant human HPK1 enzyme
-
Kinase panel of interest (purified recombinant enzymes)
-
Suitable substrate for each kinase (e.g., Myelin Basic Protein (MBP) for HPK1)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. Typically, a 10-point, 3-fold serial dilution is prepared, starting from a high concentration (e.g., 10 µM). Include a DMSO-only control.
-
Reaction Setup:
-
Add 5 µL of the kinase/substrate mixture to each well of the assay plate.
-
Add 2.5 µL of the serially diluted this compound or DMSO control to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.
-
-
Kinase Reaction: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with a high concentration of a potent inhibitor as 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Mandatory Visualization
HPK1 Signaling Pathway in T-Cells
Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: General workflow for determining kinase inhibitor selectivity.
References
The Role of HPK1 in Tumor Immune Evasion: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: HPK1 as a Critical Intracellular Immune Checkpoint
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a pivotal negative regulator of immune cell function and a promising therapeutic target in immuno-oncology.[1] HPK1 is a serine/threonine kinase belonging to the Ste20 family, with its expression predominantly restricted to hematopoietic cells.[2][3][4] It functions as a crucial intracellular checkpoint, attenuating the signaling pathways initiated by T-cell and B-cell receptors and modulating the activity of antigen-presenting cells like dendritic cells.[1][5]
In the context of cancer, tumors can exploit this regulatory function to evade immune surveillance.[6] By dampening T-cell activity and other anti-tumor immune responses, HPK1 contributes to an immunosuppressive tumor microenvironment.[1][3] Consequently, the inhibition of HPK1's kinase activity is being actively pursued as a therapeutic strategy to "release the brakes" on the immune system, thereby enhancing T-cell activation, proliferation, and cytokine production to mount a robust anti-tumor attack.[1][2] Preclinical studies have consistently demonstrated that genetic deletion or pharmacological inhibition of HPK1 enhances anti-tumor immunity, both as a monotherapy and in synergy with existing immune checkpoint blockers (ICBs).[2][7][8]
This guide provides an in-depth examination of HPK1's function in tumor immune evasion, detailing its signaling pathways, the quantitative effects of its inhibition, and key experimental methodologies for its study.
The Core Function of HPK1: A Negative Regulator of Immune Activation
HPK1 acts as a negative feedback regulator across multiple immune cell lineages, primarily T-cells and dendritic cells (DCs), thereby playing a multifaceted role in immune suppression.
Role in T-Cell Receptor (TCR) Signaling
HPK1 is a well-established negative regulator of T-cell activation.[9][10] Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the TCR signalosome and activated.[3][11][12] Its primary role is to attenuate the signal cascade, preventing excessive T-cell responses. Activated HPK1 phosphorylates key downstream signaling molecules, most notably the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[4][9][11][13] This phosphorylation event leads to the ubiquitination and subsequent degradation of SLP-76, which destabilizes the TCR signaling complex and dampens downstream pathways, including the activation of PLCγ1 and Erk.[9][11][12] The ultimate result is reduced T-cell proliferation and decreased production of critical effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[9][14] Genetic ablation or pharmacological inhibition of HPK1 in T-cells leads to enhanced and sustained TCR signaling, increased cytokine production, and greater proliferative capacity.[9][15]
Role in Dendritic Cell (DC) Function
Dendritic cells are the most potent antigen-presenting cells (APCs) and are essential for initiating adaptive immune responses. HPK1 has been identified as a novel negative regulator of DC function.[10][16] Genetic deletion or pharmacological inhibition of HPK1 in DCs results in a hyperactive phenotype.[17] This is characterized by the enhanced expression of co-stimulatory molecules such as CD80 and CD86, increased production of pro-inflammatory cytokines like IL-12, IL-1β, and TNF-α, and superior T-cell priming capabilities.[10][16][17][18] Furthermore, HPK1-deficient DCs are more resistant to LPS-induced apoptosis.[10][16] In preclinical tumor models, DCs lacking HPK1 have been shown to eliminate established tumors more efficiently than their wild-type counterparts, highlighting HPK1 as a molecular target for DC-based cancer immunotherapies.[10][16][19]
The HPK1 Signaling Pathway
The kinase activity of HPK1 is central to its immunosuppressive function. Upon TCR engagement, HPK1 is recruited to the LAT signalosome where it inducibly associates with the adaptors SLP-76 and Gads.[9] Once activated, HPK1 phosphorylates SLP-76 at the Serine 376 residue.[3][4] This phosphorylation creates a binding site for 14-3-3 proteins, which in turn leads to the dissociation of SLP-76 from the signalosome and its eventual degradation.[3][9][11] This action effectively dismantles the signaling complex required for robust T-cell activation. Inhibition of HPK1's kinase activity prevents this phosphorylation event, stabilizing the signalosome and promoting a more potent and sustained anti-tumor T-cell response.[20]
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
Quantitative Effects of HPK1 Inhibition
Genetic or pharmacological inhibition of HPK1 leads to quantifiable enhancements in immune cell function and anti-tumor activity.
Table 1: Enhanced Activation of HPK1-Deficient Dendritic Cells
Data is synthesized from studies in murine bone marrow-derived dendritic cells (BMDCs) following stimulation.[10][16][17]
| Marker/Cytokine | Fold Increase (HPK1-/- vs. WT) | Functional Consequence |
| Co-stimulatory Molecules | ||
| CD80 | ~1.5 - 2.0 fold | Enhanced T-cell co-stimulation |
| CD86 | ~2.0 - 3.0 fold | Enhanced T-cell co-stimulation |
| I-A(b) (MHC Class II) | ~1.5 - 2.5 fold | Improved antigen presentation |
| Pro-inflammatory Cytokines | ||
| IL-12 | ~3.0 - 5.0 fold | Promotes Th1 differentiation |
| IL-1β | ~2.0 - 4.0 fold | Pro-inflammatory signaling |
| TNF-α | ~2.5 - 4.0 fold | Pro-inflammatory, anti-tumor effects |
| IL-6 | ~2.0 - 3.5 fold | Pro-inflammatory signaling |
Table 2: Enhanced T-Cell Cytokine Production with HPK1 Inhibition
Approximate values extrapolated from preclinical studies using genetic knockout or small molecule inhibitors in human and murine T-cells.[4][9][14][21]
| Cytokine | Fold Increase (HPK1-inhibited vs. Control) | Primary Function in Anti-Tumor Immunity |
| IL-2 | ~2.0 - 10.0 fold | T-cell proliferation and survival |
| IFN-γ | ~1.5 - 5.0 fold | CTL activation, MHC upregulation on tumor cells |
| TNF-α | ~1.5 - 4.0 fold | Tumor cell apoptosis, inflammation |
Table 3: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models
Data is a comparative summary from various preclinical studies. Direct cross-study comparisons should be made with caution.[22][23]
| Inhibitor | Tumor Model(s) | Dosing Regimen | Monotherapy TGI (%)* | Combination Benefit with anti-PD-1 |
| NDI-101150 | CT26 (colorectal) | 75 mg/kg, p.o., daily | ~50% | Enhanced survival |
| EMT-6 (breast) | 75 mg/kg, p.o., daily | ~85% (7/10 CR**) | Not specified | |
| Compound K | 1956 (sarcoma) | Not specified | Significant | Synergistic effect |
| DS21150768 | Multiple models | Not specified | Significant suppression | Enhanced efficacy |
*TGI: Tumor Growth Inhibition; **CR: Complete Regression
Key Experimental Protocols
Reproducible and robust assays are critical for evaluating HPK1 inhibitors. The following sections detail generalized protocols for key experiments.
HPK1 Kinase Activity Assay (Biochemical)
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of recombinant HPK1. The ADP-Glo™ Kinase Assay is a common method.
Principle: Measures the amount of ADP produced during the kinase reaction. Luminescence is inversely proportional to HPK1 activity.
Materials:
-
Recombinant HPK1 enzyme
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Assay Buffer
-
Test Inhibitor (e.g., Hpk1-IN-37)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white assay plates
-
Luminometer
Methodology:
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Dispense 250 nL of each concentration into a 384-well plate.[15]
-
Enzyme Preparation: Dilute recombinant HPK1 enzyme to the desired concentration (e.g., 3 ng/µl) in 1x Kinase Assay Buffer.[24]
-
Enzyme Addition: Add 10 µL of the diluted enzyme solution to the wells containing the test inhibitor. Incubate at room temperature for 10-15 minutes.
-
Reaction Initiation: Prepare a master mix containing ATP and the kinase substrate (MBP). Add 12.5 µL to each well to start the reaction.[24]
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Reaction Termination & ADP Detection: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 45 minutes at room temperature.
-
Luminescence Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 45 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.[24]
Cellular Target Engagement: pSLP-76 Flow Cytometry
This assay measures the phosphorylation of HPK1's direct substrate, SLP-76, in a cellular context to confirm target engagement and determine cellular potency (EC50).
Caption: Workflow for measuring pSLP-76 by flow cytometry.
Methodology:
-
Cell Culture: Culture Jurkat T-cells or isolated primary human T-cells in appropriate media.[25]
-
Inhibitor Treatment: Seed cells in a 96-well plate. Pre-incubate with a serial dilution of the HPK1 inhibitor (or DMSO vehicle control) for 1-2 hours at 37°C.[26]
-
Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15 minutes) to induce TCR signaling and HPK1 activation.[26]
-
Fixation and Permeabilization: Immediately fix the cells (e.g., with paraformaldehyde) to preserve the phosphorylation state, followed by permeabilization (e.g., with ice-cold methanol) to allow antibody access to intracellular targets.[25]
-
Antibody Staining: Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated SLP-76 (Ser376). Co-stain with cell surface markers like CD3 if using primary cells.[25]
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the mean fluorescence intensity (MFI) of the pSLP-76 signal within the T-cell gate. Plot the MFI against the inhibitor concentration to determine the EC50 value.[27]
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
This protocol outlines a general workflow to evaluate the anti-tumor efficacy of an HPK1 inhibitor in mice with a competent immune system.
Caption: Workflow for a typical in vivo efficacy study.
Methodology:
-
Animal Models: Use immunocompetent mouse strains such as C57BL/6 or BALB/c.
-
Cell Culture: Culture syngeneic murine tumor cell lines (e.g., MC38 or CT26 colorectal carcinoma).[22]
-
Tumor Implantation: Subcutaneously inject a suspension of 0.1 x 10⁶ to 1 x 10⁶ tumor cells into the flank of each mouse.[22]
-
Monitoring and Randomization: Monitor tumor growth every 2-3 days using digital calipers. When tumors reach a predetermined size (e.g., 80-120 mm³), randomize mice into treatment groups.
-
Treatment Administration: Administer treatment as defined. For example:
-
Vehicle Control: Administered daily by oral gavage (p.o.).
-
HPK1 Inhibitor: Administered daily or twice daily (p.o.).
-
Checkpoint Inhibitor: e.g., anti-PD-1 antibody, administered intraperitoneally (i.p.) twice a week.
-
Combination Group: Both HPK1 inhibitor and checkpoint inhibitor.
-
-
Efficacy Readouts: Continue to measure tumor volumes and body weights throughout the study.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. Plot survival curves using the Kaplan-Meier method. At the study's end, tumors and spleens can be harvested for ex vivo analysis of immune cell populations by flow cytometry.[22]
Conclusion
Hematopoietic Progenitor Kinase 1 is a critical negative regulator of the adaptive immune response, acting as an intracellular checkpoint in T-cells and dendritic cells.[1][7] Its role in dampening TCR signaling and DC activation is a mechanism that tumors exploit to facilitate immune evasion.[6] The robust preclinical data, derived from both genetic and pharmacological inhibition models, strongly supports the therapeutic rationale for targeting HPK1. Small molecule inhibitors of HPK1 have consistently demonstrated the ability to enhance T-cell and DC function, leading to significant anti-tumor activity, particularly in combination with established immunotherapies like PD-1 blockade.[4][7] As several HPK1 inhibitors advance through clinical trials, they represent a promising new frontier in cancer immunotherapy, with the potential to overcome resistance to current treatments and broaden the scope of patients who may benefit from harnessing the immune system to fight cancer.[2][28]
References
- 1. benchchem.com [benchchem.com]
- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 12. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 16. [PDF] Hematopoietic Progenitor Kinase 1 Is a Negative Regulator of Dendritic Cell Activation | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. onclive.com [onclive.com]
Hpk1-IN-55: A Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hpk1-IN-55, a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 (also known as MAP4K1) is a critical negative regulator of T-cell and B-cell receptor signaling pathways, making it a compelling target for immuno-oncology.[1][2][3][4][5][6] By inhibiting HPK1, this compound can enhance T-cell activation, proliferation, and cytokine production, thereby augmenting anti-tumor immune responses.[2][7] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate the use of this compound as a tool compound in immunology research.
Core Mechanism of Action
Hematopoietic Progenitor Kinase 1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][8][9] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76kDa) at the Serine 376 residue.[3][8][10][11][12] This phosphorylation event leads to the recruitment of 14-3-3 proteins, triggering the ubiquitination and subsequent proteasomal degradation of SLP-76.[8][10][13] The degradation of the SLP-76 signaling complex attenuates downstream signals, including the phosphorylation of PLCγ1 and ERK, which are essential for T-cell activation and proliferation.[8][10]
This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of HPK1. This inhibition prevents the phosphorylation of SLP-76, thereby stabilizing the TCR signaling complex and leading to a sustained and enhanced T-cell response.[2][3] The ultimate immunological outcomes of HPK1 inhibition include increased T-cell proliferation and heightened production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][7][8]
Data Presentation
The following tables summarize the quantitative data reported for this compound, demonstrating its potency, selectivity, and effects in cellular and in vivo models.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Assay Type | Species | Cell Type/Matrix | Value | Reference |
| IC₅₀ | HPK1 Enzymatic Inhibition | - | - | <0.51 nM | [7] |
| EC₅₀ | IL-2 Secretion | Human | PBMCs | 43.3 nM | [7] |
| EC₅₀ | IL-2 Release | Human | Pan T-cells | 38.8 nM | [7] |
| EC₅₀ | IFN-γ Release | Human | Pan T-cells | 49.2 nM | [7] |
| Effect | T-cell Proliferation | Human | Pan T-cells | Increased proliferation | [7] |
Table 2: Kinase Selectivity Profile
| Kinase | Fold Selectivity vs. HPK1 |
| GCK-like kinase | >637-fold |
| LCK | >1022-fold |
| Data from MedChemExpress.[7] |
Table 3: In Vivo Pharmacokinetics and Efficacy
| Parameter | Species | Dosing | Model | Key Finding | Reference |
| Bioavailability (F%) | Monkey | 2 mg/kg, p.o. | - | 42.0% | [7] |
| Clearance (Clp) | Monkey | 1 mg/kg, i.v. | - | 11.41 mL/min/kg | [7] |
| Target Engagement | Mouse | 3-30 mg/kg, p.o. | CT26 Tumor | >50% pSLP76 inhibition in spleen for >6h at 10 & 30 mg/kg | [7] |
| Antitumor Effect | Mouse | 1.5-12 mg/kg, p.o. | CT26 Tumor | Good antitumor effect as monotherapy | [7] |
| Combination Effect | Mouse | 1.5-12 mg/kg, p.o. | MC38 Tumor | Synergistic effect with anti-PD-1 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols based on standard immunological assays and descriptions found in the literature for HPK1 inhibitors.
Protocol 1: In Vitro HPK1 Kinase Assay
This protocol is for determining the direct inhibitory activity of this compound on HPK1 enzyme activity.
-
Reagents and Materials:
-
Recombinant human HPK1 enzyme.
-
Kinase substrate (e.g., Myelin Basic Protein or a specific peptide).
-
Kinase assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium Acetate).[14]
-
[γ-³³P]-ATP or unlabeled ATP for non-radioactive methods.
-
This compound serially diluted in DMSO.
-
96-well assay plates.
-
Detection reagents (e.g., ADP-Glo™ for luminescence or phosphospecific antibodies for ELISA).
-
-
Procedure:
-
Add 5-10 µL of kinase assay buffer containing the HPK1 enzyme to each well of a 96-well plate.
-
Add 1 µL of this compound at various concentrations (typically a 10-point, 3-fold serial dilution) or DMSO (vehicle control).
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a mixture containing the substrate and ATP.[14] Final ATP concentration should be at or near the Kₘ for HPK1.
-
Incubate for 40-60 minutes at 30°C.
-
Stop the reaction according to the detection method (e.g., adding a stop solution).
-
Quantify the signal (e.g., radioactivity, luminescence, or absorbance).
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: T-Cell Cytokine Secretion Assay (IL-2/IFN-γ)
This protocol measures the effect of this compound on the production of key effector cytokines by activated T-cells.
-
Reagents and Materials:
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or purified pan T-cells.
-
Complete RPMI-1640 medium.
-
T-cell stimulation reagents: plate-bound anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL) and soluble anti-CD28 antibody (1-5 µg/mL).
-
This compound serially diluted in DMSO.
-
96-well flat-bottom cell culture plates.
-
ELISA or Cytometric Bead Array (CBA) kits for human IL-2 and IFN-γ.
-
-
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash wells with sterile PBS before use.
-
Resuspend cells in complete RPMI medium at 1 x 10⁶ cells/mL.
-
Add 100 µL of cell suspension to each well of the anti-CD3 coated plate.
-
Add this compound at desired final concentrations (e.g., 0.5 nM to 10,000 nM).[7] Ensure the final DMSO concentration is consistent across all wells and typically ≤0.1%.
-
Add soluble anti-CD28 antibody to the wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of IL-2 and IFN-γ in the supernatant using ELISA or CBA according to the manufacturer's instructions.
-
Plot the cytokine concentration against the inhibitor concentration to determine the EC₅₀ value.
-
Protocol 3: Cellular pSLP-76 Target Engagement Assay
This protocol quantifies the ability of this compound to inhibit its direct target, SLP-76 phosphorylation, in a cellular context.
-
Reagents and Materials:
-
Jurkat T-cells or human PBMCs.
-
Complete RPMI-1640 medium.
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies).
-
This compound serially diluted in DMSO.
-
Lysis buffer with phosphatase and protease inhibitors.
-
Antibodies for sandwich ELISA or Western Blot: capture/primary antibody specific for total SLP-76 and a detection/secondary antibody specific for phospho-SLP-76 (Ser376).[6][15]
-
-
Procedure:
-
Culture cells and pre-incubate with various concentrations of this compound for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/CD28 for a short period (e.g., 5-15 minutes) to induce maximal SLP-76 phosphorylation.
-
Immediately lyse the cells on ice to stop all enzymatic activity.
-
Clarify the lysates by centrifugation.
-
Quantify phospho-SLP-76 (Ser376) and total SLP-76 levels in the lysate using a sandwich ELISA, TR-FRET, or Western Blot.[5]
-
Normalize the phospho-SLP-76 signal to the total SLP-76 signal.
-
Calculate the percent inhibition of SLP-76 phosphorylation relative to the stimulated DMSO control and determine the EC₅₀ value.
-
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 9. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
The Dawn of a New Era in Immuno-Oncology: A Technical Guide to the Discovery and Development of Selective HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell and B-cell receptor signaling.[1][2] Primarily expressed in hematopoietic cells, HPK1 acts as a crucial brake on the adaptive immune system, making it a highly attractive target for cancer immunotherapy.[3][4] The therapeutic rationale lies in the observation that genetic knockout or pharmacological inhibition of HPK1 enhances T-cell activation, cytokine production, and subsequent anti-tumor immunity.[5][6] This guide provides an in-depth technical overview of the discovery and development of selective HPK1 inhibitors, summarizing key data, detailing experimental protocols, and visualizing the intricate signaling pathways and discovery workflows.
The HPK1 Signaling Pathway: A Negative Regulator of T-Cell Activation
Upon T-Cell Receptor (TCR) engagement, HPK1 is recruited to the immunological synapse and becomes activated.[7][8] Activated HPK1 then phosphorylates key adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[8][9] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[8][10] The degradation of SLP-76 effectively dampens downstream signaling cascades, including the activation of PLCγ1 and ERK, which are essential for T-cell activation and proliferation.[8][11] By inhibiting HPK1, this negative feedback loop is disrupted, leading to a more robust and sustained anti-tumor immune response.
References
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of novel, potent, selective and orally bioavailable HPK1 inhibitor for enhancing the efficacy of anti-PD-L1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 9. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Role of HPK1 as an Intracellular Immune Checkpoint: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical intracellular immune checkpoint that negatively regulates immune cell activation.[1][2][3] Predominantly expressed in hematopoietic lineages, HPK1 acts as a key signaling node that attenuates activation pathways in various immune cells, including T cells, B cells, and dendritic cells (DCs).[1][4][5] Its function as a negative regulator makes it a compelling therapeutic target in immuno-oncology. Pharmacological inhibition of HPK1 has been shown to enhance anti-tumor immunity by "releasing the brakes" on the immune system, leading to more robust and sustained anti-tumor responses.[2][6] This technical guide provides an in-depth overview of the role of HPK1 in immune regulation, detailed experimental protocols to assess its function and inhibition, and a summary of quantitative data from preclinical and clinical studies of HPK1 inhibitors.
The HPK1 Signaling Pathway: A Negative Feedback Loop in Immune Activation
HPK1 is a serine/threonine kinase that functions as a crucial negative feedback regulator in immune cell signaling pathways, most notably downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[3][7]
T-Cell Receptor (TCR) Signaling
Upon TCR engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is recruited to the TCR signaling complex where it becomes activated.[3][8] Activated HPK1 then phosphorylates key downstream adaptor proteins, primarily the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376.[3][9] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][6] The degradation of SLP-76, a critical scaffold protein, effectively dismantles the signaling apparatus and attenuates downstream pathways, including the activation of PLCγ1 and ERK, which are essential for T-cell activation, proliferation, and cytokine production.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.es [promega.es]
- 5. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Hpk1-IN-55: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hpk1-IN-55, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document details its chemical properties, biological activity, and the methodologies for its investigation, serving as a comprehensive resource for its application in cancer immunotherapy research.
Core Properties of this compound
| Property | Value | Reference |
| CAS Number | 3048537-58-9 | [1] |
| Molecular Weight | 554.64 g/mol | [1][2] |
| Molecular Formula | C30H34N8O3 | [1] |
Biological Activity and Efficacy
This compound is a selective and orally active inhibitor of HPK1 with significant potential in cancer treatment.[2] It demonstrates potent enzymatic inhibition of HPK1 and stimulates immune responses.
| Parameter | Value | Species/System | Reference |
| HPK1 IC50 | <0.51 nM | Enzymatic Assay | [2][3] |
| IL-2 Secretion EC50 | 43.3 nM | Human PBMCs | [2][3] |
| IL-2 Release EC50 | 38.8 nM | Purified Human Pan T cells | [2][3] |
| IFN-γ Release EC50 | 49.2 nM | Purified Human Pan T cells | [2][3] |
| Kinase Selectivity | >637-fold vs GCK-like kinase; >1022-fold vs LCK | Kinase Panel | [2][3] |
| In Vivo Efficacy (TGI) | 64.3% (12 mg/kg, p.o., b.i.d) | CT26 murine colorectal cancer model | [2] |
| In Vivo Efficacy (TGI) | 59.4% (12 mg/kg, p.o., b.i.d) | MC38 murine colorectal cancer model | [1] |
Mechanism of Action: The HPK1 Signaling Pathway
HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[4][5] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376.[4][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the destabilization of the TCR signaling complex and thereby dampening T-cell activation.[6][7] this compound inhibits this kinase activity, preventing the phosphorylation of SLP-76 and sustaining TCR signaling, which promotes T-cell activation, proliferation, and cytokine production.[3][4]
Caption: HPK1 signaling pathway in T-cell activation and its inhibition by this compound.
Experimental Protocols
In Vitro HPK1 Kinase Assay (Luminescence-based)
This assay measures the direct kinase activity of recombinant HPK1.
Materials:
-
Recombinant HPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound
-
384-well plates
-
Luminometer
Protocol:
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate.
-
Add 1 µl of this compound or DMSO vehicle control to the wells of a 384-well plate.[1]
-
Add 2 µl of the master mix to each well.[1]
-
Initiate the reaction by adding 2 µl of diluted HPK1 kinase.[1]
-
Incubate the plate at room temperature for 60 minutes.[1]
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate for 40 minutes at room temperature.[1]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]
-
Incubate for 30 minutes at room temperature.[1]
-
Measure luminescence using a microplate reader.[1]
Caption: Workflow for the in vitro HPK1 luminescence-based kinase assay.
T-Cell Activation Assay (IL-2 Secretion)
This assay quantifies the effect of this compound on T-cell activation by measuring IL-2 secretion.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
RPMI-1640 complete medium
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound
-
96-well flat-bottom plates
-
Human IL-2 ELISA kit
Protocol:
-
Isolate PBMCs or purify T-cells from healthy donor blood.
-
Plate the cells in a 96-well plate.[2]
-
Pre-treat the cells with various concentrations of this compound or vehicle control.[2]
-
Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.[2][8]
-
Incubate the cells for 24-48 hours.[2]
-
Collect the cell culture supernatant.[2]
-
Perform the IL-2 ELISA on the supernatants according to the manufacturer's instructions.[2]
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
BALB/c or C57BL/6 mice
-
CT26 or MC38 colon carcinoma cells
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant tumor cells (e.g., CT26 or MC38) into the flank of the mice.[4]
-
Monitor tumor growth until tumors reach a palpable size (e.g., ~100 mm³).[9]
-
Randomize mice into treatment and control groups.[9]
-
Administer this compound (e.g., 1.5-12 mg/kg) or vehicle control orally (p.o.) twice daily (b.i.d).[2][3]
-
Measure tumor volume with calipers at regular intervals for the duration of the study (e.g., 5 weeks).[2][3]
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.
Caption: General workflow for an in vivo tumor growth inhibition study.
References
- 1. biofeng.com [biofeng.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. rapt.com [rapt.com]
The Scaffolding Function of HPK1: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] Beyond its catalytic activity, HPK1 functions as a critical scaffold protein, orchestrating protein-protein interactions that are pivotal in the negative regulation of immune responses, particularly in T-cells. This technical guide provides an in-depth exploration of the scaffolding function of HPK1, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways to support further research and therapeutic development.
Core Scaffolding Functions of HPK1
HPK1's role as a scaffold protein is central to its function as a negative regulator of T-cell receptor (TCR) signaling. It facilitates the assembly of signaling complexes that ultimately dampen T-cell activation and effector functions. This scaffolding function can be broadly categorized into two key mechanisms:
-
Kinase-Dependent Scaffolding in TCR Signaling: HPK1 orchestrates a negative feedback loop by bringing together key signaling molecules. Upon TCR engagement, HPK1 is recruited to the signalosome where it binds to the adaptor protein SLP-76.[4][5] This interaction is crucial for HPK1 to phosphorylate SLP-76 on serine 376 (S376).[6][7] The phosphorylated S376 then serves as a docking site for 14-3-3 proteins.[6] The binding of 14-3-3 to SLP-76 destabilizes the active signaling complex, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76, thereby terminating the signal.[4][8]
-
Kinase-Independent Scaffolding in T-Cell Adhesion: HPK1 can also regulate T-cell function independently of its kinase activity. It achieves this by competitively inhibiting the interaction between other signaling proteins. A prime example is the regulation of Lymphocyte Function-Associated antigen-1 (LFA-1) mediated adhesion. HPK1 competes with the adhesion and degranulation promoting adaptor protein (ADAP) for binding to SLP-76. By sequestering SLP-76, HPK1 prevents the formation of a pro-adhesive complex, thus negatively regulating T-cell adhesion to intercellular adhesion molecule-1 (ICAM-1).[9]
The importance of these scaffolding functions is underscored by studies showing that HPK1 knockout mice exhibit a more severe autoimmune phenotype compared to mice with a kinase-dead version of HPK1, suggesting that the protein's structural role is critical for immune homeostasis.
Signaling Pathways
To elucidate the complex interactions governed by HPK1's scaffolding function, the following signaling pathways are visualized.
Quantitative Data
The following tables summarize key quantitative data related to the scaffolding function of HPK1. Direct binding affinities (Kd) are not widely reported in the literature; therefore, kinetic data and the potency of inhibitors targeting the downstream effects of HPK1 scaffolding are presented.
| Parameter | Value | Substrate/Enzyme | Context | Reference(s) |
| Apparent KM for ATP | 8.9 ± 2.4 µM | HPK1 | In vitro kinase assay for SLP-76 phosphorylation. | [2] |
| Apparent KM for SLP-76 | < 2 nM | HPK1 | In vitro kinase assay. | [2] |
| Table 1: Kinetic Parameters for HPK1-mediated SLP-76 Phosphorylation. |
| Inhibitor | IC50 / EC50 | Cell Type | Assay | Reference(s) |
| Compound 2-5 | IC50 = 283.0 nM | - | p-SLP-76 inhibition | [10] |
| EC50 = 157.08 nM | - | IL-2 release | [10] | |
| Compound 2-7 | EC50 = 11.56 nM | Jurkat cells | IL-2 secretion | [10] |
| Hpk1-IN-43 | IC50 = 147.9 nM | Jurkat Cells | SLP-76 Phosphorylation | |
| IC50 = 131.8 nM | PBMCs | SLP-76 Phosphorylation | ||
| Table 2: Potency of Small Molecule Inhibitors on HPK1 Scaffolding-Related Activity. |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the investigation of HPK1's scaffolding functions.
Co-Immunoprecipitation (Co-IP) of HPK1 and SLP-76
This protocol is designed to verify the in-cell interaction between HPK1 and SLP-76.
Materials:
-
Jurkat T-cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-HPK1 antibody (for immunoprecipitation)
-
Anti-SLP-76 antibody (for Western blot detection)
-
Normal Rabbit IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Stimulation: Culture Jurkat T-cells to a density of 2-5 x 106 cells/mL. For stimulated conditions, treat cells with anti-CD3/CD28 antibodies for 5-15 minutes at 37°C.
-
Cell Lysis: Pellet cells by centrifugation and wash with ice-cold PBS. Lyse cells in ice-cold lysis buffer for 30 minutes on ice. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2-4 µg of anti-HPK1 antibody or normal rabbit IgG to the pre-cleared lysate. Incubate with rotation for 4 hours to overnight at 4°C.
-
Complex Capture: Add equilibrated Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: After the final wash, resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-SLP-76 antibody to detect co-immunoprecipitated SLP-76.
In Vitro Kinase Assay for SLP-76 Phosphorylation
This biochemical assay directly measures the ability of HPK1 to phosphorylate its substrate, SLP-76.
Materials:
-
Recombinant active HPK1 enzyme
-
Recombinant SLP-76 protein (substrate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Anti-phospho-SLP-76 (Ser376) antibody
-
Detection system (e.g., HTRF, AlphaLISA, or Western blot)
Procedure:
-
Reaction Setup: In a microplate well, combine the kinase assay buffer, recombinant HPK1 enzyme, and recombinant SLP-76 substrate.
-
Inhibitor Addition (if applicable): Add the test compound (HPK1 inhibitor) or vehicle control (DMSO) and incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding a solution of ATP to a final concentration within the linear range of the assay (e.g., 10 µM).
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C or room temperature.
-
Reaction Termination: Stop the reaction by adding EDTA to chelate Mg2+.
-
Detection: Quantify the level of phosphorylated SLP-76 using a suitable detection method. For Western blotting, proceed as in section 4.1. For HTRF or AlphaLISA, add the detection reagents (e.g., europium-labeled anti-tag antibody and acceptor-labeled anti-pSLP-76 antibody) and measure the signal on a compatible plate reader.
NanoBRET™ Target Engagement Assay
This live-cell, proximity-based assay can be used to quantify the interaction between HPK1 and SLP-76 in real-time.
Materials:
-
HEK293T cells
-
Expression vectors for HPK1 fused to NanoLuc® luciferase (donor) and SLP-76 fused to HaloTag® (acceptor)
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore)
-
NanoBRET™ Nano-Glo® Substrate (donor substrate)
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 460nm and >600nm)
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NanoLuc®-HPK1 and HaloTag®-SLP-76 expression vectors. Plate the transfected cells in a white-bottom 96-well plate.
-
Labeling: 24 hours post-transfection, label the cells by adding the HaloTag® NanoBRET™ 618 Ligand to the culture medium and incubate for 2-4 hours at 37°C.
-
Cell Treatment: Replace the labeling medium with fresh medium. Add test compounds or stimuli as required by the experiment.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to each well.
-
Measurement: Immediately measure the luminescence signal at the donor wavelength (~460 nm) and the acceptor wavelength (>600 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in this ratio indicates a proximity increase between HPK1 and SLP-76.
Conclusion
The scaffolding function of HPK1 is integral to its role as a negative regulator of the immune system. By facilitating key protein-protein interactions, HPK1 fine-tunes the intensity and duration of T-cell signaling and modulates T-cell adhesion. Understanding these non-catalytic functions is crucial for the development of novel immunotherapies. While kinase inhibitors have shown promise, the existence of kinase-independent scaffolding roles suggests that strategies such as protein degradation (e.g., PROTACs) might offer a more comprehensive approach to targeting HPK1. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further dissect the multifaceted roles of HPK1 and to accelerate the discovery of new therapeutic modalities for cancer and autoimmune diseases.
References
- 1. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Measure p53-MDM2 protein interaction with NanoBRET technology [moleculardevices.com]
- 8. NanoBRET™ Protein:Protein Interaction System Protocol [promega.co.uk]
- 9. promegaconnections.com [promegaconnections.com]
- 10. benchchem.com [benchchem.com]
Hpk1-IN-55: Modulating the Tumor Microenvironment for Enhanced Anti-Tumor Immunity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical intracellular checkpoint and a key negative regulator of immune responses.[1][2] Its predominant expression in hematopoietic cells and its role in attenuating T-cell receptor (TCR) signaling make it a compelling target for cancer immunotherapy.[1][3] Pharmacological inhibition of HPK1 presents a promising strategy to reinvigorate the immune system's fight against cancer. This technical guide focuses on Hpk1-IN-55, a selective and orally active HPK1 inhibitor, and its effects on the tumor microenvironment. We will delve into its mechanism of action, summarize key preclinical data, provide detailed experimental methodologies, and visualize the core signaling pathways.
Introduction to HPK1 and its Role in Immuno-Oncology
HPK1 is a serine/threonine kinase that functions as a crucial negative feedback regulator in T-cell receptor signaling.[2] In the context of cancer, tumors can exploit this regulatory mechanism to evade immune surveillance by dampening T-cell activity.[3] Inhibition of HPK1 has been shown to enhance T-cell activation and proliferation, leading to a more robust anti-tumor immune response.[3] Preclinical studies with various HPK1 inhibitors have demonstrated significant anti-tumor activity, both as monotherapy and in combination with other immunotherapies like anti-PD-1 inhibitors.[2][4]
This compound: A Potent and Selective HPK1 Inhibitor
This compound (also referred to as compound 19) is a potent and selective small molecule inhibitor of HPK1 with an IC50 of less than 0.51 nM.[4] It exhibits excellent kinase selectivity, being over 637-fold more selective for HPK1 than for GCK-like kinase and over 1022-fold more selective than for LCK.[4] This high selectivity minimizes off-target effects, a crucial aspect for therapeutic development.
Mechanism of Action of this compound
Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates key downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at the Serine 376 residue.[1][5][6] This phosphorylation event leads to the ubiquitination and subsequent degradation of SLP-76, which destabilizes the TCR signaling complex and attenuates downstream pathways like the extracellular signal-regulated kinase (ERK) pathway.[1][7] This negative feedback loop ultimately suppresses T-cell activation, proliferation, and cytokine production.[1]
This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76.[7] This action preserves the integrity of the TCR signaling complex, leading to enhanced and sustained T-cell activation. The consequences of this enhanced signaling are multifaceted and contribute to a more pro-inflammatory and anti-tumor microenvironment.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Value | Reference |
| HPK1 Enzymatic Inhibition (IC50) | - | <0.51 nM | [4] |
| IL-2 Secretion (EC50) | Human PBMCs | 43.3 nM | [4] |
| IL-2 Release (EC50) | Purified Human Pan T-cells | 38.8 nM | [4] |
| IFN-γ Release (EC50) | Purified Human Pan T-cells | 49.2 nM | [4] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Animal Model | Dosing | Outcome | Reference |
| Pharmacokinetics | Monkeys | 1 mg/kg (i.v.), 2 mg/kg (p.o.) | Moderate clearance (11.41 mL/min/kg), Good oral exposure (AUC(0-24h) = 560.5 h•ng/mL), Bioavailability (F%) = 42.0 | [4] |
| Anti-tumor Efficacy (Monotherapy) | CT26 and MC38 tumor models | 1.5-12 mg/kg, p.o., b.i.d, 5 weeks | Good anti-tumor effects | [4] |
| Anti-tumor Efficacy (Combination) | CT26 tumor model | 1.5-12 mg/kg, p.o., b.i.d, 5 weeks (with anti-PD-1) | Additive effect | [4] |
| Anti-tumor Efficacy (Combination) | MC38 tumor model | 1.5-12 mg/kg, p.o., b.i.d, 5 weeks (with anti-PD-1) | Synergistic effect | [4] |
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the effects of this compound.
In Vitro HPK1 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HPK1 kinase activity.
Methodology:
-
Recombinant human HPK1 enzyme is incubated with a specific substrate (e.g., a peptide containing the SLP-76 phosphorylation site) and ATP in a kinase buffer.
-
This compound is added in a series of dilutions.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ADP-Glo™ Kinase Assay, TR-FRET, or ELISA.
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
T-Cell Cytokine Release Assay
Objective: To measure the effect of this compound on the production of key cytokines (IL-2, IFN-γ) by activated T-cells.
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or purified pan T-cells are isolated.
-
Cells are plated in 96-well plates and treated with a range of concentrations of this compound.
-
T-cells are stimulated with anti-CD3/anti-CD28 antibodies or other T-cell activators.
-
After a specific incubation period (e.g., 24-72 hours), the supernatant is collected.
-
Cytokine levels in the supernatant are quantified using ELISA or multiplex bead-based assays (e.g., Luminex).
-
The half-maximal effective concentration (EC50) is determined from the dose-response curve.
T-Cell Proliferation Assay
Objective: To assess the impact of this compound on the proliferation of activated T-cells.
Methodology:
-
Purified human pan T-cells are labeled with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Labeled cells are plated and treated with various concentrations of this compound.
-
T-cell proliferation is induced using anti-CD3/CD28 stimulation.
-
After an incubation period of 72 hours, cells are harvested.[4]
-
The dilution of the CFSE dye, which corresponds to cell division, is analyzed by flow cytometry.
-
The percentage of proliferated cells is quantified for each treatment condition.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with other therapies in a living organism.
Methodology:
-
Syngeneic mouse tumor models (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) are established by subcutaneously implanting tumor cells into immunocompetent mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-1 monotherapy, this compound + anti-PD-1 combination).
-
This compound is administered orally (p.o.) at specified doses and schedules (e.g., 1.5-12 mg/kg, twice daily for 5 weeks).[4]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors and immune organs (e.g., spleens, lymph nodes) can be harvested for further analysis (e.g., flow cytometry to assess immune cell infiltration).
Impact on the Tumor Microenvironment
The inhibition of HPK1 by this compound is expected to induce significant changes within the tumor microenvironment (TME). These changes are driven by the enhanced function of various immune cells:
-
T-Cells: Increased proliferation, cytokine production (IL-2, IFN-γ), and cytotoxic activity of CD8+ T-cells. This leads to more effective tumor cell killing.[2][8]
-
Dendritic Cells (DCs): HPK1 inhibition can enhance the antigen presentation capacity of DCs, leading to more efficient priming of anti-tumor T-cell responses.[9]
-
Overcoming Immunosuppression: HPK1 inhibition can render T-cells resistant to suppressive factors within the TME, such as prostaglandin (B15479496) E2 (PGE2) and adenosine.[10]
The net effect of these changes is a shift from an immunosuppressive to an immuno-supportive TME, thereby facilitating a more potent and durable anti-tumor immune response.
Conclusion and Future Directions
This compound is a promising preclinical candidate that demonstrates potent and selective inhibition of HPK1. The available data strongly suggest that by targeting this key intracellular immune checkpoint, this compound can enhance anti-tumor immunity by modulating the tumor microenvironment. The synergistic effects observed when combined with anti-PD-1 therapy highlight its potential as a valuable component of future combination cancer immunotherapies. Further clinical development is warranted to fully elucidate the therapeutic utility of this compound in various cancer types. The ongoing research into HPK1 inhibitors, including agents like BGB-15025 and CFI-402411, underscores the significance of this target in the field of immuno-oncology.[2][11]
References
- 1. benchchem.com [benchchem.com]
- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPK1 Inhibitors Pipeline Appears Robust With 8+ Key Pharma Companies Actively Working in the Therapeutics Segment | DelveInsight [barchart.com]
Methodological & Application
Application Notes: Hpk1-IN-55 for In Vitro T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation. As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses.[1][2] Upon TCR engagement, HPK1 becomes activated and phosphorylates the adaptor protein SLP-76 at serine 376.[3][4] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[3][5] This action effectively dismantles the TCR signalosome, terminating the downstream signaling required for full T-cell activation.[3]
The inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses.[2][4] Small molecule inhibitors of HPK1, such as Hpk1-IN-55, are designed to block the kinase activity of HPK1. By doing so, they prevent the phosphorylation and degradation of SLP-76, leading to a more sustained and robust T-cell response.[3] This enhanced response is characterized by increased T-cell proliferation, greater production of effector cytokines like IL-2 and IFN-γ, and augmented anti-tumor activity.[3][6] These application notes provide a detailed protocol for assessing the in vitro effects of this compound on T-cell proliferation.
HPK1 Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling and how inhibitors like this compound can reverse this effect.
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation. This compound blocks this process.
Experimental Protocol: In Vitro T-Cell Proliferation Assay
This protocol details a method to assess the effect of this compound on the proliferation of human T-cells using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution measured by flow cytometry.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (vehicle control)
-
Plate-bound anti-CD3 antibody (e.g., clone OKT3)
-
Soluble anti-CD28 antibody (e.g., clone CD28.2)
-
CFSE dye
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorescently conjugated antibodies (e.g., anti-CD4, anti-CD8)
-
96-well flat-bottom culture plates
-
Flow cytometer
Experimental Workflow
Caption: Workflow for the in vitro T-cell proliferation assay using CFSE dye dilution.
Step-by-Step Methodology
1. Isolation of Human PBMCs
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium. Count cells and assess viability.
2. CFSE Labeling
-
Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium to remove unbound dye.
-
Resuspend the cells in complete RPMI-1640 medium at a final concentration of 1 x 10^6 cells/mL.
3. T-Cell Stimulation and Treatment
-
Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C.[7]
-
Wash the plate twice with sterile PBS to remove unbound antibody.[7]
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Remember to include a vehicle-only (DMSO) control.
-
Add 100 µL of the CFSE-labeled cell suspension to each well of the antibody-coated plate.
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Add 50 µL of soluble anti-CD28 antibody (final concentration 1-2 µg/mL) to all stimulation wells.[7][8]
-
Include unstimulated (no anti-CD3/CD28) and stimulated (vehicle control) wells as negative and positive controls.
-
Incubate the plate for 3-5 days in a humidified incubator at 37°C and 5% CO2.[9]
4. Flow Cytometry Analysis
-
Harvest the cells from the plate and transfer them to FACS tubes.
-
Wash the cells with FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing fluorescently conjugated antibodies for T-cell subset identification (e.g., anti-CD4, anti-CD8).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for analysis on a flow cytometer.
-
Analyze the data by gating on CD4+ or CD8+ T-cell populations and examining the histogram of CFSE fluorescence. Each peak of reduced fluorescence intensity represents a cell division.
Data Presentation
The following tables summarize representative quantitative data expected from studies with potent and selective HPK1 inhibitors. This data serves as a benchmark for evaluating this compound.
Table 1: Representative In Vitro Potency of HPK1 Inhibitors
| Parameter | Assay Type | Representative IC50 | Effect |
| HPK1 Kinase Activity | Biochemical Kinase Assay | 2 - 55 nM | Potent Inhibition |
| SLP-76 Phosphorylation (Ser376) | Cellular Assay (Flow Cytometry/Western Blot) | ~55 nM | Dose-dependent decrease |
Data compiled from representative studies of potent HPK1 inhibitors.[3]
Table 2: Representative Effects of HPK1 Inhibition on T-Cell Function
| Parameter | Assay Type | Vehicle Control | HPK1 Inhibitor Treated | Fold Change/Effect |
| T-Cell Proliferation (% Divided Cells) | CFSE Dye Dilution | Baseline Proliferation | Increased % of divided cells | Dose-dependent increase |
| IL-2 Production (pg/mL) | Cytokine Bead Array / ELISA | Low/Moderate Production | Significantly Increased Production | Dose-dependent increase |
| IFN-γ Production (pg/mL) | Cytokine Bead Array / ELISA | Low/Moderate Production | Significantly Increased Production | Dose-dependent increase |
| CD25 Expression (% Positive Cells) | Flow Cytometry | Baseline Expression | Increased % of CD25+ cells | Dose-dependent increase |
| CD69 Expression (% Positive Cells) | Flow Cytometry | Baseline Expression | Increased % of CD69+ cells | Dose-dependent increase |
This table presents expected trends based on published data for various HPK1 inhibitors.[1][4][10]
Conclusion
The pharmacological inhibition of HPK1 with small molecules like this compound presents a compelling therapeutic strategy for enhancing T-cell-mediated anti-tumor immunity.[1] By preventing the degradation of the key adaptor protein SLP-76, HPK1 inhibitors effectively remove an intrinsic brake on the T-cell activation machinery.[3] This leads to a more potent and sustained immune response, characterized by increased T-cell proliferation and effector cytokine production.[2] The provided protocols and expected data offer a robust framework for the investigation and development of this promising class of immuno-oncology agents.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 5. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. immunology.org [immunology.org]
- 9. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arcusbio.com [arcusbio.com]
Application Notes and Protocols for Hpk1-IN-55 in a Syngeneic Mouse Tumor Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hpk1-IN-55, a selective and orally active Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, in preclinical syngeneic mouse tumor models. This document outlines the mechanism of action, detailed experimental protocols, and data presentation guidelines to assess the anti-tumor efficacy and immunomodulatory effects of this compound.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune responses, particularly in T cells.[1] It functions as an intracellular immune checkpoint by dampening T-cell receptor (TCR) signaling.[1][2] Inhibition of HPK1 is a promising cancer immunotherapy strategy aimed at enhancing the body's natural anti-tumor immunity.[1][3] this compound is a potent and selective inhibitor of HPK1 with an IC50 of less than 0.51 nM.[4] In preclinical studies, this compound has demonstrated anti-cancer effects, both as a monotherapy and in combination with other immunotherapies like anti-PD-1.[4] Syngeneic mouse models, which utilize immunocompetent mice, are essential for evaluating the in vivo efficacy of immunomodulatory agents like this compound.[1][5]
Mechanism of Action of HPK1 Inhibition
HPK1 negatively regulates T-cell activation through a signaling cascade initiated by TCR engagement. Upon TCR stimulation, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76.[6][7] This phosphorylation leads to the recruitment of 14-3-3 proteins, which ultimately results in the attenuation of downstream signaling pathways crucial for T-cell activation, proliferation, and cytokine production.[6][7] By inhibiting HPK1, this compound blocks this negative feedback loop, leading to enhanced and sustained T-cell responses against tumor cells.[8]
HPK1 Signaling Pathway in T-Cells.
Data Presentation
In Vitro Activity of this compound
| Parameter | Assay System | Result | Reference |
| HPK1 Enzymatic Inhibition (IC50) | Biochemical Assay | <0.51 nM | [4] |
| IL-2 Secretion (EC50) | Human PBMCs | 43.3 nM | [4] |
| IL-2 Release (EC50) | Purified Human Pan T-cells | 38.8 nM | [4] |
| IFN-γ Release (EC50) | Purified Human Pan T-cells | 49.2 nM | [4] |
| T-cell Proliferation | Human Pan T-cells (72h) | Increased at low, intermediate, and high concentrations | [4] |
In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Outcome | Reference |
| CT26 | BALB/c | This compound (1.5-12 mg/kg, p.o.) | b.i.d. for 5 weeks | Additive effect with anti-PD-1 | Good anti-tumor effect as monotherapy | [4] |
| MC38 | C57BL/6 | This compound (1.5-12 mg/kg, p.o.) | b.i.d. for 5 weeks | Synergistic effect with anti-PD-1 | Good anti-tumor effect as monotherapy | [4] |
Experimental Protocols
I. Cell Culture and Preparation for Tumor Implantation
-
Cell Line Selection : Choose a murine cancer cell line syngeneic to the selected mouse strain (e.g., CT26 colon adenocarcinoma for BALB/c mice, or MC38 colon adenocarcinoma for C57BL/6 mice).[5]
-
Cell Culture : Culture the cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.[5]
-
Cell Harvesting : When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Cell Viability and Counting : Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend in sterile, cold PBS. Determine cell viability and count using a hemocytometer with trypan blue exclusion; viability should be >95%.[5]
-
Inoculum Preparation : Adjust the cell concentration to 1 x 10^7 cells/mL in cold, sterile PBS. For some tumor models, resuspending cells in a 1:1 mixture of PBS and Matrigel can promote tumor formation. Keep the cell suspension on ice until injection.[5][9]
II. Syngeneic Mouse Tumor Model Establishment
-
Animal Strain : Use 6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Acclimatization : Allow mice to acclimatize for at least one week before the experiment.[5]
-
Tumor Inoculation :
-
Anesthetize mice using isoflurane.
-
Shave the flank area and sterilize with an alcohol wipe.
-
Subcutaneously inject 100 µL of the prepared cell suspension (e.g., 1 x 10^6 cells) into the flank.[5]
-
Monitor mice until fully recovered from anesthesia.
-
-
Tumor Growth Monitoring :
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[5]
-
Initiate treatment when tumors reach a mean volume of approximately 100-150 mm³.
-
Experimental Workflow for this compound In Vivo Study.
III. This compound Administration
-
Preparation : Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administration : Administer this compound orally (p.o.) at the desired dose (e.g., 1.5-12 mg/kg).[4]
-
Dosing Schedule : A twice-daily (b.i.d.) dosing schedule has been shown to be effective.[4]
-
Combination Therapy (Optional) : For combination studies, administer anti-PD-1 antibody via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 10 mg/kg every 3-4 days).
IV. Efficacy Assessment and Endpoint Analysis
-
Tumor Measurement : Continue to measure tumor volume 2-3 times per week.
-
Body Weight : Monitor the body weight of the mice 2-3 times per week as an indicator of treatment toxicity.[5]
-
Survival : Monitor mice daily. The primary endpoint is typically when the tumor volume reaches a predetermined maximum size (e.g., 2000 mm³) or if the mice show signs of significant distress, at which point they should be humanely euthanized.[5]
-
Immunophenotyping (Optional) : At the study endpoint, tumors, spleens, and tumor-draining lymph nodes can be harvested to prepare single-cell suspensions for analysis by flow cytometry to characterize immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells).[10][11]
Concluding Remarks
This compound is a potent HPK1 inhibitor with demonstrated anti-tumor activity in syngeneic mouse models. The protocols and data presented herein provide a framework for researchers to design and execute preclinical studies to further investigate the therapeutic potential of this compound, both as a monotherapy and in combination with other immuno-oncology agents. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Hpk1-IN-55 and Anti-PD-1 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a hematopoietic cell-restricted serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2] Inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity by augmenting T-cell activation and effector functions.[3][4] Hpk1-IN-55 (also referred to as compound 19) is a potent and selective, orally active inhibitor of HPK1.[5]
Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells that, upon engagement with its ligands (PD-L1 and PD-L2), delivers inhibitory signals to suppress T-cell activity.[6] Anti-PD-1 monoclonal antibodies block this interaction, restoring the ability of T cells to recognize and eliminate cancer cells.[6][7]
Preclinical studies have indicated that the combination of an HPK1 inhibitor with an anti-PD-1 antibody can result in additive or synergistic anti-tumor effects.[5] This combination therapy aims to both enhance T-cell priming and activation through HPK1 inhibition and overcome T-cell exhaustion within the tumor microenvironment by blocking the PD-1/PD-L1 axis. These application notes provide an overview of the preclinical data for this compound and detailed protocols for its use in combination with anti-PD-1 therapy in preclinical cancer models.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Type | Value |
| HPK1 Enzymatic Inhibition (IC50) | - | <0.51 nM[5] |
| IL-2 Secretion (EC50) | Human PBMCs | 43.3 nM[5] |
| IL-2 Release (EC50) | Purified Human Pan T cells | 38.8 nM[5] |
| IFN-γ Release (EC50) | Purified Human Pan T cells | 49.2 nM[5] |
In Vivo Anti-Tumor Efficacy of this compound and Anti-PD-1 Combination Therapy
| Syngeneic Mouse Model | This compound Monotherapy | Anti-PD-1 Monotherapy | Combination Therapy |
| CT26 (Colon Carcinoma) | Good anti-tumor effects | - | Additive Effect[5] |
| MC38 (Colon Adenocarcinoma) | Good anti-tumor effects | - | Synergistic Effect[5] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro T-Cell Activation Assay (IL-2/IFN-γ Release)
Objective: To determine the potency of this compound in enhancing T-cell activation by measuring cytokine release.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified human pan T cells
-
RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin
-
96-well flat-bottom plates coated with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL)
-
Soluble anti-CD28 antibody (1-2 µg/mL)
-
This compound (stock solution in DMSO)
-
Human IL-2 and IFN-γ ELISA kits
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation. If using purified T cells, further isolate using a pan T-cell isolation kit.
-
Resuspend cells in complete RPMI-1640 medium.
-
Seed 2 x 10^5 cells per well into an anti-CD3 coated 96-well plate.
-
Add soluble anti-CD28 antibody to each well to a final concentration of 1-2 µg/mL.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should not exceed 0.1%.
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, carefully collect the supernatant from each well.
-
Measure the concentration of IL-2 and/or IFN-γ in the supernatant using the respective ELISA kits, following the manufacturer's instructions.
-
Plot the cytokine concentration against the log of the this compound concentration to determine the EC50 value.
In Vivo Syngeneic Mouse Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody in a syngeneic mouse model. The following protocol is a generalized procedure and may require optimization for specific models and compounds.
Materials:
-
6-8 week old female BALB/c (for CT26 model) or C57BL/6 (for MC38 model) mice
-
CT26 or MC38 tumor cells
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Sterile PBS and syringes
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in water)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Calipers for tumor measurement
Protocol:
-
Cell Culture and Tumor Implantation:
-
Culture murine colon adenocarcinoma MC38 or CT26 cells in the appropriate medium.
-
Harvest cells during the exponential growth phase and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle for this compound (e.g., daily by oral gavage) and an isotype control antibody (e.g., 10 mg/kg, intraperitoneally, twice a week).
-
Group 2 (this compound Monotherapy): Administer this compound at the desired dose (e.g., 1.5-12 mg/kg, twice daily by oral gavage).[5] Administer the isotype control antibody.
-
Group 3 (Anti-PD-1 Monotherapy): Administer the vehicle for this compound. Administer anti-mouse PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week).
-
Group 4 (Combination Therapy): Administer both this compound and the anti-PD-1 antibody according to their respective schedules.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study (e.g., for 3-5 weeks).
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if significant toxicity (e.g., >20% body weight loss) is observed.
-
Analyze tumor growth inhibition (TGI) and survival data.
-
-
(Optional) Pharmacodynamic and Immunophenotyping Analysis:
-
At the end of the study, tumors, spleens, and tumor-draining lymph nodes can be harvested.
-
Prepare single-cell suspensions from the tissues.
-
Perform flow cytometry to analyze immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Analyze target engagement in splenic T cells by measuring the phosphorylation of SLP76.[5]
-
References
- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vjoncology.com [vjoncology.com]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Hpk1-IN-55 in In Vivo Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hpk1-IN-55 is a potent and selective, orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation.[1][2] As an intracellular checkpoint, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening anti-tumor immune responses.[3] Inhibition of HPK1 with this compound has been shown to enhance T-cell proliferation and cytokine production, making it a promising therapeutic strategy in immuno-oncology.[2][4] These application notes provide detailed protocols for the in vivo use of this compound in preclinical cancer models, focusing on dosing, administration, and pharmacodynamic analysis.
Mechanism of Action
This compound is a highly selective inhibitor of HPK1 with a reported IC50 of less than 0.51 nM.[2] It exhibits significant selectivity over other kinases, such as GCK-like kinase (>637-fold) and LCK (>1022-fold).[2] By binding to the ATP-binding site of HPK1, this compound blocks its kinase activity. This prevents the phosphorylation of downstream substrates, most notably the adapter protein SLP-76 at serine 376.[2] The inhibition of SLP-76 phosphorylation prevents its subsequent degradation, leading to sustained TCR signaling, enhanced T-cell activation, and increased production of effector cytokines like Interleukin-2 (IL-2).[2][4]
Signaling Pathway
Caption: HPK1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
| Parameter | This compound | Reference |
| In Vitro Potency | ||
| HPK1 IC50 | <0.51 nM | [2] |
| IL-2 Secretion EC50 (Human PBMCs) | 43.3 nM | [2] |
| IL-2 Release EC50 (Purified Human Pan T-cells) | 38.8 nM | [2] |
| IFN-γ Release EC50 (Purified Human Pan T-cells) | 49.2 nM | [2] |
| In Vivo Efficacy (CT26 Model) | ||
| Dosing | 1.5 - 12 mg/kg, p.o., b.i.d. | [2] |
| Monotherapy | Good antitumor effects | [2] |
| Combination with anti-PD-1 | Additive effect | [2] |
| In Vivo Efficacy (MC38 Model) | ||
| Dosing | 3, 12 mg/kg, p.o., b.i.d. | [5] |
| Combination with anti-PD-1 | Synergistic effect | [2] |
| Pharmacokinetics (Monkey) | ||
| Clearance (Clp) | 11.41 mL/min/kg | [2] |
| Oral Bioavailability (F%) | 42.0% | [2] |
Experimental Protocols
Formulation of this compound for Oral Administration
This protocol is based on a common vehicle for poorly soluble kinase inhibitors and should be validated for this compound.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
In a sterile microcentrifuge tube, add 10% of the final desired volume as DMSO.
-
Add the accurately weighed this compound powder to the DMSO and vortex or sonicate until fully dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Add 40% of the final volume as PEG300 to the DMSO solution and vortex thoroughly.
-
Add 5% of the final volume as Tween-80 and vortex until the solution is homogenous.
-
Slowly add the remaining 45% of the final volume as sterile saline while continuously vortexing to prevent precipitation.
-
Prepare the formulation fresh on the day of the experiment and keep it well-mixed.
Caption: Experimental workflow for preparing an oral formulation of this compound.
In Vivo Efficacy Study in Syngeneic Mouse Models
a. CT26 Colon Carcinoma Model
Materials:
-
CT26 murine colon carcinoma cell line
-
Balb/c mice (female, 6-8 weeks old)
-
Complete RPMI-1640 medium (10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes and 27G needles
-
Digital calipers
Procedure:
-
Culture CT26 cells in complete RPMI-1640 medium.
-
Harvest cells at 70-80% confluency.
-
Wash cells with sterile PBS and resuspend at a concentration of 1 x 10^6 cells/100 µL in PBS.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each Balb/c mouse.
-
Monitor tumor growth every 2-3 days with digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
Administer this compound (e.g., 3, 10, or 30 mg/kg) orally (p.o.) twice daily (b.i.d.). A vehicle control group should be included.
-
For combination studies, administer anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection on a defined schedule (e.g., every 3-4 days).
-
Monitor tumor volume and body weight 2-3 times per week.
b. MC38 Colon Adenocarcinoma Model
Materials:
-
MC38 murine colon adenocarcinoma cell line
-
C57BL/6 mice (female, 6-8 weeks old)
-
All other materials are the same as for the CT26 model.
Procedure:
-
Culture MC38 cells in complete RPMI-1640 medium.
-
Harvest cells at 70-80% confluency.
-
Wash cells with sterile PBS and resuspend at a concentration of 0.5 x 10^6 cells/100 µL in PBS.[1]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each C57BL/6 mouse.[1]
-
Follow steps 5-9 from the CT26 protocol, with this compound dosages of, for example, 3 and 12 mg/kg.[5]
Caption: General workflow for an in vivo efficacy study.
Pharmacodynamic (PD) Analysis
a. Splenocyte Isolation for pSLP-76 Analysis
Materials:
-
Spleens from treated and control mice
-
RPMI-1640 medium
-
70 µm cell strainer
-
50 mL conical tubes
-
Syringe plunger (3 mL)
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
Protein lysis buffer with phosphatase and protease inhibitors
Procedure:
-
Euthanize mice at the desired time point after the final dose.
-
Aseptically harvest the spleen and place it in a petri dish with cold RPMI medium.
-
Place a 70 µm cell strainer over a 50 mL conical tube.
-
Gently mash the spleen through the strainer using the plunger of a 3 mL syringe.
-
Rinse the strainer with RPMI to collect all splenocytes.
-
Centrifuge the cell suspension at 300 x g for 5-10 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in RBC Lysis Buffer for 1-2 minutes at room temperature.
-
Add 10 volumes of PBS to neutralize the lysis buffer and centrifuge again.
-
Discard the supernatant and wash the cell pellet with PBS.
-
Lyse the final cell pellet with protein lysis buffer for subsequent Western blot analysis of pSLP-76 (Ser376) and total SLP-76.
b. Plasma Collection and IL-2 ELISA
Materials:
-
Blood collection tubes (with EDTA or heparin)
-
Centrifuge
-
Mouse IL-2 ELISA kit
Procedure:
-
Collect blood from mice via cardiac puncture at the time of euthanasia into tubes containing an anticoagulant.
-
Centrifuge the blood at 1,000-2,000 x g for 10-15 minutes at 4°C.[7][8]
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
Quantify the concentration of IL-2 in the plasma using a commercially available mouse IL-2 ELISA kit, following the manufacturer's instructions.[7][8]
Conclusion
This compound is a valuable tool for investigating the role of HPK1 in cancer immunology. The protocols provided herein offer a framework for conducting in vivo studies to evaluate its efficacy and mechanism of action. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of novel immuno-oncology therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 5. stemcell.com [stemcell.com]
- 6. benchchem.com [benchchem.com]
- 7. content.abcam.com [content.abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Hpk1-IN-55 Cytokine Release Assay (IL-2, IFN-γ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase (MAPK) family, functions as a critical negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and phosphorylates the SLP-76 adaptor protein at Serine 376.[1][2][3] This phosphorylation event leads to the degradation of SLP-76, thereby attenuating downstream signaling pathways, including the phosphorylation of PLCγ1 and ERK, which ultimately dampens T-cell effector functions.[1]
Inhibition of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor T-cell responses.[2][4] Pharmacological inhibition of HPK1 has been demonstrated to enhance T-cell activation, proliferation, and the production of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][3] Hpk1-IN-55 is a potent and selective inhibitor of HPK1, and these application notes provide a detailed protocol for assessing its impact on IL-2 and IFN-γ secretion from primary human T-cells.
HPK1 Signaling Pathway
The following diagram illustrates the central role of HPK1 in negatively regulating the T-cell receptor signaling pathway and the point of intervention for this compound.
References
- 1. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 3. arcusbio.com [arcusbio.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Hpk1-IN-55 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell and B-cell receptor signaling.[1][2][3] As an intracellular checkpoint, HPK1 attenuates the activation of various immune cells, making it a compelling target for cancer immunotherapy.[3][4][5] Pharmacological inhibition of HPK1 is expected to enhance T-cell activation and anti-tumor immunity.[3][6] Hpk1-IN-55 is a potent and selective, orally active inhibitor of HPK1 with an IC₅₀ of less than 0.51 nM.[7][8] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to study its effects on immune cell function.
Chemical Properties and Activity
This compound is a highly selective inhibitor, demonstrating over 637-fold selectivity against GCK-like kinase and over 1022-fold against LCK.[7] Its potent inhibitory activity makes it a valuable tool for dissecting the role of HPK1 in immune regulation.
| Property | Value | Reference |
| IC₅₀ (HPK1) | <0.51 nM | [7][8] |
| EC₅₀ (IL-2 Secretion, human PBMCs) | 43.3 nM | [7] |
| EC₅₀ (IL-2 Release, human pan T cells) | 38.8 nM | [7] |
| EC₅₀ (IFN-γ Release, human pan T cells) | 49.2 nM | [7] |
HPK1 Signaling Pathway
Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the lipid raft and activated.[1] Activated HPK1 then phosphorylates the adaptor protein SLP-76 at Serine 376, which leads to the recruitment of the negative regulator 14-3-3.[2][4] This complex formation results in the ubiquitination and subsequent degradation of SLP-76, thereby attenuating downstream signaling, including the phosphorylation of PLCγ1 and ERK, and ultimately dampening T-cell activation.[4]
Experimental Protocols
Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
Protocol:
-
Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
In Vitro T-Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on T-cell proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or purified human pan T cells
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
This compound stock solution
-
Cell proliferation assay reagent (e.g., CFSE, BrdU, or MTS/WST-1)
-
96-well cell culture plates
Protocol:
-
Isolate PBMCs or purify pan T cells from healthy donor blood.
-
Resuspend the cells in complete RPMI-1640 medium at a density of 1 x 10⁶ cells/mL.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested concentration range is 0.001 nM to 100 nM.[7] Include a vehicle control (DMSO).
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
Add 50 µL of anti-CD28 antibody (e.g., 2 µg/mL) to each well to provide co-stimulation.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.[7]
-
Assess cell proliferation using a suitable method (e.g., CFSE dilution by flow cytometry, BrdU incorporation, or MTS assay).
Cytokine Release Assay (IL-2 and IFN-γ)
This protocol measures the effect of this compound on the secretion of key cytokines by activated T cells.
Materials:
-
Human PBMCs or purified human pan T cells
-
Complete RPMI-1640 medium
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound stock solution
-
ELISA kits for human IL-2 and IFN-γ
-
96-well cell culture plates
Protocol:
-
Follow steps 1-7 of the T-Cell Proliferation Assay protocol.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of IL-2 and IFN-γ in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing this compound and conducting in vitro cell-based assays.
Troubleshooting and Considerations
-
Solubility Issues: If this compound precipitates upon dilution in aqueous media, consider using a surfactant like Tween-80 or preparing fresh dilutions immediately before use.
-
Cytotoxicity: Always include a vehicle control (DMSO) to account for any solvent-induced effects. It is also advisable to perform a dose-response curve to determine the optimal non-toxic concentration range of this compound for your specific cell type.
-
Cell Viability: Assess cell viability in parallel with functional assays (e.g., using Trypan Blue exclusion or a viability dye) to ensure that the observed effects are not due to cytotoxicity.
-
Off-Target Effects: While this compound is highly selective, it is good practice to consider potential off-target effects, especially at higher concentrations.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of HPK1 in immune cell signaling and explore its therapeutic potential.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | HPK1抑制剂 | MCE [medchemexpress.cn]
Hpk1-IN-55: Reversing T-Cell Exhaustion and Enhancing Anti-Tumor Immunity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, has emerged as a critical negative regulator of T-cell activation and function.[1][2][3][4][5][6] Elevated HPK1 expression is correlated with T-cell exhaustion, a state of T-cell dysfunction characterized by diminished effector functions, which poses a significant barrier to effective anti-tumor immunity.[1][2] Hpk1-IN-55 is a potent and selective inhibitor of HPK1 that has demonstrated the potential to reverse T-cell exhaustion and enhance T-cell-mediated anti-tumor responses.[7] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its application in T-cell exhaustion studies.
Mechanism of Action
HPK1 functions as an intracellular checkpoint by dampening T-cell receptor (TCR) signaling.[3][6] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76, leading to its ubiquitination and subsequent degradation.[4][5] This degradation of SLP-76 disrupts the formation of the TCR signalosome, thereby attenuating downstream signaling pathways crucial for T-cell activation, proliferation, and cytokine production.[4] this compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76, thus sustaining TCR signaling and promoting a more robust and durable T-cell response.[7] This mechanism effectively "releases the brakes" on T-cells, enabling them to overcome exhaustion and mount an effective anti-tumor response.
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound [7]
| Parameter | Assay | Cell Type | IC50/EC50 (nM) |
| HPK1 Enzymatic Inhibition | Kinase Assay | - | <0.51 |
| IL-2 Secretion | ELISA | Human PBMCs | 43.3 |
| IL-2 Release | ELISA | Purified Human Pan T-cells | 38.8 |
| IFN-γ Release | ELISA | Purified Human Pan T-cells | 49.2 |
Table 2: In Vivo Effects of this compound in a Murine Colorectal Cancer Model (CT26) [7]
| Treatment Group | Dosing | Outcome |
| This compound Monotherapy | 1.5-12 mg/kg, p.o., b.i.d for 5 weeks | Good antitumor effects |
| This compound + anti-PD-1 | 1.5-12 mg/kg, p.o., b.i.d for 5 weeks | Additive antitumor effect |
Mandatory Visualizations
Caption: HPK1 signaling pathway and the mechanism of this compound action.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
1. In Vitro T-Cell Activation and Cytokine Release Assay
Objective: To assess the effect of this compound on T-cell activation and the production of key cytokines such as IL-2 and IFN-γ.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified human pan T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
96-well flat-bottom tissue culture plates
-
ELISA kits for human IL-2 and IFN-γ
Protocol:
-
Plate Coating: Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Plating: Seed human PBMCs or purified T-cells at a density of 1-2 x 10^5 cells/well in 100 µL of complete RPMI medium.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Add 50 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
T-Cell Stimulation: Add 50 µL of soluble anti-human CD28 antibody (e.g., 1-2 µg/mL) to each well.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Analysis: Quantify the concentration of IL-2 and IFN-γ in the supernatants using ELISA kits according to the manufacturer's instructions.
2. T-Cell Proliferation Assay (CFSE-based)
Objective: To measure the effect of this compound on T-cell proliferation.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Human PBMCs or purified T-cells
-
Complete RPMI medium
-
This compound
-
Anti-human CD3/CD28 T-cell activation beads
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
CFSE Staining: Resuspend 1 x 10^7 T-cells in 1 mL of pre-warmed PBS. Add 1 µL of 5 mM CFSE stock solution (final concentration 5 µM) and incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with complete RPMI medium.
-
Cell Plating and Treatment: Resuspend the CFSE-labeled cells in complete RPMI medium and plate at 1 x 10^6 cells/mL in a 24-well plate. Add this compound or vehicle control at desired concentrations.
-
Stimulation: Add anti-human CD3/CD28 T-cell activation beads at a bead-to-cell ratio of 1:1.
-
Incubation: Incubate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and wash with FACS buffer. Acquire the cells on a flow cytometer and analyze the CFSE dilution profile to determine the extent of cell proliferation.
3. Flow Cytometry for T-Cell Exhaustion Markers
Objective: To evaluate the effect of this compound on the expression of T-cell exhaustion markers.
Materials:
-
Treated and stimulated T-cells from the in vitro activation assay
-
FACS buffer
-
Fluorochrome-conjugated antibodies against human CD3, CD8, PD-1, TIM-3, and LAG-3
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest the T-cells after the desired stimulation period.
-
Washing: Wash the cells twice with ice-cold FACS buffer.
-
Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated fluorescently labeled antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the expression levels of PD-1, TIM-3, and LAG-3 on CD3+CD8+ T-cells using appropriate flow cytometry analysis software.
Conclusion
This compound is a valuable research tool for investigating the role of HPK1 in T-cell exhaustion and for exploring the therapeutic potential of HPK1 inhibition in cancer immunotherapy. The protocols provided herein offer a framework for characterizing the effects of this compound on T-cell function. By reversing T-cell exhaustion, this compound and other HPK1 inhibitors hold promise for enhancing the efficacy of existing immunotherapies and for the development of novel anti-cancer treatments.
References
- 1. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 4. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 6. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Lentiviral shRNA Knockdown of HPK1 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Its role in dampening T-cell receptor (TCR) signaling makes it a promising therapeutic target in immuno-oncology.[1][2] Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful tool for investigating the functional consequences of reduced HPK1 expression in in vitro models, facilitating the validation of HPK1 as a drug target. These application notes provide detailed protocols for lentiviral shRNA production, transduction of immune cells, and subsequent functional assays to assess the impact of HPK1 knockdown on T-cell activation.
Introduction
HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[2][3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately resulting in the degradation of SLP-76 and the attenuation of the T-cell activation signal.[2][4] By downregulating HPK1 expression using lentiviral shRNA, researchers can effectively mimic the effects of small molecule inhibitors and study the potentiation of anti-tumor immune responses.[1] This technology allows for stable, long-term reduction of the target protein, enabling a thorough investigation of the downstream signaling and functional consequences.[5][6]
HPK1 Signaling Pathway in T-Cells
Upon TCR stimulation, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. HPK1 acts as a crucial negative feedback regulator in this pathway. The diagram below illustrates the central role of HPK1 in modulating TCR signaling.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 6. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Hpk1-IN-55 in Human Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hpk1-IN-55, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in human peripheral blood mononuclear cells (PBMCs). This document outlines the mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) signaling, primarily expressed in hematopoietic cells.[1][2][3] Upon TCR engagement, HPK1 is activated and phosphorylates downstream signaling molecules, leading to an attenuation of T-cell activation and proliferation.[3][4] This function of HPK1 acts as a crucial checkpoint to maintain immune homeostasis.[3] In the context of oncology, tumors can exploit this regulatory mechanism to evade immune surveillance.[3]
This compound is a selective, orally active small molecule inhibitor of HPK1.[5] By blocking the kinase activity of HPK1, this compound prevents the negative feedback loop that suppresses T-cell activation, thereby enhancing T-cell-mediated anti-tumor immunity.[3] These notes provide detailed protocols for assessing the on-target engagement and functional effects of this compound in human PBMCs.
Mechanism of Action
Upon T-cell activation, HPK1 is recruited to the TCR signaling complex where it phosphorylates the adaptor protein SLP-76 at Serine 376.[4][6][7] This phosphorylation event facilitates the binding of 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[6][7] The degradation of SLP-76 dampens the downstream signaling cascade, including the activation of PLCγ1 and ERK, which are essential for T-cell activation, proliferation, and cytokine production.[4][6][8] this compound inhibits the catalytic activity of HPK1, thereby preventing the phosphorylation and subsequent degradation of SLP-76, resulting in enhanced and sustained T-cell effector functions.[4]
Quantitative Data
The following tables summarize the in vitro activity of this compound in biochemical and cell-based assays.
Table 1: this compound In Vitro Activity
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| Biochemical Assay | Recombinant HPK1 | IC50 | <0.51 nM | [5] |
| Cell-Based Assay | Human PBMCs | EC50 (IL-2 Secretion) | 43.3 nM | [5] |
| Cell-Based Assay | Purified Human Pan T-Cells | EC50 (IL-2 Release) | 38.8 nM | [5] |
| Cell-Based Assay | Purified Human Pan T-Cells | EC50 (IFN-γ Release) | 49.2 nM |[5] |
Table 2: this compound Kinase Selectivity
| Kinase | Selectivity Fold vs. HPK1 | Reference |
|---|---|---|
| GCK-like kinase | >637 | [5] |
| LCK | >1022 |[5] |
Experimental Protocols
Detailed protocols for the isolation of human PBMCs and the subsequent treatment and analysis of T-cell activation are provided below.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Whole human blood
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS
-
50 mL conical tubes
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Hemocytometer and trypan blue
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
Carefully aspirate the upper plasma layer.
-
Collect the "buffy coat" layer containing the PBMCs and transfer it to a new 50 mL conical tube.
-
Wash the PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
Protocol 2: T-Cell Activation and Cytokine Analysis
This protocol outlines the in vitro treatment of PBMCs with this compound, followed by T-cell stimulation and subsequent analysis of cytokine production.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well tissue culture plates
-
Anti-CD3/anti-CD28 antibodies (plate-bound or bead-conjugated)
-
ELISA or Cytometric Bead Array (CBA) kits for IL-2 and IFN-γ
Procedure:
-
Seed the isolated PBMCs in a 96-well plate at a density of 1-2 x 105 cells per well in complete RPMI-1640 medium.[9]
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control with an equivalent concentration of DMSO.
-
Pre-treat the cells with the various concentrations of this compound or the DMSO vehicle control for 1-2 hours in a humidified incubator at 37°C and 5% CO2.[9]
-
Activate the T-cells by adding anti-CD3/anti-CD28 antibodies (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-5 µg/mL) or T-cell activation beads.[9]
-
Incubate the cells for 24-72 hours.
-
After the incubation period, collect the cell culture supernatants.[9]
-
Centrifuge the supernatants to remove any cells or debris.[9]
-
Measure the concentrations of IL-2 and IFN-γ in the supernatants using an appropriate ELISA or CBA kit according to the manufacturer's instructions.[9]
-
Plot the cytokine concentrations against the this compound concentrations to generate dose-response curves and calculate EC50 values.[9]
Protocol 3: Flow Cytometry for T-Cell Activation Markers and pSLP-76
This protocol describes the use of flow cytometry to assess T-cell activation by measuring surface marker expression and the intracellular phosphorylation of SLP-76, a direct downstream target of HPK1.
Materials:
-
Treated and stimulated PBMCs from Protocol 2
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD69)[9]
-
Fixation/Permeabilization buffers
-
Methanol[10]
-
Fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody[10]
-
Isotype control antibody[10]
-
Flow cytometer
Procedure:
Part A: Surface Marker Staining
-
Harvest the cells after the desired stimulation period.
-
Wash the cells with 2 mL of FACS buffer, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Resuspend the cells in FACS buffer containing an Fc block and incubate for 10 minutes at 4°C.
-
Add a pre-titered cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD69, CD25).[9]
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
If only analyzing surface markers, resuspend the cells in 300-500 µL of FACS buffer for analysis.
Part B: Intracellular Staining for pSLP-76 8. Following surface staining, fix the cells using a fixation buffer according to the manufacturer's protocol. 9. Permeabilize the cells by adding ice-cold methanol (B129727) and incubating on ice for 30 minutes.[10] 10. Wash the cells twice with FACS buffer to remove the methanol.[10] 11. Resuspend the permeabilized cells in FACS buffer and add the anti-pSLP-76 (Ser376) antibody. Include an isotype control in a separate tube.[10] 12. Incubate in the dark at room temperature for 40-60 minutes.[10] 13. Wash the cells twice with FACS buffer.[10] 14. Resuspend the cells in FACS buffer and acquire data on a flow cytometer.[10] 15. Analyze the data to determine the percentage of activated T-cells (e.g., CD69+, CD25+) and the median fluorescence intensity (MFI) of pSLP-76 within the T-cell subsets (e.g., CD4+ and CD8+).
Conclusion
This compound is a valuable tool for studying the role of HPK1 in immune regulation. The protocols and data presented here provide a framework for investigating the effects of this compound on human PBMCs, enabling researchers to assess its potential as a therapeutic agent for enhancing anti-tumor immunity. By effectively inhibiting HPK1, this compound leads to increased T-cell activation, proliferation, and cytokine production, highlighting its promise in the field of immuno-oncology.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Co-culture Assays with Hpk1-IN-55
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Predominantly expressed in hematopoietic cells, HPK1 functions as an intracellular checkpoint to maintain immune homeostasis and prevent excessive immune responses.[1][4] In the context of oncology, tumors can exploit this regulatory mechanism to evade immune surveillance. By dampening T-cell activity, HPK1 limits the ability of the immune system to recognize and eliminate cancer cells.[1]
Hpk1-IN-55 is a potent and selective small molecule inhibitor of HPK1. By blocking the kinase activity of HPK1, this compound prevents the phosphorylation of downstream targets such as the adaptor protein SLP-76.[1][5] This inhibition disrupts the negative feedback loop, leading to sustained T-cell activation, proliferation, and enhanced anti-tumor immune responses.[1][2] Preclinical studies have demonstrated that pharmacological inhibition of HPK1 can enhance T-cell activation and augment the efficacy of other immunotherapies, including anti-PD-1 inhibitors.[1]
These application notes provide detailed protocols for utilizing this compound in co-culture assays involving tumor cells and T-cells to evaluate its efficacy in enhancing anti-tumor immunity.
HPK1 Signaling Pathway and Mechanism of Action of this compound
Upon engagement of the T-cell receptor (TCR) with an antigen presented by a tumor cell, a signaling cascade is initiated. HPK1 is recruited to the TCR signaling complex and, once activated, negatively regulates this cascade by phosphorylating the adaptor protein SLP-76 at Serine 376.[5][6] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[5][6] The degradation of this key scaffolding protein attenuates downstream signaling pathways, including the phosphorylation of PLCγ1 and ERK, which are essential for T-cell activation, proliferation, and cytokine production.[5] this compound, as an HPK1 inhibitor, blocks this phosphorylation step, thereby releasing the brakes on T-cell activation and unleashing their anti-tumor potential.
Data Presentation
The following tables summarize representative quantitative data for potent HPK1 inhibitors, including this compound, in various cellular assays.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Assay Type | Cell Line/System | Endpoint | This compound IC₅₀/EC₅₀ |
| Biochemical Kinase Assay | Recombinant HPK1 | HPK1 Inhibition | <0.51 nM[1] |
| T-Cell Functional Assay | Human PBMCs | IL-2 Secretion | 43.3 nM[1] |
| T-Cell Functional Assay | Purified Human Pan T-cells | IL-2 Release | 38.8 nM[1] |
| T-Cell Functional Assay | Purified Human Pan T-cells | IFN-γ Release | 49.2 nM[1] |
Table 2: Effect of HPK1 Inhibition on T-Cell Proliferation and Cytokine Production in Co-culture
| Co-culture System | Treatment | Endpoint | Result |
| Human PBMCs and Tumor Cells | HPK1 Inhibitor | T-Cell Proliferation | Increased proliferation at low, intermediate, and high concentrations[1] |
| Human PBMCs and HEK293/OS8/PD-L1 cells | HPK1 Inhibitor | IL-2 Production | Significant increase in a dose-dependent manner[7] |
| Human PBMCs and HEK293/OS8/PD-L1 cells | HPK1 Inhibitor | IFN-γ Production | Significant increase in a dose-dependent manner[7] |
Experimental Protocols
The following are detailed protocols for key in vitro co-culture assays to evaluate the efficacy of this compound.
Protocol 1: T-Cell Mediated Tumor Cell Killing Assay
This assay assesses the ability of this compound to enhance the cytotoxic activity of T-cells against tumor cells.
Materials:
-
Target tumor cell line (e.g., MC38, CT26)
-
Effector T-cells (e.g., human PBMCs, purified T-cells)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom tissue culture plates
-
Cytotoxicity detection kit (e.g., LDH release assay, or a fluorescence/luminescence-based viability assay)
-
DMSO (vehicle control)
Procedure:
-
Plate Target Cells: Seed the target tumor cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.
-
Prepare this compound: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Prepare Effector Cells: Isolate effector T-cells (e.g., PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation).
-
Co-culture:
-
Carefully remove the medium from the plated tumor cells.
-
Add 200 µL of the effector T-cell suspension to the wells at a desired Effector-to-Target (E:T) ratio (e.g., 10:1).
-
Add the this compound dilutions to the respective wells.
-
Include vehicle-only (DMSO) and no-T-cell controls.
-
-
Incubation: Incubate the co-culture plate for 48-72 hours at 37°C with 5% CO₂.
-
Assess Cytotoxicity: Measure tumor cell viability using a chosen cytotoxicity detection kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of specific lysis for each condition relative to the control wells. Plot the percentage of specific lysis against the concentration of this compound to determine the dose-dependent effect on T-cell mediated cytotoxicity.
Protocol 2: Cytokine Release Assay in Co-culture
This protocol measures the production of key T-cell effector cytokines, such as IFN-γ and IL-2, in the co-culture supernatant.
Materials:
-
Same as Protocol 1
-
ELISA kits for human IFN-γ and IL-2
-
Microplate reader
Procedure:
-
Follow steps 1-5 from the T-Cell Mediated Tumor Cell Killing Assay protocol.
-
Collect Supernatant: After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C or use them immediately.
-
Cytokine Quantification: Measure the concentration of IFN-γ and IL-2 in the collected supernatants using ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples. Plot the cytokine concentrations against the concentration of this compound to determine the dose-dependent effect on T-cell activation.
Conclusion
The provided protocols and representative data serve as a comprehensive guide for investigating the immuno-modulatory effects of this compound. By inhibiting HPK1, this compound is expected to effectively enhance T-cell effector functions, including cytotoxicity and cytokine production, in a co-culture setting. These assays are invaluable tools for the preclinical evaluation of HPK1 inhibitors as a promising strategy in cancer immunotherapy, both as a monotherapy and in combination with other checkpoint inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. arcusbio.com [arcusbio.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Dendritic Cell-T Cell Interaction with Hpk1-IN-55
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune cell function. Predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening signaling pathways in various immune cells, including dendritic cells (DCs) and T cells. In the context of oncology and immunology, the inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity by augmenting the functions of these key immune players.
Hpk1-IN-55 is a selective and orally active inhibitor of HPK1 with a reported IC50 of less than 0.51 nM. By blocking the kinase activity of HPK1, this compound can unleash the full potential of dendritic cells and T cells, leading to a more robust and sustained immune response. These application notes provide detailed protocols for utilizing this compound to investigate its effects on dendritic cell maturation, cytokine production, and the subsequent interaction with and activation of T cells.
Mechanism of Action of Hpk1 in DC-T Cell Interaction
HPK1 plays a pivotal role in negatively regulating the activation of both dendritic cells and T cells. In dendritic cells, HPK1 is believed to attenuate the signaling cascades that lead to their maturation, antigen presentation, and the production of pro-inflammatory cytokines. Inhibition of HPK1 in DCs results in a hyperactive phenotype, characterized by enhanced expression of co-stimulatory molecules and increased production of cytokines crucial for T cell priming.
In T cells, upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream signaling molecules, such as SLP-76, leading to the attenuation of T-cell activation and proliferation. This compound, by inhibiting HPK1, prevents this negative feedback loop, resulting in enhanced T-cell activation, proliferation, and cytokine secretion. The combined effect of this compound on both DCs and T cells makes it a powerful tool for studying and enhancing the critical interaction between these two cell types in the initiation of an adaptive immune response.
Data Presentation
The following tables summarize the quantitative effects of Hpk1 inhibition on dendritic cell and T cell function. While specific data for this compound on dendritic cells is emerging, the tables include representative data from potent HPK1 inhibitors and genetic knockout studies to illustrate the expected outcomes.
Table 1: Effect of Hpk1 Inhibition on Dendritic Cell Maturation and Function
| Parameter | Control (Vehicle) | Hpk1 Inhibition | Fold Change |
| Surface Marker Expression (MFI) | |||
| CD80 | ~1500 | ~4500 | ~3.0x |
| CD86 | ~2000 | ~7000 | ~3.5x |
| MHC Class II | ~3000 | ~9000 | ~3.0x |
| Cytokine Production (pg/mL) | |||
| IL-12p70 | ~50 | ~250 | ~5.0x |
| TNF-α | ~200 | ~800 | ~4.0x |
| IL-6 | ~150 | ~600 | ~4.0x |
MFI: Mean Fluorescence Intensity. Data is synthesized from studies on HPK1 knockout or potent HPK1 inhibitors and represents the expected enhancement in murine bone marrow-derived dendritic cells (BMDCs) following stimulation.
Table 2: In Vitro Activity of this compound on T Cell Function
| Parameter | This compound |
| Enzymatic Inhibition | |
| IC50 (HPK1) | <0.51 nM |
| Cytokine Secretion (EC50) | |
| IL-2 (Human PBMCs) | 43.3 nM |
| IL-2 (Purified Human Pan T cells) | 38.8 nM |
| IFN-γ (Purified Human Pan T cells) | 49.2 nM |
| T Cell Proliferation | |
| Concentration Range | 0.00457 - 10 µM (72h) |
| Effect | Increased proliferation in human pan T cells |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Hpk1-IN-55: Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Hpk1-IN-55, a selective and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Detailed protocols for key in vitro and in vivo experiments are outlined to guide researchers in the evaluation of this and similar kinase inhibitors.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] By phosphorylating downstream targets such as SLP-76, HPK1 attenuates T-cell activation, proliferation, and cytokine production.[2] This immunosuppressive function makes HPK1 an attractive therapeutic target for enhancing anti-tumor immunity in cancer immunotherapy.[2][3] this compound (also referred to as compound 19) is a potent and selective inhibitor of HPK1 with demonstrated anti-cancer effects.[4]
Data Presentation
Pharmacokinetic Parameters of this compound
| Species | Route | Dose | Parameter | Value | Unit |
| Monkey | IV | 1 mg/kg | Clp | 11.41 | mL/min/kg |
| Monkey | PO | 2 mg/kg | DNAUC(0-24h) | 560.5 | h*ng/mL |
| Monkey | PO | 2 mg/kg | F% | 42.0 | % |
| Beagle Dog | IV | - | Clp | 11.44 | mL/min/kg |
| Beagle Dog | IV | - | Vd | 5.58 | L/kg |
Data sourced from MedchemExpress.[4]
Pharmacodynamic Profile of this compound
| Assay | System | Parameter | Value | Unit |
| HPK1 Enzymatic Assay | - | IC50 | <0.51 | nM |
| IL-2 Secretion | Human PBMCs | EC50 | 43.3 | nM |
| IL-2 Release | Purified Human Pan T-cells | EC50 | 38.8 | nM |
| IFN-γ Release | Purified Human Pan T-cells | EC50 | 49.2 | nM |
Data sourced from MedchemExpress.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HPK1 signaling pathway and a general workflow for the pharmacokinetic and pharmacodynamic evaluation of this compound.
Caption: HPK1 Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for PK/PD Evaluation of this compound.
Experimental Protocols
In Vitro Protocols
1. HPK1 Biochemical Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This protocol is adapted from established methods for HPK1 inhibitors.[1]
-
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against the HPK1 enzyme.
-
Materials:
-
Recombinant human HPK1 enzyme
-
Biotinylated peptide substrate (e.g., ULight-SLP-76)
-
Europium-labeled anti-phospho-substrate antibody (e.g., anti-pSLP-76 (Ser376))
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
This compound (serial dilutions)
-
384-well low-volume plates
-
Plate reader capable of TR-FRET detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add HPK1 enzyme to the wells of the 384-well plate.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60-120 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the Europium-labeled anti-phospho-substrate antibody.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
-
2. Cellular Phospho-SLP-76 (pSLP-76) Assay (Phospho-Flow Cytometry)
This protocol is based on established methods for measuring HPK1 target engagement in cells.[2][5]
-
Objective: To measure the inhibition of HPK1-mediated SLP-76 phosphorylation by this compound in a cellular context.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable T-cell line (e.g., Jurkat)
-
RPMI-1640 medium with 10% FBS
-
This compound (serial dilutions)
-
T-cell stimulator (e.g., anti-CD3/CD28 antibodies)
-
Fixation buffer (e.g., paraformaldehyde-based)
-
Permeabilization buffer (e.g., methanol-based)
-
Fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody
-
Fluorochrome-conjugated cell surface marker antibodies (e.g., anti-CD3, anti-CD8)
-
FACS buffer (e.g., PBS with BSA and sodium azide)
-
Flow cytometer
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood or culture Jurkat cells.
-
Pre-treat the cells with serial dilutions of this compound or vehicle for 1-2 hours at 37°C.
-
Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) to induce TCR signaling and HPK1 activation.
-
Fix the cells immediately with fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
Stain the cells with the anti-pSLP-76 antibody and any cell surface marker antibodies.
-
Wash the cells with FACS buffer.
-
Acquire data on a flow cytometer.
-
Gate on the T-cell population (e.g., CD3+) and quantify the median fluorescence intensity (MFI) of pSLP-76.
-
Determine the IC50 value of this compound for pSLP-76 inhibition.
-
3. Cytokine Release Assay (e.g., IL-2, IFN-γ)
This assay measures the functional consequence of HPK1 inhibition on T-cell effector function.[4]
-
Objective: To quantify the enhancement of cytokine production (IL-2, IFN-γ) from T-cells upon treatment with this compound.
-
Materials:
-
Purified human pan T-cells or PBMCs
-
Complete cell culture medium
-
This compound (serial dilutions)
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 beads or antibodies)
-
ELISA or multiplex immunoassay kit for IL-2 and IFN-γ
-
-
Procedure:
-
Plate the T-cells or PBMCs in a 96-well culture plate.
-
Treat the cells with serial dilutions of this compound or vehicle.
-
Stimulate the cells with anti-CD3/CD28.
-
Incubate for 24-72 hours at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 and IFN-γ in the supernatant using an appropriate immunoassay.
-
Plot the cytokine concentration against the this compound concentration and determine the EC50 value.
-
In Vivo Protocols
1. Mouse Pharmacokinetic (PK) Study
This is a generalized protocol for assessing the PK of an orally administered kinase inhibitor.[6]
-
Objective: To determine the pharmacokinetic profile of this compound in mice.
-
Materials:
-
This compound
-
Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Male Balb/c mice
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Formulate this compound in the vehicle at the desired concentration.
-
Administer a single oral dose of this compound to a cohort of mice.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
-
2. In Vivo Pharmacodynamic (PD) and Efficacy Study in a Syngeneic Tumor Model
This protocol combines PD and efficacy endpoints in a tumor-bearing mouse model.[4]
-
Objective: To evaluate the in vivo target engagement and anti-tumor efficacy of this compound.
-
Animal Model: Balb/c mice bearing CT26 murine colorectal cancer tumors.[4]
-
Materials:
-
This compound formulated for oral administration
-
Tumor-bearing mice
-
Calipers for tumor measurement
-
Tissues for biomarker analysis (spleen, tumor)
-
Reagents for pSLP-76 analysis (e.g., SiMoA or flow cytometry)
-
-
Procedure:
-
Implant CT26 tumor cells subcutaneously into Balb/c mice.
-
Once tumors are established, randomize mice into treatment groups (vehicle, this compound at various doses).
-
Administer this compound orally (e.g., twice daily for 5 weeks).[4]
-
Monitor tumor growth by caliper measurements at regular intervals.
-
At specified time points after the final dose, collect blood, spleen, and tumor tissue for PD analysis.
-
Process spleen and tumor tissue to prepare single-cell suspensions or lysates.
-
Measure pSLP-76 levels in the spleen as a PD biomarker of HPK1 inhibition.[1]
-
Analyze tumor-infiltrating lymphocytes (TILs) for activation markers and effector function.
-
Plot tumor volume over time to assess anti-tumor efficacy.
-
Correlate drug exposure (from satellite PK studies) with PD biomarker modulation and anti-tumor activity.
-
References
- 1. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
Hpk1-IN-55: A Chemical Probe for Interrogating HPK1 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1] As an intracellular checkpoint, HPK1 attenuates T-cell activation, proliferation, and cytokine production, making it a compelling therapeutic target for enhancing anti-tumor immunity.[2] Hpk1-IN-55 is a potent and selective, orally active small molecule inhibitor of HPK1, serving as a valuable chemical probe to investigate the biological functions of HPK1 and its role in cancer immunotherapy.[3] These application notes provide detailed protocols for the use of this compound in various in vitro and in vivo experimental settings.
Mechanism of Action
Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse and becomes activated.[4] Activated HPK1 then phosphorylates the adaptor protein SLP-76 at serine 376.[5] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and subsequent downregulation of T-cell responses, including reduced production of interleukin-2 (B1167480) (IL-2).[4] this compound competitively binds to the ATP-binding pocket of HPK1, inhibiting its kinase activity and preventing the phosphorylation of SLP-76. This blockade of negative regulation sustains TCR signaling and enhances T-cell effector functions.[6]
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| HPK1 Enzymatic IC50 | <0.51 nM | Recombinant HPK1 enzymatic assay | [3] |
| IL-2 Secretion EC50 | 43.3 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [3] |
| IL-2 Release EC50 | 38.8 nM | Purified human pan T cells | [3] |
| IFN-γ Release EC50 | 49.2 nM | Purified human pan T cells | [3] |
In Vivo Pharmacokinetics of this compound
| Species | Route | Dose | Clp (mL/min/kg) | Vd (L/kg) | DNAUC (0-24 h) (h・ng/ml) | Bioavailability (F%) | Reference |
| Beagle Dogs | IV | - | 11.44 | 5.58 | - | - | [3] |
| Beagle Dogs | PO | - | - | - | - | - | [3] |
| Monkeys | IV | 1 mg/kg | 11.41 | - | - | - | [3] |
| Monkeys | PO | 2 mg/kg | - | - | 560.5 | 42.0 | [3] |
Signaling Pathway and Experimental Workflow Visualization
Caption: HPK1 negatively regulates T-cell activation via SLP-76 phosphorylation.
Caption: Workflow for in vitro evaluation of this compound.
Experimental Protocols
Protocol 1: In Vitro HPK1 Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound on recombinant HPK1.
Materials:
-
Recombinant human HPK1 enzyme
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT)
-
Fluorescently labeled peptide substrate (e.g., NH2-fluorescein-RFARKGSLRQKNV-COOH)
-
ATP
-
This compound
-
DMSO
-
384-well plates
-
Plate reader capable of detecting fluorescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add a mixture of recombinant HPK1 enzyme and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 3 hours).
-
Stop the reaction by adding EDTA.
-
Measure the fluorescence on a compatible plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for IL-2 and IFN-γ Production
Objective: To assess the effect of this compound on T-cell activation by measuring cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified human pan T-cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
DMSO
-
96-well culture plates
-
ELISA kits for human IL-2 and IFN-γ
Procedure:
-
Isolate PBMCs or purify T-cells from healthy donor blood.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.[4]
-
Stimulate the cells with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 and IFN-γ in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Determine the EC50 values by plotting the cytokine concentration against the this compound concentration.
Protocol 3: Phospho-Flow Cytometry for SLP-76 Phosphorylation
Objective: To measure the direct target engagement of this compound by quantifying the phosphorylation of its substrate, SLP-76.
Materials:
-
Jurkat T-cells or human PBMCs
-
RPMI-1640 medium
-
This compound
-
Anti-CD3 antibody
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Phospho-specific antibody against pSLP-76 (Ser376)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Culture Jurkat cells or isolate PBMCs.
-
Pre-treat the cells with a dose range of this compound for 1-2 hours.[4]
-
Stimulate the cells with anti-CD3 antibody (e.g., 20 µg/mL) for 30 minutes.[4]
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain the cells with the anti-pSLP-76 (Ser376) antibody.
-
Wash the cells and stain with a fluorescently labeled secondary antibody.
-
Acquire data on a flow cytometer and analyze the median fluorescence intensity of pSLP-76.
-
Determine the IC50 value for the inhibition of SLP-76 phosphorylation.
Protocol 4: In Vivo Antitumor Efficacy Study
Objective: To evaluate the in vivo antitumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody.
Materials:
-
Female BALB/c or C57BL/6 mice
-
Syngeneic tumor cells (e.g., CT26 or MC38)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Anti-mouse PD-1 antibody
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 80-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
Administer this compound orally (p.o.) at the desired dose and schedule (e.g., 1.5-12 mg/kg, b.i.d.).[3]
-
Administer the anti-PD-1 antibody intraperitoneally (i.p.) at the specified dose and schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight as a measure of toxicity.
-
At the end of the study, tumors and spleens can be harvested for pharmacodynamic analysis (e.g., pSLP-76 levels, immune cell infiltration).
Conclusion
This compound is a potent and selective chemical probe for HPK1, enabling detailed investigation of its role in immune regulation. The provided data and protocols offer a framework for researchers to effectively utilize this compound in their studies to further elucidate the therapeutic potential of HPK1 inhibition in immuno-oncology.
References
- 1. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 2. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Hpk1-IN-55 Technical Support Center: Solubility and Stability in DMSO
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Hpk1-IN-55?
A1: For preparing high-concentration stock solutions, the primary recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility, making DMSO the solvent of choice for initial dissolution.
Q2: My this compound is not fully dissolving in DMSO. What can I do?
A2: Several factors can affect dissolution. Here are some troubleshooting steps:
-
Use Anhydrous DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of hydrophobic compounds. Always use fresh, anhydrous DMSO from a newly opened bottle.
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution to 37°C and use a vortex or sonicator.[1] Some related HPK1 inhibitors require ultrasonication to fully dissolve in DMSO.[2]
-
Check for Saturation: You may be attempting to prepare a solution that is above the compound's solubility limit. Try preparing a more dilute stock solution.
Q3: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound's solubility limit in the final aqueous solution is exceeded. To mitigate this:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Optimize Final DMSO Concentration: While keeping the final DMSO concentration low to avoid cellular toxicity (ideally ≤ 0.1%, and generally below 0.5%), a slightly higher percentage might be necessary to maintain solubility.[3] Always include a vehicle control with the same final DMSO concentration.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of aqueous medium, try a stepwise dilution. First, create an intermediate dilution in your buffer or medium, then add this to the final volume. Adding the stock solution dropwise while gently vortexing can also help.[4]
-
Use Surfactants: If compatible with your assay, adding a small amount of a surfactant like Tween-80 (e.g., 0.01%) to your aqueous buffer can help maintain solubility.[3]
Q4: How should I store the this compound stock solution in DMSO?
A4: To ensure stability and prevent degradation, stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Q5: Can I use solvents other than DMSO?
A5: While DMSO is the preferred solvent for stock solutions, some similar compounds show limited solubility in other organic solvents like ethanol.[3] However, the compatibility of other solvents with your specific experimental setup and their potential for precipitation in aqueous solutions must be carefully evaluated.
Data Presentation
Table 1: Solubility of Structurally Related HPK1 Inhibitors in DMSO
This table provides a reference for the expected solubility range of this compound.
| Compound | Solubility in DMSO | Reference |
| HPK1-IN-2 | 76 mg/mL | [3] |
| HPK1-IN-3 | 83.33 mg/mL (ultrasonic needed) | [2] |
| HPK1-IN-19 | 100 mg/mL (in newly opened DMSO, sonication may be needed) | |
| HPK1-IN-32 | 50 mg/mL (ultrasonic needed) |
Table 2: General Stability and Storage Recommendations for HPK1 Inhibitors in DMSO
| Form | Storage Temperature | Recommended Duration | Key Considerations | Reference |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container, preferably in a desiccator. | [2] |
| In DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [2] |
| In DMSO | -80°C | Up to 6 months | Preferred for long-term storage to maintain integrity. Aliquot for single use. | [2][5] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
This protocol outlines a general method to determine the approximate kinetic solubility of this compound when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring turbidity/absorbance or a nephelometer
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved, using sonication if necessary.
-
Create Serial Dilutions in DMSO: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations.
-
Dilute into Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing a larger, fixed volume of your aqueous buffer (e.g., 198 µL). This will create your final concentration series with a consistent final DMSO percentage (1% in this example).
-
Incubate: Cover the plate and incubate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking to allow for equilibration.
-
Assess Precipitation:
-
Visual Inspection: Visually inspect each well against a dark background for any signs of cloudiness or precipitate.
-
Instrumental Analysis: Measure the turbidity of each well using a plate reader by recording the absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm). An increase in absorbance compared to the buffer-only control indicates precipitation.
-
-
Determine Solubility Limit: The highest concentration that remains clear (visually and by instrument reading) is the approximate kinetic solubility of this compound in that specific aqueous buffer.
Protocol 2: Preparation and Storage of a DMSO Stock Solution
Methodology:
-
Equilibrate Compound: Allow the vial of solid this compound to come to room temperature before opening to prevent moisture condensation.
-
Weigh Compound: Accurately weigh the desired amount of the solid compound using a calibrated analytical balance.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the solid compound to achieve the desired stock concentration.
-
Ensure Complete Dissolution: Vortex the solution until the compound is fully dissolved. If necessary, use a sonicator or gently warm the solution (not exceeding 37°C) to aid dissolution. Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, low-retention vials.
-
Store Properly: Label the aliquots clearly with the compound name, concentration, solvent, and date. Store at -80°C for long-term storage.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Workflow for preparing and storing this compound DMSO stock solutions.
References
Potential off-target effects of Hpk1-IN-55 in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Hpk1-IN-55 in kinase assays. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate effective experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary target?
A1: this compound is a potent and selective small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase that is predominantly expressed in hematopoietic cells and functions as a negative regulator of T-cell and B-cell receptor signaling.[1][3][4] By inhibiting HPK1, this compound is designed to enhance the activation and proliferation of T-cells, making it a promising agent for immuno-oncology therapies.[5][6] The reported IC50 of this compound for HPK1 is less than 0.51 nM.[5]
Q2: What are off-target effects and why are they a concern for kinase inhibitors?
A2: Off-target effects refer to the unintended interactions of a drug with proteins other than its intended target. For kinase inhibitors, this is a significant concern due to the highly conserved nature of the ATP-binding site across the human kinome.[2] Such unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and a diminished therapeutic window for the drug candidate.[7] Therefore, a thorough characterization of an inhibitor's selectivity is crucial.
Q3: What is the known selectivity profile of this compound?
A3: this compound has demonstrated excellent kinase selectivity.[5] While a comprehensive kinome scan is not publicly available, existing data shows high selectivity against certain kinases. The table below summarizes the reported selectivity.
Table 1: this compound Selectivity Profile
| Target Kinase | IC50 | Selectivity vs. HPK1 |
| HPK1 | <0.51 nM | - |
| GCK-like kinase | >325 nM | >637-fold |
| LCK | >521 nM | >1022-fold |
Data sourced from MedchemExpress.[5]
Q4: How can I experimentally investigate the potential off-target effects of this compound?
A4: To assess off-target effects, a broad-panel kinase screen, often referred to as a kinome scan, is the standard method. This involves testing the inhibitor against a large number of purified kinases to determine its activity profile. Additionally, cellular assays using knockout or knockdown cell lines can help confirm if the observed phenotype is solely due to the inhibition of the primary target. For instance, the effect of this compound on IL-2 production was shown to be specific to HPK1 by using HPK1 knockout Jurkat cells, where the compound had no effect.[6]
Troubleshooting Guide
Problem 1: Inconsistent or unexpected results in cellular T-cell activation assays.
-
Possible Cause: The observed phenotype might be a result of off-target effects on other kinases involved in T-cell signaling. High concentrations of the inhibitor are more likely to cause off-target effects.[8]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal concentration range for HPK1 inhibition with minimal off-target activity.
-
Use Control Compounds: Include a structurally different HPK1 inhibitor with a known selectivity profile for comparison.
-
Utilize HPK1 Knockout/Knockdown Cells: Confirm that the effect of this compound is absent in cells lacking HPK1.[6]
-
Problem 2: High background signal in a biochemical kinase assay.
-
Possible Cause: The assay conditions may not be optimized, or there could be non-specific inhibition at high compound concentrations.
-
Troubleshooting Steps:
-
Optimize ATP Concentration: The concentration of ATP relative to the inhibitor's Ki can influence the apparent potency.
-
Include a "No Enzyme" Control: This will help identify any signal that is independent of kinase activity.
-
Vary Enzyme and Substrate Concentrations: Ensure the assay is running under conditions of linearity with respect to enzyme and substrate.
-
Experimental Protocols
Table 2: General Protocol for an In Vitro Kinase Assay (Luminescence-based)
This protocol is a general guideline for measuring kinase activity and can be adapted for assessing the inhibitory potential of compounds like this compound.
| Step | Procedure | Details |
| 1 | Reagent Preparation | Prepare the master mix containing Kinase Assay Buffer, ATP, and a suitable substrate like Myelin Basic Protein (MBP).[9][10][11] |
| 2 | Plate Setup | Add the master mix to the wells of a 96-well microplate. Include wells for "Blank" (no enzyme), "Positive Control" (enzyme with DMSO), and "Test Inhibitor".[10] |
| 3 | Inhibitor Addition | Add serial dilutions of this compound or the vehicle control (DMSO) to the appropriate wells.[10] |
| 4 | Reaction Initiation | Add the purified HPK1 enzyme to all wells except the "Blank". |
| 5 | Incubation | Incubate the plate at 30°C for a defined period, typically 30-60 minutes, to allow the kinase reaction to proceed.[9] |
| 6 | Reaction Termination | Add a reagent like ADP-Glo™ to terminate the kinase reaction and deplete the remaining ATP.[2][9] |
| 7 | Signal Generation | Add a kinase detection reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal.[9] |
| 8 | Data Acquisition | Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity. |
Visualizations
HPK1 Signaling Pathway in T-Cells
The following diagram illustrates the negative regulatory role of HPK1 in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SLP-76, leading to the dampening of the T-cell activation signal.[3][4]
Caption: Negative regulation of TCR signaling by HPK1.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
This diagram outlines a typical workflow for determining the selectivity of a kinase inhibitor like this compound.
Caption: Workflow for kinase inhibitor selectivity profiling.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: pSLP-76 Western Blotting with Hpk1-IN-55
This technical support guide provides troubleshooting advice for researchers encountering low signal in Western blots for phosphorylated SLP-76 (pSLP-76) when using the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-55.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on SLP-76 phosphorylation?
A1: this compound is a potent and selective inhibitor of HPK1 kinase activity.[1] HPK1 is the kinase responsible for phosphorylating SLP-76 at Serine 376 (S376) following T-cell receptor (TCR) ligation.[2][3] This phosphorylation event is a negative regulatory signal that leads to the disassembly of the TCR signaling complex and subsequent ubiquitination and degradation of SLP-76.[4][5][6][7] Therefore, treating cells with this compound is expected to decrease the signal for pSLP-76 at Serine 376 in a dose-dependent manner. A low or absent signal in your inhibitor-treated lanes may be the expected biological outcome.
Q2: My pSLP-76 (S376) signal is weak or absent even in my control (untreated) samples. What are the common causes?
A2: A weak or absent signal in control lanes points to a technical issue with the Western blot procedure or the sample preparation itself. Common causes include insufficient protein load, low abundance of the target protein, suboptimal antibody concentrations, or issues with the transfer or detection steps.[8][9][10][11] It is crucial to have a robust signal in your positive control lane before assessing the effect of any inhibitor.
Q3: Are there other phosphorylation sites on SLP-76 I should be aware of?
A3: Yes, SLP-76 is phosphorylated at multiple sites. For instance, upon T-cell receptor (TCR) ligation, ZAP-70 phosphorylates SLP-76 on several tyrosine residues, including Tyr113, Tyr128, and Tyr145.[12][13] These are generally considered activating phosphorylation events. This compound specifically inhibits phosphorylation at Serine 376 and should not directly affect tyrosine phosphorylation. Ensure you are using an antibody specific to the phosphorylation site of interest.
Q4: How can I confirm that my this compound inhibitor is active?
A4: The most direct way to confirm the inhibitor's activity is to observe a dose-dependent decrease in pSLP-76 (S376) signal.[4] As a downstream functional readout, you can also measure T-cell activation markers like IL-2 or IFN-γ secretion, which should increase with HPK1 inhibition.[4][14]
HPK1 Signaling Pathway
The diagram below illustrates the role of HPK1 in T-cell receptor signaling and its effect on SLP-76. Upon TCR activation, HPK1 is recruited and activated, leading to the phosphorylation of SLP-76 at Serine 376. This event recruits 14-3-3 proteins, which ultimately leads to the downregulation of the signaling cascade. This compound blocks the initial phosphorylation step.
Troubleshooting Guide: Low or No Signal for pSLP-76
Use the following table to diagnose and solve issues with your pSLP-76 Western blot. The workflow starts with the assumption that the low signal is an unexpected technical problem.
Troubleshooting Workflow Diagram
Detailed Troubleshooting Table
| Category | Potential Cause | Recommended Solution |
| Sample Preparation & Protein Loading | Target protein (pSLP-76) has low abundance or was not induced. | Use a positive control lysate known to express pSLP-76.[10] Ensure proper cell stimulation (e.g., anti-CD3/CD28) to induce phosphorylation. Consider enriching for your protein using immunoprecipitation (IP).[8][10] |
| Insufficient total protein loaded onto the gel. | Quantify protein concentration using a Bradford or BCA assay. Load a minimum of 20-30 µg of total lysate per lane.[15] | |
| Protein degradation during sample preparation. | Always add protease and phosphatase inhibitor cocktails to your lysis buffer. Keep samples on ice or at 4°C at all times. | |
| Antibodies | Primary antibody concentration is too low. | Increase the primary antibody concentration. Perform a titration to find the optimal dilution. Incubate the primary antibody overnight at 4°C to increase binding time.[9][10] |
| Primary antibody is not specific for the target or has lost activity. | Ensure you are using an antibody validated for Western blotting and specific to pSLP-76 (S376). Check antibody datasheet for recommended species and conditions. Confirm proper antibody storage. Test antibody activity with a dot blot.[9][16] | |
| Secondary antibody issue (inactivity, wrong species). | Use a fresh, validated secondary antibody that is specific to the species of your primary antibody (e.g., anti-rabbit). Run a secondary antibody-only control to check for non-specific binding.[15] | |
| Transfer & Membrane | Inefficient protein transfer from gel to membrane. | Confirm successful transfer by staining the membrane with Ponceau S before blocking.[10][11] For high molecular weight proteins, consider increasing transfer time or adding SDS to the transfer buffer. For low molecular weight proteins, reduce transfer time or use a membrane with a smaller pore size (0.2 µm).[9] |
| Membrane was allowed to dry out. | Ensure the membrane remains covered in buffer during all incubation and washing steps.[8] | |
| Blocking, Washing & Detection | Blocking agent is masking the epitope. | Some phospho-epitopes can be masked by milk. Try switching to 5% Bovine Serum Albumin (BSA) in TBST. You can also try reducing the blocking time.[9][16] |
| Excessive washing. | Over-washing, especially with harsh detergents, can strip the antibody from the membrane. Reduce the number or duration of wash steps.[11][16] | |
| Inactive or expired detection reagent (ECL substrate). | Use fresh, unexpired substrate. Ensure the substrate has not been contaminated. Increase incubation time with the substrate or use a more sensitive substrate for low-abundance proteins.[9][10] | |
| Insufficient exposure time. | Increase the film or digital imager exposure time.[9] |
Experimental Protocol: Standard Western Blot for pSLP-76
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and protein loads is recommended.
-
Cell Lysis and Protein Quantification
-
Culture and treat your cells (e.g., Jurkat, primary T-cells) with appropriate stimuli (e.g., anti-CD3/CD28) and your desired concentrations of this compound.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation
-
Mix 20-30 µg of protein lysate with 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis
-
Load the denatured protein samples into the wells of a 10% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions.
-
(Optional) After transfer, stain the membrane with Ponceau S for 5 minutes to visualize protein bands and confirm transfer efficiency. Destain with TBST.
-
-
Blocking
-
Block the membrane in 5% BSA or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[9]
-
-
Antibody Incubation
-
Incubate the membrane with the primary antibody against pSLP-76 (Ser376) diluted in 5% BSA/TBST. Recommended starting dilution is 1:1000. Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP) diluted 1:2000-1:5000 in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes, as per the manufacturer's instructions.
-
Capture the chemiluminescent signal using X-ray film or a digital imaging system. Adjust exposure time as needed.
-
-
Stripping and Reprobing (Optional)
-
To confirm equal protein loading, the membrane can be stripped and reprobed for total SLP-76 or a loading control like GAPDH or β-actin.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phospho-SLP-76 (Ser376) (D7S1K) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arcusbio.com [arcusbio.com]
- 5. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 7. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. SLP-76 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-SLP-76 (Tyr128) Monoclonal Antibody (HNDZ55), APC (17-9037-42) [thermofisher.com]
- 14. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 15. You are being redirected... [prosci-inc.com]
- 16. sinobiological.com [sinobiological.com]
How to minimize Hpk1-IN-55 toxicity in cell culture
Welcome to the technical support center for Hpk1-IN-55. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture and to help troubleshoot potential issues, with a focus on minimizing any potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally active small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and functions as a negative regulator of T-cell and B-cell receptor signaling.[2][3] this compound blocks the kinase activity of HPK1, preventing the phosphorylation of downstream targets like SLP-76. This inhibition of negative feedback leads to enhanced T-cell activation, proliferation, and cytokine production, making it a promising agent for immuno-oncology research.[1][4]
Q2: What is the reported in vitro potency of this compound?
A2: this compound is a highly potent inhibitor of HPK1 with a reported IC50 of less than 0.51 nM in enzymatic assays. In cellular assays, it has been shown to stimulate the release of IL-2 and IFN-γ in purified human pan T-cells with EC50 values of 38.8 nM and 49.2 nM, respectively.[1]
Q3: Is this compound toxic to cells in culture?
A3: Based on available data, this compound appears to have low cytotoxicity in human pan T-cells. In fact, it has been shown to increase T-cell proliferation at concentrations ranging from 0.00457 to 10 µM over a 72-hour period.[1] This suggests that within its effective concentration range for T-cell activation, this compound is not broadly cytotoxic to these cells. However, as with any compound, it is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal results and to minimize solvent-induced toxicity, follow these guidelines:
-
Solvent Selection: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This allows for minimal solvent addition to your cell culture medium.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working dilutions in your cell culture medium.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced cell viability or unexpected cytotoxicity | High DMSO concentration: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Prepare higher concentration stock solutions of this compound to minimize the volume of DMSO added. Always include a vehicle control (cells treated with the same final concentration of DMSO without the inhibitor). |
| Cell line sensitivity: Different cell lines have varying sensitivities to kinase inhibitors and their solvents. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. Start with a lower concentration range if you are working with a particularly sensitive cell line. | |
| Compound precipitation: The inhibitor may be precipitating out of the cell culture medium, which can lead to inconsistent results and potential toxicity. | Visually inspect the medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, consider lowering the final concentration or preparing fresh dilutions immediately before use. | |
| Inconsistent or no observable effect on T-cell activation | Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit HPK1 in your cellular context. | Perform a dose-response experiment to determine the optimal effective concentration for your specific assay and cell type. Confirm target engagement by performing a Western blot to check for a decrease in the phosphorylation of SLP-76 at Serine 376. |
| Cellular context and stimulation: The level of T-cell stimulation might not be optimal to observe the effects of HPK1 inhibition. | Optimize the concentration of your stimulating agents (e.g., anti-CD3/CD28 antibodies). The effect of HPK1 inhibition is often more pronounced under specific stimulation conditions. | |
| Assay readout sensitivity: The assay used to measure T-cell activation may not be sensitive enough. | Consider using multiple readouts for T-cell activation, such as cytokine production (e.g., IL-2, IFN-γ ELISA), expression of activation markers (e.g., CD25, CD69 by flow cytometry), and proliferation assays. | |
| Variability between experiments | Inconsistent compound handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
| Inconsistent cell culture conditions: Variations in cell passage number, density, or stimulation conditions can lead to variable results. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities and stimulation protocols. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound [1]
| Parameter | Value | Assay Condition |
| HPK1 IC50 | < 0.51 nM | Enzymatic Assay |
| IL-2 Secretion EC50 | 38.8 nM | Purified human pan T-cells |
| IFN-γ Secretion EC50 | 49.2 nM | Purified human pan T-cells |
| T-cell Proliferation | Increased | 0.00457 - 10 µM (72h) in human pan T-cells |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | Potential Effect |
| < 0.1% | Generally considered safe for most cell lines. |
| 0.1% - 0.5% | May cause stress or differentiation in some sensitive cell lines. |
| > 0.5% | Often leads to significant cytotoxicity. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
Objective: To determine the effective and non-toxic concentration range of this compound for a specific cell line and assay.
Methodology:
-
Cell Seeding: Seed your cells of interest (e.g., Jurkat, primary T-cells) in a 96-well plate at an optimal density for your assay and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. A common starting range is from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO in medium at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the old medium and add the prepared this compound dilutions and vehicle control to the cells.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assessment:
-
For T-cell activation: Measure relevant readouts such as cytokine production (e.g., IL-2, IFN-γ) in the supernatant using ELISA or assess the expression of activation markers (e.g., CD25, CD69) using flow cytometry.
-
For cytotoxicity: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.
-
Protocol 2: Western Blot for HPK1 Target Engagement (pSLP-76)
Objective: To confirm that this compound is engaging its target, HPK1, by measuring the phosphorylation of its downstream substrate, SLP-76.
Methodology:
-
Cell Treatment: Seed T-cells (e.g., Jurkat) in 6-well plates. Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for 15-30 minutes to activate the T-cell receptor signaling pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated SLP-76 (Ser376) overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, probe the membrane with an antibody for total SLP-76 or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Caption: HPK1 negatively regulates T-cell activation.
Caption: A logical approach to troubleshooting experiments.
References
Hpk1-IN-55 shelf life and proper storage conditions
This technical support center is designed for researchers, scientists, and drug development professionals using Hpk1-IN-55. Below you will find frequently asked questions and troubleshooting guidance to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Proper storage is critical to maintain the stability and activity of this compound. While specific stability data for this compound is not publicly available, recommendations can be made based on best practices for similar small molecule kinase inhibitors.
-
Solid Form: As a powder, this compound should be stored at -20°C. To prevent degradation from moisture, ensure the container is tightly sealed. Based on data for analogous compounds, it is expected to be stable for at least two to three years under these conditions.[1][2]
-
In Solution: Once dissolved, the stability of this compound depends on the solvent and storage temperature. For solutions prepared in Dimethyl Sulfoxide (DMSO), the following storage durations are recommended based on similar compounds[1][2]:
-
Up to 1 year at -80°C.
-
Up to 1 month at -20°C.[1]
-
To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: How should I dissolve this compound for my experiments?
A: The solubility of this compound can vary depending on the solvent.
-
For in vitro studies: DMSO is a commonly used solvent. While the maximum solubility is not specified, similar compounds can be dissolved in DMSO at concentrations ranging from 10 to 50 mM. To dissolve the compound:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.[2]
-
-
For in vivo studies: Specific formulations are required. Common oral formulations for similar compounds include suspensions in PEG400, 0.2% Carboxymethyl cellulose, or a mixture of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[3] It is crucial to consult relevant literature for established in vivo delivery methods for HPK1 inhibitors.
Q3: What is the mechanism of action of this compound?
A: this compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[4][5] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[6][7][8] By inhibiting the kinase activity of HPK1, this compound blocks the phosphorylation of downstream targets like SLP-76, thereby enhancing T-cell activation, proliferation, and cytokine production.[7][9] This makes it a promising agent for cancer immunotherapy research.[4][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower than expected activity of this compound | Improper storage of the compound or stock solutions. | Ensure that both the solid compound and stock solutions have been stored at the correct temperatures and for the recommended duration. Avoid repeated freeze-thaw cycles of stock solutions.[1][2] |
| Degradation in assay media. | The stability of this compound in aqueous assay buffers at 37°C may be limited. Prepare fresh dilutions of the inhibitor from a frozen stock solution immediately before each experiment. Consider performing a time-course experiment to assess the stability of the compound under your specific assay conditions.[2] | |
| Difficulty dissolving the compound | Compound has precipitated out of solution. | If warming the solution does not work, try sonicating the solution for a few minutes. Always use anhydrous DMSO for preparing stock solutions. |
| Incorrect solvent used. | For in vitro assays, DMSO is the recommended solvent. For in vivo experiments, consult the literature for appropriate vehicle formulations. | |
| Unexpected off-target effects | Lack of inhibitor selectivity. | This compound is reported to be highly selective.[4][5] However, it is good practice to include appropriate controls, such as a structurally related but inactive compound, or to test the inhibitor against a panel of related kinases if off-target effects are suspected. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other representative HPK1 inhibitors.
| Parameter | This compound | Other HPK1 Inhibitors | Reference |
| HPK1 IC50 | <0.51 nM | 0.09 nM (HPK1-IN-57) | [4][10] |
| pSLP-76 IC50 (cellular) | Not specified | 33.74 nM (HPK1-IN-57) | [10] |
| IL-2 Secretion EC50 (human PBMCs) | 43.3 nM | 84.24 nM (HPK1-IN-57) | [4][10] |
| IL-2 Release EC50 (purified human pan T cells) | 38.8 nM | Not specified | [4] |
| IFN-γ Release EC50 (purified human pan T cells) | 49.2 nM | Not specified | [4] |
HPK1 Signaling Pathway
The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited and activated, leading to the phosphorylation of SLP-76. This phosphorylation event marks SLP-76 for degradation, thereby dampening the downstream signaling cascade that leads to T-cell activation. This compound inhibits this initial phosphorylation step.
Caption: Negative regulation of TCR signaling by HPK1 and its inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | HPK1抑制剂 | CAS 3048537-58-9 | 美国InvivoChem [invivochem.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | HPK1抑制剂 | MCE [medchemexpress.cn]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. beonemedinfo.com [beonemedinfo.com]
- 10. medchemexpress.com [medchemexpress.com]
Addressing poor oral bioavailability of HPK1 inhibitors in mice
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is HPK1 and why is it a target in immuno-oncology?
A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of immune cell signaling, particularly in T-cells.[1][2][3][4] Upon T-cell receptor (TCR) engagement, HPK1 becomes activated and dampens the downstream signaling cascade that leads to T-cell activation, proliferation, and cytokine release.[3][5] Loss of HPK1's kinase activity has been shown to enhance T-cell signaling, boost cytokine secretion, and increase anti-tumor immunity in preclinical models.[1][2][4] Therefore, inhibiting HPK1 is a promising strategy to enhance the body's own immune response against cancer.[1][4]
Q2: What is oral bioavailability and why is it often poor for small molecule inhibitors like those targeting HPK1?
A2: Oral bioavailability (F%) is the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form.[6][7] It is a critical parameter that influences a drug's efficacy.[7] Many small molecule kinase inhibitors, including those targeting HPK1, are often lipophilic ("fat-loving") and have poor aqueous solubility.[6][7][8] This low solubility in the gastrointestinal (GI) tract can be a rate-limiting step for absorption, leading to low and variable bioavailability.[6][9] Other factors include degradation in the GI tract, significant metabolism in the gut wall or liver (first-pass effect), or being actively pumped out of intestinal cells by efflux transporters.[6][7][10]
Q3: What are the consequences of poor oral bioavailability in my mouse studies?
A3: Poor oral bioavailability can lead to several critical issues in preclinical experiments:
-
High Variability: Inconsistent absorption between animals can compromise the statistical power of your studies and make it difficult to establish a clear dose-response relationship.[6]
-
Misinterpretation of Data: You might incorrectly attribute a lack of efficacy to the inhibitor's mechanism of action when the actual problem is inadequate drug exposure.
Troubleshooting Guide: Low Oral Bioavailability in Mice
This guide addresses the common issue of observing lower-than-expected or highly variable plasma concentrations of an HPK1 inhibitor after oral administration in mice.
Issue 1: Low Systemic Exposure After Oral Dosing
Possible Cause 1: Poor Compound Solubility and/or Dissolution Rate The inhibitor may not be dissolving effectively in the gastrointestinal fluids, which is a prerequisite for absorption.[11]
Troubleshooting Strategies: Formulation Optimization
-
Vehicle Selection: The choice of dosing vehicle is critical. Simple aqueous vehicles are often inadequate for poorly soluble compounds. Consider using:
-
Co-solvents: Water-miscible organic solvents (e.g., PEG400, propylene (B89431) glycol, DMSO) can be used to create a solution. However, be mindful of potential toxicity and precipitation upon dilution in the GI tract.[9]
-
Surfactants: Excipients like Tween 80 or Cremophor EL can be used to create micellar solutions or suspensions that improve wetting and solubilization.[9] A common vehicle is 0.5% methylcellulose (B11928114) with 0.1% Tween 80.[6]
-
pH Modification: For ionizable compounds, adjusting the pH of the vehicle can dramatically increase solubility.[9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and enhance absorption by forming fine emulsions in the gut.[6][11][12]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can increase its apparent solubility and dissolution rate.[6][7]
-
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[9][13]
Possible Cause 2: Significant First-Pass Metabolism or Efflux The inhibitor may be absorbed from the intestine but is then rapidly metabolized by enzymes in the gut wall or liver, or it may be actively removed from intestinal cells by efflux transporters like P-glycoprotein (P-gp).[6][10]
Troubleshooting Strategies: Mechanistic Understanding
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of your compound. This can help predict the extent of first-pass metabolism.
-
Caco-2 Permeability Assay: This in vitro model can help determine if your compound is a substrate for efflux transporters like P-gp.
-
Pilot In Vivo Study: To investigate the role of efflux, a pilot study could be run with a known P-gp inhibitor. A significant increase in exposure would suggest efflux is a major barrier.[6]
Possible Cause 3: Improper Oral Gavage Technique Inconsistent or incorrect administration of the compound is a major source of variability in oral bioavailability studies.[6]
Troubleshooting Strategies: Refine Experimental Procedure
-
Proper Training: Ensure all personnel are thoroughly trained in the correct oral gavage technique to prevent accidental administration into the trachea or perforation of the esophagus or stomach.[6][14]
-
Correct Equipment: Use an appropriately sized, flexible gavage tube with a ball-tip to minimize the risk of injury.[14][15]
-
Standardize Procedure: Ensure consistency in animal restraint, measurement of the gavage tube length (from the mouth to the last rib), and the speed of injection.[16] Administer the dose slowly over 2-3 seconds.[16]
-
Fasting: Fasting mice for 3-4 hours prior to dosing (with free access to water) can reduce variability caused by food effects on GI physiology and absorption.[6][15]
Quantitative Data on HPK1 Inhibitors
While extensive public data is limited, some studies provide insights into the achievable oral bioavailability for novel HPK1 inhibitors.
| Compound Class | Species | Oral Bioavailability (F%) | Reference |
| Macrocyclic Inhibitor (Compound 4-4) | Mice, Beagles | 27% - 49% | [17] |
| Reverse Indazole Inhibitor (RI 36) | Rat | 67% | [18] |
| Isoindoline Analogue (Compound 4-5) | Mouse | Data not specified, but showed in vivo efficacy | [17] |
| Novel Small Molecule (HMC-B17) | Mouse | Data not specified, but described as "orally active" with observed in vivo immune response | [19] |
| Novel Small Molecule (DS21150768) | Mouse | Data not specified, but described as "orally bioavailable" with sustained plasma exposure | [20] |
Key Experimental Protocols
Protocol: Single-Dose Pharmacokinetic (PK) Study in Mice
This protocol outlines a standard procedure to determine the oral bioavailability of an HPK1 inhibitor. Absolute bioavailability is determined by comparing the Area Under the Curve (AUC) from oral (PO) administration to that from intravenous (IV) administration.
1. Animals:
-
Species: BALB/c or C57BL/6 mice (or other relevant strain), 8-10 weeks old.
-
Acclimation: Acclimatize animals for at least one week before the experiment.[6]
2. Formulation Preparation:
-
Prepare the inhibitor in the selected vehicle (e.g., 0.5% Methylcellulose, 0.1% Tween 80 in sterile water).[6]
-
For the IV cohort, the compound must be in a solution suitable for injection (e.g., saline with a solubilizing agent like DMSO or PEG400, ensuring the final concentration of the organic solvent is low and well-tolerated).
3. Dosing:
-
Fasting: Fast mice for 3-4 hours before dosing, with free access to water.[6]
-
Weighing: Weigh each mouse immediately before dosing to calculate the exact volume.[6]
-
Oral (PO) Cohort: Administer the formulation via oral gavage at a standard volume (e.g., 10 mL/kg).[6][16]
-
Intravenous (IV) Cohort: Administer the IV formulation via the tail vein, typically at a lower dose and volume (e.g., 2-5 mg/kg at 5 mL/kg).
4. Sample Collection:
-
Collect blood samples (~50 µL) from a consistent site (e.g., saphenous or submandibular vein) into tubes containing an anticoagulant (e.g., K2-EDTA).[6]
-
Suggested Time Points:
-
PO Cohort: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
IV Cohort: Pre-dose (0), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[10]
-
5. Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
Analyze plasma concentrations of the HPK1 inhibitor using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
6. Data Analysis:
-
Calculate pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis.
-
Calculate absolute oral bioavailability using the formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for targeting HPK1 in cancer and the barriers to preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of novel, potent, selective and orally bioavailable HPK1 inhibitor for enhancing the efficacy of anti-PD-L1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing T-Cell Stimulation with Hpk1-IN-55
Welcome to the technical support center for Hpk1-IN-55. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their T-cell stimulation experiments using this potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, orally active small molecule inhibitor of HPK1, a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] Upon TCR engagement, HPK1 becomes activated and phosphorylates the adaptor protein SLP-76 at the Ser376 residue.[3][4][5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent degradation of SLP-76.[4][5][7] This cascade of events dampens the T-cell activation signal.[3][6] this compound inhibits the kinase activity of HPK1, thereby preventing the phosphorylation and degradation of SLP-76, which in turn enhances T-cell activation, proliferation, and cytokine production.[3][8]
Q2: What are the expected effects of this compound on T-cells in vitro?
A2: In vitro, this compound has been shown to enhance T-cell function in several ways. Treatment of human peripheral blood mononuclear cells (PBMCs) or purified T-cells with this compound leads to increased secretion of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) upon stimulation.[8] Additionally, this compound promotes T-cell proliferation at various concentrations.[8]
Q3: What is the recommended solvent and storage for this compound?
A3: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. It is crucial to use high-quality, anhydrous DMSO to ensure optimal solubility. For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles by preparing smaller aliquots of the stock solution.
Q4: What is the optimal concentration of this compound to use in my experiments?
A4: The optimal concentration of this compound will depend on the specific cell type and experimental conditions. However, based on available data, a good starting point for in vitro assays is a dose-response titration from 0.001 nM to 100 nM.[8] The reported EC50 values for IL-2 and IFN-γ release in purified human pan T-cells are 38.8 nM and 49.2 nM, respectively.[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Troubleshooting Guide
Issue 1: No significant increase in T-cell activation (cytokine secretion or activation markers) is observed after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal T-cell Stimulation | Ensure that your T-cells are being adequately stimulated. The concentration and coating efficiency of anti-CD3 and anti-CD28 antibodies are critical. Titrate the concentration of these antibodies to find the optimal stimulation level for your cells.[9] |
| Inhibitor Concentration Too Low or Too High | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal working concentration. Very high concentrations may lead to off-target effects or cytotoxicity. |
| Poor Cell Health | Ensure that the T-cells are healthy and viable before starting the experiment. Use a viability dye (e.g., Trypan Blue or a live/dead stain for flow cytometry) to assess cell health. |
| Incorrect Timing of Inhibitor Addition | The timing of inhibitor addition relative to T-cell stimulation can be critical. Typically, pre-incubating the T-cells with this compound for 1-2 hours before adding the stimulation antibodies is a good starting point. |
| Issues with Inhibitor Solubility | This compound may precipitate out of solution if not properly dissolved or if the final DMSO concentration in the culture medium is too high. Ensure the DMSO stock is fully dissolved before diluting in media. The final DMSO concentration should ideally be below 0.5%. |
Issue 2: High variability in results between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent T-cell Stimulation | Use a consistent source and lot of anti-CD3/CD28 antibodies. If using plate-bound antibodies, ensure consistent coating of the plates. The use of antibody-coated beads can provide more consistent stimulation. |
| Donor-to-Donor Variability | When using primary human T-cells, significant variability between donors is expected. If possible, use cells from multiple donors and analyze the data to account for this variability. |
| Inconsistent Cell Culture Conditions | Maintain consistent cell densities, media formulations, and incubation times across all experiments. |
| Inhibitor Degradation | Avoid repeated freeze-thaw cycles of the this compound stock solution. Prepare single-use aliquots. |
Issue 3: Observed T-cell toxicity or decreased viability at higher concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | At high concentrations, kinase inhibitors can have off-target effects that may lead to cytotoxicity.[10] Determine the optimal concentration that provides the desired enhancement of T-cell activation without significant toxicity. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your cell culture is not exceeding toxic levels (typically >0.5%). Always include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor). |
| Activation-Induced Cell Death (AICD) | Over-stimulation of T-cells can lead to AICD. If you are using a very strong stimulation signal, consider reducing the concentration of anti-CD3/CD28 antibodies. |
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Parameter | Value | Reference |
| HPK1 Enzymatic Inhibition | - | IC50 | <0.51 nM | [8] |
| IL-2 Secretion | Human PBMCs | EC50 | 43.3 nM | [8] |
| IL-2 Release | Purified Human Pan T-cells | EC50 | 38.8 nM | [8] |
| IFN-γ Release | Purified Human Pan T-cells | EC50 | 49.2 nM | [8] |
Experimental Protocols
Protocol 1: In Vitro Human T-Cell Stimulation and Cytokine Analysis
This protocol describes the stimulation of primary human T-cells and the subsequent measurement of cytokine production in the presence of this compound.
Materials:
-
Cryopreserved human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Anti-human CD3 antibody (clone OKT3)
-
Anti-human CD28 antibody (clone CD28.2)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Human IL-2 and IFN-γ ELISA kits
Procedure:
-
Plate Coating:
-
Dilute anti-human CD3 antibody to a final concentration of 1-5 µg/mL in sterile phosphate-buffered saline (PBS).
-
Add 100 µL of the diluted antibody solution to the wells of a 96-well plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells three times with 200 µL of sterile PBS.
-
-
Cell Preparation:
-
Thaw cryopreserved PBMCs and wash them with complete RPMI medium.
-
Resuspend the cells to a final concentration of 1 x 10^6 cells/mL in complete RPMI medium.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete RPMI medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
-
Cell Treatment and Stimulation:
-
Add 50 µL of the cell suspension (5 x 10^4 cells) to each well of the anti-CD3 coated plate.
-
Add 50 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Add soluble anti-human CD28 antibody to a final concentration of 1-5 µg/mL.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
-
Cytokine Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
Measure the concentration of IL-2 and IFN-γ in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Visualizations
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation.
Experimental Workflow for Assessing this compound Activity
Caption: A general workflow for evaluating the effect of this compound on T-cell activation.
References
- 1. Optimizing T Cell Activation with CD3/CD28 Magnetic Beads: A Comprehensive Guide - nanomicronspheres [nanomicronspheres.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the activation of T cells through anti-CD3/CD28 magnetic beads by adjusting the antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. T-Cell Activation | Sartorius [sartorius.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
Navigating Batch-to-Batch Variability of Hpk1-IN-55: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating batch-to-batch variability of Hpk1-IN-55, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Consistent inhibitor performance is critical for reproducible experimental results and the reliable advancement of immuno-oncology research.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound between two different batches. What are the likely causes?
A1: Batch-to-batch variability in the potency of small molecule inhibitors like this compound can stem from several factors:
-
Purity and Impurities: The most common cause is a difference in the purity profile between batches. The presence of even small amounts of highly potent impurities can significantly alter the observed biological activity. Conversely, the presence of inactive isomers or related compounds from the synthesis can reduce the effective concentration of the active molecule.
-
Compound Stability and Storage: this compound, like many small molecules, is typically dissolved in DMSO for storage. DMSO is hygroscopic and can absorb water over time, which may affect the stability and solubility of the compound.[1][2][3] Improper storage conditions (e.g., exposure to light or elevated temperatures) or repeated freeze-thaw cycles can also lead to degradation.
-
Experimental Assay Conditions: Inconsistencies in your experimental setup can be mistaken for batch variability. For in vitro kinase assays, the concentration of ATP is a critical factor, as ATP-competitive inhibitors like this compound will show different apparent potencies at different ATP concentrations.[4][5] For cellular assays, differences in cell passage number, seeding density, and stimulation conditions can all contribute to variability.[6]
Q2: How can we proactively qualify a new batch of this compound to ensure consistency with our previous experiments?
A2: It is highly recommended to perform a set of quality control (QC) experiments on each new batch. This should include both analytical and functional validation:
-
Analytical Chemistry:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the identity and purity of the compound. This can also help identify the presence of impurities.
-
NMR (Nuclear Magnetic Resonance): To confirm the chemical structure of the compound.
-
-
Functional Assays:
-
In Vitro Kinase Assay: Determine the IC50 of the new batch against recombinant HPK1 enzyme. This provides a direct measure of its biochemical potency.
-
Cellular Target Engagement Assay: Measure the inhibition of phosphorylated SLP-76 (pSLP-76) at Ser376 in a relevant cell line (e.g., Jurkat T-cells or PBMCs) upon T-cell receptor (TCR) stimulation. This confirms the inhibitor's ability to engage its target in a cellular context.[7]
-
Functional Cellular Assay: Assess the effect of the inhibitor on a downstream functional outcome, such as IL-2 secretion from stimulated T-cells.[8][9]
-
Q3: Our latest batch of this compound shows lower potency in our cellular assays but has a similar IC50 in our biochemical assay. What could be the reason?
A3: This discrepancy often points to issues with the compound's behavior in a cellular environment. Possible causes include:
-
Cell Permeability: Differences in the physical properties of the compound between batches (e.g., salt form, crystallinity) could affect its ability to cross the cell membrane.
-
Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps (like P-glycoprotein), and minor impurities in one batch could be modulating the activity of these pumps.
-
Cell Line Specific Effects: The expression levels of HPK1 and other signaling components can vary between cell lines and even with passage number, potentially influencing the apparent potency of the inhibitor.[6]
Q4: What is the best way to prepare and store this compound to minimize variability?
A4: Proper handling and storage are crucial:
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C and protected from light. Before opening, allow the vial to equilibrate to room temperature to prevent condensation of water into the DMSO stock.[3]
-
Working Solutions: For cellular assays, dilute the DMSO stock into your culture medium immediately before use. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
This guide provides a systematic approach to identifying and resolving issues related to the inconsistent performance of this compound.
Diagram: Troubleshooting Workflow for this compound Variability
Caption: A step-by-step workflow to diagnose the root cause of variability.
Data Presentation: Reference and User-Generated QC Data
While specific batch-to-batch data for this compound is not publicly available, the following tables provide reference values for its activity and a template for you to record your own QC data for different batches.
Table 1: Reference Activity of this compound
| Assay Type | Cell Line/System | Endpoint | Reported Potency (IC50/EC50) |
| Biochemical Kinase Assay | Recombinant HPK1 | Enzymatic Inhibition | <0.51 nM[10] |
| Cellular Assay | Human PBMCs | IL-2 Secretion | 43.3 nM[10] |
| Cellular Assay | Purified Human Pan T-cells | IL-2 Release | 38.8 nM[10] |
| Cellular Assay | Purified Human Pan T-cells | IFN-γ Release | 49.2 nM[10] |
Table 2: User-Maintained Batch-to-Batch QC Log for this compound
| Batch ID | Date Received | Purity (LC-MS) | Biochemical IC50 (nM) | Cellular pSLP-76 IC50 (nM) | Cellular IL-2 EC50 (nM) | Notes |
| e.g., BATCH001 | e.g., 2025-01-15 | |||||
| e.g., BATCH002 | e.g., 2025-07-20 | |||||
Experimental Protocols
Protocol 1: In Vitro HPK1 Kinase Assay
This protocol is for determining the biochemical IC50 of this compound.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of recombinant human HPK1 enzyme in kinase buffer.
-
Prepare a stock solution of a suitable substrate (e.g., a generic kinase substrate peptide).
-
Prepare a stock solution of ATP at a concentration close to the Km for HPK1.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the HPK1 enzyme, the substrate, and the serially diluted this compound or DMSO vehicle control.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or ELISA).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular pSLP-76 Inhibition Assay (Flow Cytometry)
This protocol measures the inhibition of HPK1's direct downstream target in cells.[7]
-
Cell Preparation and Treatment:
-
Use Jurkat T-cells or freshly isolated human PBMCs.
-
Plate the cells at a density of 1-2 x 10^6 cells/mL in RPMI-1640 with 10% FBS.
-
Pre-incubate the cells with serial dilutions of this compound or DMSO vehicle for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Stimulate the cells with anti-CD3/CD28 antibodies (e.g., 1 µg/mL each) for 15-30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding an equal volume of pre-warmed fixation buffer (e.g., 4% paraformaldehyde) and incubate for 15 minutes at room temperature.
-
Permeabilize the cells by resuspending them in ice-cold 90% methanol (B129727) and incubating on ice for 30 minutes.
-
-
Staining and Analysis:
-
Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Stain with a fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody for 60 minutes at room temperature, protected from light.
-
Wash the cells and resuspend in staining buffer for analysis on a flow cytometer.
-
Determine the Median Fluorescence Intensity (MFI) of the pSLP-76 signal and calculate the IC50 from the dose-response curve.
-
Protocol 3: T-Cell IL-2 Secretion Assay
This protocol assesses the functional consequence of HPK1 inhibition.[8][9]
-
Cell Preparation and Treatment:
-
Isolate human PBMCs or purified CD4+/CD8+ T-cells.
-
Plate the cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of this compound or DMSO vehicle.
-
-
T-Cell Activation:
-
Stimulate the cells with anti-CD3/CD28 beads or soluble antibodies for 24-48 hours at 37°C.
-
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using a commercial ELISA or a bead-based immunoassay (e.g., CBA or Luminex).
-
-
Data Analysis:
-
Plot the IL-2 concentration versus the log concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Diagram: Hpk1 Signaling Pathway and Inhibition
Caption: The role of HPK1 in T-cell receptor signaling and its inhibition by this compound.
Diagram: General Experimental Workflow
Caption: A standardized workflow for qualifying and using new batches of this compound.
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. T Cell Activation Bioassay (IL-2) Protocol [promega.ca]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Cell Viability Assays for Hpk1-IN-55 Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hpk1-IN-55 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a selective and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2][3] By inhibiting HPK1, this compound is designed to enhance T-cell activation, proliferation, and cytokine production, thereby boosting the anti-tumor immune response.[2][4] In human pan T-cells, this compound has been shown to increase T-cell proliferation at concentrations ranging from 0.00457 to 10 µM over a 72-hour period.[1]
Q2: I am not seeing the expected cytotoxic effect of this compound on my cancer cell line. Is this normal?
The primary mechanism of this compound is to enhance the immune response by targeting T-cells, rather than direct cytotoxicity to tumor cells.[1][3] Therefore, in the absence of immune cells, you may not observe a significant cytotoxic effect on many cancer cell lines. The impact on viability is highly dependent on the cell type and the role of HPK1 in its specific signaling pathways.
Q3: Which cell viability assay is recommended for this compound treated cells?
For assessing the viability of cells treated with this compound, it is recommended to use assays that are less susceptible to interference from kinase inhibitors. Luminescence-based assays that measure ATP levels, such as CellTiter-Glo®, are a robust choice as they are a more direct indicator of metabolically active cells.[5][6] Real-time live-cell imaging assays that monitor cell membrane integrity or caspase activation are also excellent alternatives for obtaining dynamic and unbiased viability data.[7][8]
Q4: Can I use MTT or MTS assays to measure cell viability after this compound treatment?
While widely used, tetrazolium-based assays like MTT and MTS should be used with caution for kinase inhibitors such as this compound. These assays measure metabolic activity, which can be altered by kinase inhibitors, leading to an over- or underestimation of cell viability that does not correlate with actual cell death.[5][9][10] Some inhibitors can also directly interact with the tetrazolium salts, causing false readouts.[6] If you must use an MTT or MTS assay, it is crucial to include appropriate controls to check for potential compound interference.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in my cell viability assay.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | This compound may precipitate at higher concentrations in aqueous media. Visually inspect your culture wells for any precipitate. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.1%).[5] |
| Cell Health and Density | Ensure cells are healthy, in the logarithmic growth phase, and seeded at an optimal density. Perform a cell titration experiment to determine the optimal seeding density for your chosen assay.[6] |
| Reagent Issues | Use fresh, properly stored reagents. Avoid repeated freeze-thaw cycles of stock solutions. |
| Assay Protocol Variability | Ensure consistent incubation times, reagent volumes, and mixing procedures. For luminescence assays, allow plates to equilibrate to room temperature before reading to avoid temperature gradients.[11] |
Problem 2: My MTT/MTS assay shows an unexpected increase in viability at higher this compound concentrations.
| Possible Cause | Troubleshooting Steps |
| Compound Interference | This compound may be directly reducing the tetrazolium salt. To test for this, run a cell-free control with media, this compound, and the MTT/MTS reagent. A color change indicates direct interaction.[5] |
| Mitochondrial Hyperactivation | Some kinase inhibitors can induce a stress response that leads to mitochondrial hyperactivation, increasing the reduction of MTT/MTS without an actual increase in cell number.[10] |
| Altered Cellular Metabolism | This compound might be altering the metabolic state of the cells, affecting the activity of dehydrogenases responsible for reducing the tetrazolium salt.[9] |
| Recommended Action | Switch to a non-metabolic-based assay such as CellTiter-Glo® (measures ATP), a real-time live-cell imaging assay, or a method that quantifies DNA content. |
Problem 3: Low signal or poor dynamic range in my CellTiter-Glo® assay with suspension T-cells.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Number | T-cells are smaller and may require a higher seeding density to generate a robust signal. Perform a cell titration to determine the linear range of the assay for your specific T-cell line (e.g., Jurkat cells).[12] |
| Incomplete Cell Lysis | Suspension cells may require more vigorous mixing to ensure complete lysis and release of ATP. Ensure thorough mixing on an orbital shaker as recommended in the protocol.[12] |
| Insufficient Incubation | Ensure the 10-minute incubation period at room temperature after adding the reagent is followed to allow the luminescent signal to stabilize.[11] |
Data Presentation
Table 1: Effect of this compound on Human Pan T-Cell Proliferation
| Concentration (µM) | Incubation Time (hours) | Effect on T-Cell Proliferation |
| 0.00457 - 10 | 72 | Increased proliferation at low, intermediate, and high concentrations[1] |
Table 2: In Vitro Potency of this compound
| Assay Type | Cell Type | Parameter | Value |
| Enzymatic Assay | - | IC50 vs. HPK1 | <0.51 nM[1] |
| Cell-Based Assay | Human PBMCs | EC50 for IL-2 Secretion Inhibition | 43.3 nM[1] |
| Cell-Based Assay | Purified Human Pan T-cells | EC50 for IL-2 Release | 38.8 nM[1] |
| Cell-Based Assay | Purified Human Pan T-cells | EC50 for IFN-γ Release | 49.2 nM[1] |
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for suspension cells (e.g., Jurkat, primary T-cells) treated with this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Suspension cells of interest (e.g., Jurkat)
-
Complete cell culture medium
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Count cells and adjust the density in complete culture medium.
-
Seed cells in a white, opaque-walled 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 50 µL of medium.
-
Include wells with medium only for background luminescence measurement.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution.
-
Add 50 µL of the diluted this compound or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[13]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percent viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of this compound to determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Real-Time Live-Cell Imaging Viability Assay
This protocol provides a general framework for using a live-cell imaging system to monitor cell viability in real-time.
Materials:
-
This compound stock solution (in DMSO)
-
Cells of interest
-
Complete cell culture medium
-
Appropriate live-cell imaging plates or slides
-
A real-time live-cell imaging system
-
A non-toxic, cell-impermeable DNA dye (for necrosis) and/or a caspase-3/7 substrate (for apoptosis)
Procedure:
-
Cell Seeding:
-
Seed cells in the appropriate imaging vessel at an optimal density. For suspension cells, pre-coat the plate with a suitable matrix if necessary for imaging.
-
-
Treatment and Reagent Addition:
-
Prepare serial dilutions of this compound.
-
Add the diluted inhibitor or vehicle control to the cells.
-
Add the live-cell imaging viability reagents (e.g., cell-impermeable DNA dye, caspase-3/7 substrate) to the culture medium according to the manufacturer's instructions.
-
-
Image Acquisition:
-
Place the plate in the live-cell imaging system housed within a cell culture incubator.
-
Set up the imaging parameters to acquire images (e.g., phase contrast and fluorescence channels) at regular intervals (e.g., every 1-2 hours) over the desired treatment period.
-
-
Data Analysis:
-
Use the system's software to analyze the images and quantify the number of dead (fluorescently labeled) cells over time.
-
Plot the percentage of dead cells versus time for each concentration of this compound to generate kinetic cell death curves.
-
Visualizations
Caption: Simplified Hpk1 signaling pathway in T-cell activation.
Caption: Experimental workflow for assessing cell viability.
Caption: Troubleshooting logic for viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. arcusbio.com [arcusbio.com]
- 3. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 4. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the protocol of real-time viability assay? | AAT Bioquest [aatbio.com]
- 8. Nanolive's LIVE T Cell Assay: label-free immuno-therapy analysis [nanolive.com]
- 9. Disruption of Functional Activity of Mitochondria during MTT Assay of Viability of Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial biogenesis and metabolic hyperactivation limits the application of MTT assay in the estimation of radiation induced growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OUH - Protocols [ous-research.no]
- 12. scribd.com [scribd.com]
- 13. promega.com [promega.com]
How to choose the right concentration of anti-CD3/CD28 for Hpk1-IN-55 experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Hpk1-IN-55 in T-cell activation experiments. Find troubleshooting tips and frequently asked questions to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of anti-CD3 and anti-CD28 antibodies for T-cell activation in this compound experiments?
A1: The optimal concentration of anti-CD3 and anti-CD28 antibodies should be empirically determined for your specific cell type and experimental conditions. However, a common starting point for plate-bound anti-CD3 is in the range of 1-3 µg/mL, and for soluble anti-CD28, a concentration of 3-5 µg/mL is often used.[1] It is recommended to perform a titration to find the concentration that provides a sub-maximal T-cell activation, which will provide a suitable window to observe the enhancing effects of this compound. One study found that an HPK1 inhibitor showed similar enhancement of T-cell activity across low (1:320), medium (1:80), and high (1:20) dilutions of an anti-CD3/CD28 stimulant.[2]
Q2: How does the strength of T-cell stimulation by anti-CD3/CD28 affect the observed efficacy of this compound?
A2: this compound is a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound is expected to enhance T-cell activation. The level of initial T-cell stimulation can influence the observable window of the inhibitor's effect. If the stimulation is too strong, the potentiating effect of the HPK1 inhibitor may be masked. Conversely, if the stimulation is too weak, the overall response may be too low to detect a significant enhancement. Therefore, titrating the anti-CD3/CD28 concentration to achieve a moderate level of T-cell activation is recommended to best demonstrate the efficacy of this compound.[2]
Q3: What are the expected effects of this compound on T-cells activated with anti-CD3/CD28?
A3: this compound has been shown to increase T-cell proliferation at various concentrations in human pan T-cells.[3] It also stimulates the release of cytokines such as IL-2 and IFN-γ.[3] Furthermore, inhibition of HPK1 is expected to lead to a decrease in the phosphorylation of SLP-76 at Serine 376, a key downstream target of HPK1.[2]
Q4: Can I use anti-CD3/CD28 coated beads instead of plate-bound and soluble antibodies?
A4: Yes, anti-CD3/CD28 coated beads are a common and effective method for T-cell stimulation and can be used in experiments with this compound.[4] This method mimics the stimulation by antigen-presenting cells. The bead-to-cell ratio will need to be optimized for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant difference in T-cell activation between this compound treated and control groups. | 1. Suboptimal anti-CD3/CD28 concentration: The stimulation may be too high, masking the effect of the inhibitor, or too low, resulting in an insufficient dynamic range. 2. Incorrect this compound concentration: The inhibitor concentration may be too low for effective HPK1 inhibition. 3. Cell viability issues: High concentrations of the inhibitor or solvent (DMSO) may be toxic to the cells. | 1. Titrate anti-CD3/CD28: Perform a dose-response experiment with varying concentrations of anti-CD3 and anti-CD28 to find a sub-maximal stimulation level.[5] 2. Titrate this compound: Conduct a dose-response experiment to determine the optimal concentration of this compound. The IC50 for this compound is <0.51 nM.[3] 3. Assess cell viability: Perform a cytotoxicity assay to determine the non-toxic concentration range for this compound and the solvent. |
| High variability between replicate wells. | 1. Uneven coating of anti-CD3: Inconsistent antibody coating on the plate can lead to variable T-cell stimulation. 2. Inaccurate cell seeding: Pipetting errors can result in different cell numbers per well. | 1. Ensure proper coating technique: Follow a standardized protocol for coating plates with anti-CD3, ensuring even distribution and adequate incubation time. 2. Use calibrated pipettes: Ensure accurate and consistent cell seeding in each well. |
| Low T-cell proliferation or activation even with this compound. | 1. Poor cell health: The primary T-cells may not be healthy or viable at the start of the experiment. 2. Suboptimal culture conditions: Incorrect media, supplements, or incubation conditions can negatively impact T-cell activation. | 1. Check cell viability: Assess the viability of T-cells before starting the experiment. 2. Optimize culture conditions: Ensure the use of appropriate T-cell culture medium, serum, and supplements. Maintain optimal CO2 and temperature levels. |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using Plate-Bound Anti-CD3 and Soluble Anti-CD28
Materials:
-
96-well flat-bottom tissue culture plates
-
Purified anti-human CD3 antibody (clone OKT3 or UCHT1)
-
Purified anti-human CD28 antibody (clone CD28.2)
-
This compound
-
Primary human T-cells
-
Complete RPMI-1640 medium
-
Sterile PBS
-
Proliferation dye (e.g., CFSE or CellTrace™ Violet)
Procedure:
-
Plate Coating:
-
Dilute anti-CD3 antibody to the desired concentration (e.g., 1-5 µg/mL) in sterile PBS.
-
Add 50 µL of the diluted anti-CD3 solution to each well of a 96-well plate.
-
Incubate the plate for 2 hours at 37°C or overnight at 4°C.
-
Wash the wells three times with 200 µL of sterile PBS to remove unbound antibody.
-
-
Cell Preparation and Staining:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
Label the T-cells with a proliferation dye according to the manufacturer's protocol.
-
Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Cell Treatment and Stimulation:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the desired concentration of this compound or vehicle control (DMSO) to the appropriate wells.
-
Add soluble anti-CD28 antibody to the cell suspension at the desired concentration (e.g., 1-5 µg/mL).
-
Add 100 µL of the cell suspension (containing anti-CD28 and this compound) to each well of the anti-CD3 coated plate.
-
-
Incubation and Analysis:
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Harvest the cells and analyze proliferation by flow cytometry.
-
Quantitative Data Summary
| Parameter | This compound | Reference |
| HPK1 Enzymatic Inhibition (IC50) | <0.51 nM | [3] |
| IL-2 Secretion in human PBMCs (EC50) | 43.3 nM | [3] |
| IL-2 Release in purified human pan T-cells (EC50) | 38.8 nM | [3] |
| IFN-γ Release in purified human pan T-cells (EC50) | 49.2 nM | [3] |
| Recommended Antibody Concentrations for T-Cell Activation | ||
| Antibody | Concentration Range | Reference |
| Plate-Bound Anti-CD3 (human) | 1–3 µg/mL | [1] |
| Soluble Anti-CD28 (human) | 3–5 µg/mL | [1] |
Visualizations
Caption: Simplified HPK1 signaling pathway in T-cells.
Caption: General experimental workflow for this compound T-cell assays.
References
Technical Support Center: Overcoming Resistance to HPK1 Inhibition in Tumor Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your experiments and address the complexities of resistance to HPK1 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HPK1 inhibitors and their role in cancer immunotherapy?
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase primarily expressed in hematopoietic cells that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, HPK1 becomes activated and phosphorylates downstream targets, including the adaptor protein SLP-76 at serine 376.[1] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex, which attenuates T-cell activation, proliferation, and cytokine production.[4] HPK1 inhibitors work by blocking this kinase activity, preventing the negative feedback loop and thereby promoting a more robust and sustained anti-tumor immune response.[1][2]
Q2: Can tumors develop acquired resistance to HPK1 inhibitors through mutations?
While it is a plausible mechanism of resistance observed with other kinase inhibitors, clinically acquired resistance mutations to HPK1 inhibitors have not yet been extensively documented.[1] Such mutations could theoretically alter the ATP-binding pocket, where most current inhibitors act, reducing drug affinity and efficacy. Continuous monitoring of treatment response in long-term in vivo models may be necessary to investigate this possibility.
Q3: How does the tumor microenvironment (TME) contribute to resistance to HPK1 inhibitor monotherapy?
The TME often contains a variety of immunosuppressive factors that can limit the efficacy of immunotherapies. Factors like prostaglandin (B15479496) E2 (PGE2), adenosine (B11128), and transforming growth factor-beta (TGF-β) can dampen T-cell activity.[5] Genetic studies have shown that T-cells lacking HPK1 are resistant to the inhibitory effects of PGE2 and adenosine. Pharmacological inhibition of HPK1 can reverse the suppressive effects of PGE2 and adenosine on T-cell cytokine production (IL-2 and IFN-γ), suggesting that HPK1 inhibitors are particularly useful in tumors with a TME rich in these factors.
Q4: Why are HPK1 inhibitors often developed in combination with checkpoint inhibitors like anti-PD-1/PD-L1?
Combining HPK1 inhibitors with checkpoint inhibitors like anti-PD-1 or anti-PD-L1 antibodies can result in synergistic anti-tumor activity.[5] While HPK1 inhibitors boost T-cell activation signals originating from the TCR, checkpoint inhibitors block co-inhibitory signals (the "brakes") on T-cells. This dual approach can lead to a more potent anti-tumor immune response than either agent alone.[2] Preclinical studies have shown that this combination can overcome resistance to checkpoint inhibitor monotherapy, particularly in tumors with low antigenicity.
Q5: Beyond T-cells, what other immune cells are affected by HPK1 inhibition?
HPK1 also functions as a negative regulator in B-cells and dendritic cells (DCs).[3][4][6] Inhibition of HPK1 can enhance B-cell receptor signaling and promote the maturation and antigen-presenting function of DCs.[5][6] This broad activity across multiple immune cell types contributes to a more comprehensive anti-tumor response.
Troubleshooting Guide
Issue 1: HPK1 inhibitor shows lower than expected potency in cell-based assays compared to biochemical assays.
-
Possible Causes & Solutions:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane.
-
Troubleshooting: Use a positive control inhibitor with known cell permeability. Consider using a different inhibitor with improved physicochemical properties.[1]
-
-
Efflux Pumps: The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Troubleshooting: Test for efflux pump activity using known substrates or inhibitors. If confirmed, a different chemical scaffold for the HPK1 inhibitor may be needed.[1]
-
-
Off-Target Effects: In a cellular context, the inhibitor might engage other kinases or signaling molecules that counteract its intended effect on HPK1.[1]
-
Troubleshooting: Profile the inhibitor against a broad kinase panel to identify potential off-target activities.
-
-
High ATP Concentration: High intracellular ATP levels can compete with ATP-competitive inhibitors.
-
Troubleshooting: Ensure assay conditions mimic physiological ATP concentrations where possible.
-
-
Issue 2: No significant decrease in pSLP-76 (Ser376) is observed after treatment with the HPK1 inhibitor.
-
Possible Causes & Solutions:
-
Inactive Compound: The inhibitor may have degraded.
-
Troubleshooting: Test a fresh batch or a different lot of the inhibitor. Confirm compound identity and purity via analytical methods.[1]
-
-
Insufficient Inhibitor Concentration: The concentration used may be too low to achieve effective target engagement in cells.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration. Ensure accurate calculation of the final concentration in the cell culture medium.[1]
-
-
Suboptimal TCR Stimulation: The activation signal may be too weak or too strong, affecting the window to observe inhibition.
-
Troubleshooting: Optimize the concentration of stimulating agents (e.g., anti-CD3/CD28 antibodies) and the stimulation time.[1]
-
-
Timing of Measurement: The peak of SLP-76 phosphorylation might be missed.
-
Troubleshooting: Perform a time-course experiment to identify the optimal time point for measuring pSLP-76 after stimulation.
-
-
Issue 3: High variability in T-cell activation readouts (e.g., IL-2, IFN-γ production) between experiments.
-
Possible Causes & Solutions:
-
Donor Variability: Primary human T-cells exhibit significant donor-to-donor differences.
-
Troubleshooting: Use cells from multiple donors to ensure the observed effects are consistent. Report data for individual donors where appropriate.[1]
-
-
Cell Health and Passage Number: The viability and passage number of T-cell lines (e.g., Jurkat) can impact their responsiveness.
-
Troubleshooting: Maintain consistent cell culture practices, use cells within a defined passage number range, and always check viability before starting an experiment.[1]
-
-
Inconsistent Stimulation: Variations in the quality or concentration of stimulating antibodies or antigens.
-
Troubleshooting: Use the same lot of antibodies for a set of experiments and carefully titrate them for optimal stimulation.
-
-
Issue 4: In vivo monotherapy with an HPK1 inhibitor shows minimal tumor growth inhibition.
-
Possible Causes & Solutions:
-
Poor Pharmacokinetics/Pharmacodynamics (PK/PD): The inhibitor may not reach sufficient concentrations in the tumor or may be cleared too rapidly.
-
Troubleshooting: Conduct PK studies to measure drug exposure in plasma and tumor tissue. Establish a PD biomarker assay (e.g., pSLP-76 inhibition in peripheral T-cells) to correlate exposure with target engagement.[7]
-
-
Highly Immunosuppressive Tumor Microenvironment: The tumor may employ redundant immunosuppressive mechanisms that are not overcome by HPK1 inhibition alone.
-
Troubleshooting: Analyze the TME for suppressive factors (e.g., PGE2, adenosine, TGF-β) and immune cell populations (e.g., Tregs, MDSCs).[5]
-
-
Lack of Pre-existing Anti-Tumor Immunity: The tumor model may be poorly immunogenic ("cold" tumor), with few tumor-infiltrating lymphocytes (TILs).
-
Troubleshooting: Consider using a more immunogenic tumor model or a combination therapy approach.
-
-
Strategy to Overcome: Combine the HPK1 inhibitor with an anti-PD-1/PD-L1 antibody. This has been shown to be effective even in tumors with low antigenicity or those that are less responsive to checkpoint blockade alone.
-
Quantitative Data Summary
Table 1: In Vitro Potency of Select HPK1 Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50 / EC50 | Reference |
|---|---|---|---|---|
| ISR-05 | Kinase Inhibition Assay | HPK1 | 24.2 µM | [4][8] |
| ISR-03 | Kinase Inhibition Assay | HPK1 | 43.9 µM |[4][8] |
Note: Data on specific, named preclinical/clinical inhibitors is often proprietary. The table reflects publicly available data from initial discovery efforts.
Table 2: In Vivo Efficacy of HPK1 Inhibition in Syngeneic Mouse Models
| Tumor Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
|---|---|---|---|---|---|
| GL261 Glioma | K46E Kinase-Dead HPK1 | N/A (Knock-in mice) | Significant growth control | Increased CD8+ T-cell infiltration, elevated IFN-γ and TNF-α. | [9] |
| 1956 Sarcoma | K46M Kinase-Dead HPK1 | N/A (Knock-in mice) | Slowed tumor growth rate | Reduced Treg infiltrates, increased CD8+/Treg ratio. |[9] |
Signaling Pathways and Experimental Workflows
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
Caption: Workflow for detecting pSLP-76 inhibition by Western Blot.
Caption: Workflow for measuring T-cell cytokine production (IL-2, IFN-γ).
Caption: Experimental workflow for a syngeneic mouse tumor model study.
Experimental Protocols
Protocol 1: Western Blot for Phospho-SLP-76 (Ser376) Inhibition
-
Cell Culture and Treatment: Culture Jurkat T-cells or primary human T-cells in appropriate media. Pre-incubate cells with the HPK1 inhibitor (at various concentrations) or vehicle control for 1-2 hours.
-
TCR Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for an optimized duration (e.g., 15-30 minutes) to induce SLP-76 phosphorylation.
-
Cell Lysis: Pellet the cells and wash with ice-cold PBS. Lyse cells in a buffer containing protease and phosphatase inhibitors. Clarify lysates by centrifugation.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[1]
-
SDS-PAGE and Western Blotting: Separate normalized protein samples on an SDS-PAGE gel and transfer to a PVDF membrane.[1]
-
Antibody Incubation: Block the membrane and incubate overnight at 4°C with a primary antibody specific for phospho-SLP-76 (Ser376). Subsequently, incubate with an HRP-conjugated secondary antibody.[1]
-
Detection: Develop the blot using a chemiluminescent substrate and image the results. Strip and re-probe the membrane with an antibody for total SLP-76 as a loading control.[1]
Protocol 2: T-Cell Cytokine Production Assay (ELISA)
-
Cell Plating and Treatment: Plate primary T-cells or PBMCs in a 96-well plate. Add the HPK1 inhibitor at desired concentrations or vehicle control.
-
Stimulation: Stimulate cells with anti-CD3/CD28 antibodies.
-
Incubation: Incubate the plate for 24-48 hours to allow for cytokine accumulation in the supernatant.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform an ELISA for IL-2 and IFN-γ according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and reading the absorbance.
-
Data Analysis: Calculate the concentration of cytokines in each sample by comparing their absorbance to a standard curve generated from recombinant cytokines.
Protocol 3: In Vivo Syngeneic Mouse Model Efficacy Study
-
Tumor Implantation: Subcutaneously implant a suitable number of tumor cells (e.g., MC38, CT26) into the flank of immunocompetent syngeneic mice (e.g., C57BL/6 for MC38).
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, HPK1 inhibitor, anti-PD-1 antibody, Combination).
-
Treatment Administration: Administer treatments as per the planned schedule (e.g., oral gavage daily for the HPK1 inhibitor, intraperitoneal injection twice a week for the antibody).
-
Monitoring: Measure tumor volume and mouse body weight every 2-3 days to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a set time point), euthanize the mice. Tumors and spleens can be harvested for ex vivo analysis, such as flow cytometry of tumor-infiltrating lymphocytes (TILs) or immunohistochemistry.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze immune cell populations and other biomarkers from the ex vivo analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 4. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring complete dissolution of Hpk1-IN-55 for experiments
Welcome to the technical support center for Hpk1-IN-55. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting advice and frequently asked questions to ensure the complete dissolution of this compound and the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective and potent, orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with an IC50 of less than 0.51 nM.[1] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[2][3][4] Upon T-cell activation, HPK1 phosphorylates downstream targets, including the adaptor protein SLP-76. This phosphorylation leads to the dampening of the T-cell immune response.[2][5] this compound inhibits this process, thereby enhancing T-cell activation and anti-tumor immunity.[1]
Q2: What are the recommended solvents for dissolving this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[6][7] For in vivo studies, a co-solvent system is typically required to ensure solubility and bioavailability.[7][8]
Q3: What is the recommended storage procedure for this compound stock solutions?
Stock solutions of this compound in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. It is recommended to store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
Q4: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Please refer to the troubleshooting guide below for detailed solutions.
Troubleshooting Guide: Dissolution of this compound
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | - Insufficient solvent volume.- Low-quality or hydrated DMSO. | - Ensure you are using a sufficient volume of DMSO to achieve the desired concentration.- Use fresh, anhydrous (or molecular biology grade) DMSO. The hygroscopic nature of DMSO can lead to water absorption, which can decrease the solubility of hydrophobic compounds.[6]- Gently warm the solution to 37°C and vortex or sonicate for 5-10 minutes to aid dissolution.[9] |
| Precipitation occurs when diluting the DMSO stock solution in cell culture media. | - The final concentration of this compound exceeds its solubility limit in the aqueous medium.- The final concentration of DMSO is too low to maintain solubility. | - Lower the final concentration of this compound in the working solution.- Increase the final DMSO concentration, ensuring it remains below the toxic level for your cell line (typically <0.5%).[7]- Prepare the final working solution immediately before use.- Consider performing a serial dilution in the aqueous medium rather than a single large dilution step. |
| The prepared in vivo formulation is cloudy or contains precipitates. | - Incomplete dissolution in the co-solvent system. | - Ensure the compound is fully dissolved in DMSO before adding other components of the vehicle.- Add the vehicle components sequentially, mixing thoroughly after each addition.[8]- Use sonication to help create a clear solution or a fine, homogenous suspension.[8][10] |
| Inconsistent experimental results. | - Inaccurate concentration of the stock solution due to incomplete dissolution.- Degradation of the compound. | - Always visually inspect the stock solution for any undissolved particles before making dilutions.- Prepare fresh working solutions for each experiment from a properly stored stock solution.[6] |
Quantitative Data Summary
| Compound | Solvent | Solubility |
| HPK1-IN-2 | DMSO | 76 mg/mL (199.75 mM) |
| Ethanol | 10 mg/mL | |
| Water | Insoluble | |
| HPK1-IN-3 | DMSO | 83.33 mg/mL (169.91 mM) (requires sonication) |
| HPK1-IN-32 | DMSO | 50 mg/mL (93.17 mM) (requires sonication) |
| Hpk1-IN-19 | DMSO | 100 mg/mL (193.21 mM) (requires sonication) |
Data compiled from multiple sources.[11][12][13]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Equilibrate : Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Solvent Addition : Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution : Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[9]
-
Storage : Aliquot the stock solution into single-use, sterile microcentrifuge tubes and store at -20°C or -80°C.[6]
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Thaw : Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution : Prepare the final working concentration by diluting the stock solution in pre-warmed cell culture medium. To avoid precipitation, it is recommended to perform an intermediate dilution step.
-
Vehicle Control : Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the experimental samples.[7]
-
Application : Add the prepared working solution to your cell cultures immediately.
Protocol 3: Recommended Formulation for In Vivo Studies
For oral administration in mouse models, a common formulation involves a co-solvent system. The following is a general protocol that may require optimization for this compound.
-
Prepare Stock Solution : Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[8]
-
Prepare Vehicle : In a sterile tube, combine the following components in the specified order, mixing thoroughly after each addition:
-
40% PEG300
-
5% Tween-80[10]
-
-
Final Formulation :
-
Add the this compound DMSO stock solution to the prepared vehicle.
-
Add saline (0.9% NaCl) to reach the final desired volume and concentration (e.g., a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).[10]
-
-
Ensure Clarity : Vortex the final solution thoroughly. If any precipitation is observed, use an ultrasonic bath to achieve a clear solution or a fine, uniform suspension.[8] The formulation should be prepared fresh on the day of administration.
Visualizations
Caption: HPK1 signaling pathway in T-cell activation and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
Validating Hpk1-IN-55 Target Engagement: A Comparative Guide Using pSLP-76
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hpk1-IN-55's performance in engaging its target, Hematopoietic Progenitor Kinase 1 (HPK1), using the downstream biomarker, phosphorylated SLP-76 (pSLP-76). The guide includes supporting experimental data, detailed protocols, and visualizations of the key signaling pathways and workflows.
This compound is a selective and orally active inhibitor of HPK1, a critical negative regulator of T-cell receptor (TCR) signaling.[1] By inhibiting HPK1, this compound is expected to enhance T-cell activation, making it a promising candidate for cancer immunotherapy.[1][2] A key step in the preclinical validation of any HPK1 inhibitor is to demonstrate its engagement with the target protein in a cellular context. The phosphorylation of the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue is a direct downstream event mediated by HPK1 upon TCR activation.[2][3] Therefore, measuring the levels of pSLP-76 serves as a reliable biomarker for assessing the target engagement and inhibitory activity of compounds like this compound.
Comparative Analysis of HPK1 Inhibitors on pSLP-76
The following table summarizes the in vitro potency of this compound and other representative HPK1 inhibitors, focusing on their ability to inhibit the phosphorylation of SLP-76 in cellular assays. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions, cell types, and assay formats.
| Compound/Inhibitor | Cell Type | Assay Type | IC50/EC50 (nM) | Reference |
| This compound | Human PBMCs | IL-2 Secretion | 43.3 | [1] |
| Compound 1 | Not Specified | pSLP-76 ELISA | < 20 | [4] |
| Compound 2 | Not Specified | pSLP-76 | ~20 | [1] |
| Compound 3 | Not Specified | pSLP-76 | ~120 | [1] |
| Compound 3-8 | PBMCs | pSLP-76 | 131.8 | [5] |
| Compound 7-3 | hPBMCs | pSLP-76 | 146 (IC50), 302 (IC50) | [5] |
| Compound 8-2 | Not Specified | pSLP-76 | 2.8 | [5] |
| GNE-1858 | Not Specified | pSLP-76 | 1.9 | [5] |
| Diaminopyrimidine Carboxamide 17 | PBMCs | pSLP-76 | 32 (EC50) | [6] |
| Diaminopyrimidine Carboxamide 22 | PBMCs | pSLP-76 | 78 (EC50) | [6] |
HPK1 Signaling Pathway and Inhibition
Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates SLP-76 at Serine 376.[7] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[2][7] The degradation of SLP-76 dampens the TCR signaling cascade, resulting in reduced T-cell activation and proliferation.[2] HPK1 inhibitors like this compound block the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and thereby sustaining TCR signaling and enhancing T-cell effector functions.[2]
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
A Comparative Guide to the Efficacy of Hpk1-IN-55 and Other HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Hpk1-IN-55 with other leading Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. HPK1 is a crucial negative regulator of T-cell activation, and its inhibition presents a promising avenue in cancer immunotherapy to bolster anti-tumor immune responses. This document summarizes key efficacy data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to aid in the evaluation of these compounds.
Comparative Efficacy of HPK1 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and other selected HPK1 inhibitors based on available preclinical data. Direct cross-study comparisons should be approached with caution due to variations in experimental conditions.
In Vitro Potency and Cellular Activity
| Compound | HPK1 Enzymatic IC50 | pSLP-76 Inhibition IC50 | IL-2 Release EC50 | IFN-γ Release EC50 | Developer |
| This compound | <0.51 nM[1] | Not Reported | 43.3 nM (human PBMCs)[1] | 49.2 nM (human pan T cells)[1] | MedChemExpress |
| BGB-15025 | 1.04 nM[2] | Not Reported | Not Reported | Not Reported | BeiGene |
| NDI-101150 | 0.7 nM[3] | Not Reported | Not Reported | Not Reported | Nimbus Therapeutics |
| CFI-402411 | 4.0 ± 1.3 nM[4] | Not Reported | Not Reported | Not Reported | Treadwell Therapeutics |
| GNE-1858 | 1.9 nM (for pSLP-76)[5][6] | 1.9 nM[5][6] | Not Reported | Not Reported | Genentech |
| Compound K | 2.6 nM[5] | Not Reported | Not Reported | Not Reported | Bristol Myers Squibb |
| BB3008 | Sub-nanomolar[7] | 30 nM[7] | Not Reported | Not Reported | Not Reported |
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| Compound | Tumor Model | Dosing Regimen | Key Efficacy Readouts | Combination Benefit with anti-PD-1 |
| This compound | CT26 (colorectal) | 1.5-12 mg/kg, p.o., b.i.d. | 64.3% TGI[1] | Additive effect[1] |
| MC38 (colorectal) | 3-12 mg/kg, p.o., b.i.d. | 34.9% - 59.4% TGI[1] | Synergistic effect[1] | |
| BGB-15025 | CT26, EMT-6 (breast) | Not Specified | Demonstrated combination effect | Yes[2] |
| NDI-101150 | EMT-6 (breast) | 75 mg/kg, p.o., daily | 7/10 mice with complete tumor regression and immune memory induction | Not Reported |
| CT26 (colorectal) | Not Specified | 50% TGI | Enhanced survival | |
| Compound K | 1956 (sarcoma), MC38 | Not Specified | Superb antitumor efficacy in combination | Yes[8] |
| BB3008 | CT26, Hepa 1-6, 4T1 | Not Specified | Significant tumor-growth inhibition as a single agent | Yes, in MC-38 model[7] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the HPK1 signaling pathway and a typical experimental workflow.
Caption: HPK1 signaling pathway in T-cell activation and its inhibition.
Caption: A generalized workflow for preclinical evaluation of HPK1 inhibitors.
Experimental Protocols
Below are generalized protocols for key experiments cited in the comparison of HPK1 inhibitors. Specific parameters may vary between studies.
In Vitro HPK1 Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to block 50% of HPK1 enzymatic activity (IC50).
Methodology:
-
Reagents: Recombinant human HPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP.
-
Procedure: The inhibitor is serially diluted and incubated with the HPK1 enzyme. The kinase reaction is initiated by the addition of ATP and the substrate.
-
Detection: The level of substrate phosphorylation is measured, often using a mobility shift assay (e.g., Caliper MSA) or a luminescence-based assay.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Syngeneic Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor alone or in combination with other immunotherapies in a mouse model with a competent immune system.
Methodology:
-
Cell Culture and Animal Models:
-
Cell Lines: Murine colorectal carcinoma cell lines such as CT26 or MC38 are commonly used.[1]
-
Animals: Immunocompetent mice (e.g., BALB/c or C57BL/6) are used.
-
-
Tumor Implantation: A suspension of tumor cells (typically 0.1 x 10^6 to 1 x 10^6 cells) is injected subcutaneously into the flank of the mice.[1] Tumor growth is monitored using calipers.[1]
-
Drug Formulation and Administration:
-
Efficacy Assessment:
-
Tumor Growth Inhibition (TGI): Tumor volumes are measured throughout the study, and TGI is calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups.
-
Complete Responses (CR): The number of animals with complete tumor regression is recorded.
-
Immune Memory: Mice that achieve a CR may be re-challenged with tumor cells to assess for the development of immunological memory.[3]
-
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested to analyze immune cell infiltration and activation (e.g., by flow cytometry) and target engagement (e.g., pSLP-76 levels in T cells).[2]
References
- 1. benchchem.com [benchchem.com]
- 2. beonemedinfo.com [beonemedinfo.com]
- 3. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 6. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Potency and Precision: Hpk1-IN-55 vs. GNE-6893 in T-Cell Activation
For researchers, scientists, and drug development professionals navigating the landscape of immuno-oncology, the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising strategy to unleash the full potential of T-cell-mediated anti-tumor immunity. This guide provides a comprehensive comparative analysis of two notable HPK1 inhibitors, Hpk1-IN-55 and GNE-6893, offering a deep dive into their biochemical potency, cellular activity, kinase selectivity, and preclinical in vivo efficacy.
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, acts as a crucial negative regulator of T-cell receptor (TCR) signaling.[1] By dampening the strength and duration of T-cell activation, HPK1 can be exploited by tumors to evade immune surveillance.[2] Small molecule inhibitors that block the kinase activity of HPK1 are therefore poised to become a key therapeutic modality, both as monotherapies and in combination with existing checkpoint inhibitors.[3]
This comparative guide leverages publicly available preclinical data to offer an objective side-by-side evaluation of this compound and GNE-6893, two potent contenders in the race to effectively target HPK1.
At a Glance: Key Quantitative Data
To facilitate a clear and direct comparison, the following tables summarize the key quantitative data for this compound and GNE-6893.
| Parameter | This compound | GNE-6893 | Reference |
| HPK1 Biochemical Potency (IC50/Ki) | <0.51 nM (IC50) | <0.019 nM (Ki) | [4][5] |
| pSLP-76 Cellular Inhibition (IC50/EC50) | >50% inhibition at 10 and 30 mg/kg in vivo | 44 nM (Jurkat cells) | [4][6] |
| IL-2 Secretion (EC50) | 43.3 nM (human PBMCs); 38.8 nM (human pan T-cells) | 6.4 nM (Primary human T-cells) | [4][6] |
| IFN-γ Secretion (EC50) | 49.2 nM (human pan T-cells) | Not explicitly stated | [4] |
Table 1: Biochemical and Cellular Activity. This table provides a direct comparison of the potency of this compound and GNE-6893 in both biochemical and cellular assays.
| Parameter | This compound | GNE-6893 | Reference |
| Broad Kinome Selectivity | >637-fold vs GCK-like kinase; >1022-fold vs LCK | 347 out of 356 kinases showed <50% inhibition at 0.1 µM | [4][6] |
| Selectivity against MAP4K Family | >637-fold vs GCK (MAP4K2) | High | [4][6] |
Table 2: Kinase Selectivity Profile. This table highlights the selectivity of each inhibitor against other kinases, a critical factor for minimizing off-target effects.
| Species | This compound Oral Bioavailability (%) | GNE-6893 Oral Bioavailability (%) | Reference |
| Mouse | Not explicitly stated | 37 | [6] |
| Rat | Not explicitly stated | 30 | [6] |
| Dog | Not explicitly stated | 46 | [6] |
| Monkey | 42.0 | 53 | [4][7] |
Table 3: Preclinical Pharmacokinetics. This table compares the oral bioavailability of this compound and GNE-6893 in various preclinical species.
| Compound | Tumor Model(s) | Key Efficacy Readouts | Combination Benefit with anti-PD-1 | Reference |
| This compound | CT26 (colorectal), MC38 (colorectal) | Good antitumor effects as monotherapy. | Additive effect in CT26 model; synergistic effect in MC38 model. | [4] |
| GNE-6893 | Data not publicly available | Data not publicly available | Data not publicly available | [6] |
Table 4: In Vivo Anti-Tumor Efficacy. This table summarizes the preclinical anti-tumor activity of the inhibitors in syngeneic mouse models.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further elucidate the context of this comparison, the following diagrams, generated using Graphviz, illustrate the HPK1 signaling pathway and typical experimental workflows.
References
- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation [mdpi.com]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
Validating On-Target Effects of Hpk1-IN-55 in Primary T-Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hpk1-IN-55, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with other alternative HPK1 inhibitors. The focus is on the validation of on-target effects in primary T-cells, supported by experimental data and detailed protocols.
Introduction to HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2][3] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses.[1][2][3] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376.[4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, ultimately curating downstream signaling pathways essential for T-cell activation.[1][3] The inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell activity.[1][2]
Performance Comparison of HPK1 Inhibitors
The following tables summarize quantitative data on the performance of this compound and its alternatives.
| Table 1: Biochemical Potency of HPK1 Inhibitors | ||
| Compound | Target | IC50 (nM) |
| This compound | HPK1 | <0.51[6] |
| BGB-15025 | HPK1 | 1.04[2][7][8] |
| CFI-402411 | HPK1 | 4.0 ± 1.3[6] |
| Table 2: Cellular Activity of HPK1 Inhibitors in Primary T-Cells | |||
| Compound | Assay | Cell Type | EC50 / IC50 (nM) |
| This compound | IL-2 Secretion | Human Pan T-cells | 38.8[6] |
| This compound | IFN-γ Release | Human Pan T-cells | 49.2[6] |
| This compound | T-cell Proliferation | Human Pan T-cells | Increased proliferation observed[6] |
| BGB-15025 | pSLP-76 Inhibition | T-cells | Potent, concentration-dependent inhibition[2][7][8] |
| BGB-15025 | IL-2 Production | T-cells | Induces IL-2 production[2][7][8] |
| CFI-402411 | pSLP-76 Inhibition | T-cells | Potent inhibition[9] |
| CFI-402411 | IL-2 Production | Jurkat cells | Potently enhances IL-2 production |
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cell Activation
Experimental Workflow for Validating this compound On-Target Effects
Detailed Experimental Protocols
Western Blot for Phospho-SLP-76 (pSLP-76)
Objective: To determine the effect of this compound on the phosphorylation of SLP-76 at Serine 376 in primary T-cells.
Materials:
-
Primary human T-cells
-
RPMI-1640 medium with 10% FBS
-
This compound (and/or alternative inhibitors) dissolved in DMSO
-
Anti-CD3/CD28 antibodies or beads for T-cell stimulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Culture primary T-cells and pre-incubate with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for a predetermined time (e.g., 5-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-pSLP-76 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe for total SLP-76 and the loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the pSLP-76 signal to total SLP-76 and the loading control.
Cytokine Secretion Assay (ELISA or CBA)
Objective: To measure the effect of this compound on the production of IL-2 and IFN-γ by activated primary T-cells.
Materials:
-
Primary human T-cells
-
Complete RPMI-1640 medium
-
This compound (and/or alternative inhibitors)
-
Anti-CD3/CD28 antibodies for T-cell stimulation
-
ELISA or Cytometric Bead Array (CBA) kits for human IL-2 and IFN-γ
Procedure:
-
Cell Culture and Treatment: Plate primary T-cells in a 96-well plate and pre-treat with a dilution series of this compound or vehicle control.
-
T-Cell Stimulation: Add anti-CD3/CD28 antibodies to stimulate the T-cells.
-
Incubation: Culture the cells for 24-72 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Measurement:
-
ELISA: Follow the manufacturer's protocol for the specific IL-2 and IFN-γ ELISA kits.
-
CBA: Follow the manufacturer's protocol for the CBA kit to simultaneously measure multiple cytokines.
-
-
Data Analysis: Calculate the concentration of IL-2 and IFN-γ in each sample based on the standard curve.
T-Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of primary T-cells following activation.
Materials:
-
Primary human T-cells
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Complete RPMI-1640 medium
-
This compound (and/or alternative inhibitors)
-
Anti-CD3/CD28 antibodies for T-cell stimulation
Procedure:
-
Cell Labeling: Label the primary T-cells with the cell proliferation dye according to the manufacturer's instructions.
-
Cell Culture and Treatment: Culture the labeled T-cells in the presence of varying concentrations of this compound or vehicle control.
-
T-Cell Stimulation: Add anti-CD3/CD28 antibodies to initiate proliferation.
-
Incubation: Culture the cells for 3-5 days to allow for cell division.
-
Flow Cytometry: Harvest the cells and analyze them by flow cytometry. The fluorescence intensity of the dye will be halved with each cell division.
-
Data Analysis: Determine the percentage of divided cells and the proliferation index for each treatment condition.
References
- 1. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGB-15025 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. beonemedinfo.com [beonemedinfo.com]
- 8. beonemedinfo.com [beonemedinfo.com]
- 9. jitc.bmj.com [jitc.bmj.com]
Comparative Analysis of Hpk1-IN-55 Cross-reactivity with MAP4K Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of Hpk1-IN-55, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), against other members of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family. Understanding the selectivity of kinase inhibitors is paramount for the accurate interpretation of experimental results and for the development of safe and effective therapeutics. This document summarizes available quantitative data, presents detailed experimental methodologies for assessing kinase selectivity, and visualizes key signaling pathways.
Introduction to this compound and the MAP4K Family
This compound is a highly potent and selective, orally active inhibitor of HPK1 (also known as MAP4K1), with a reported IC50 of less than 0.51 nM[1]. HPK1 is a critical negative regulator of T-cell receptor signaling, making it a compelling target for cancer immunotherapy[2]. By inhibiting HPK1, T-cell activation and proliferation can be enhanced, leading to a more robust anti-tumor immune response.
The MAP4K family, also known as the Ste20-like kinases, is a group of serine/threonine kinases involved in a wide array of cellular processes, including immune responses, inflammation, and apoptosis. Due to the conserved nature of the ATP-binding site within the kinase domains of this family, assessing the selectivity of an inhibitor is a critical step to minimize off-target effects that could lead to toxicity or diminished efficacy. The primary members of the MAP4K family include MAP4K1 (HPK1), MAP4K2 (GCK), MAP4K3 (GLK), MAP4K4 (HGK), MAP4K5 (KHS), and MAP4K6 (MINK1).
Quantitative Comparison of Inhibitor Selectivity
While specific IC50 values for this compound against the full panel of MAP4K family members are not publicly available, existing data indicates excellent selectivity. This compound has demonstrated over 637-fold selectivity against GCK-like kinase (GLK/MAP4K3) and over 1022-fold selectivity against LCK, a non-MAP4K family kinase[1].
To provide a representative example of a highly selective HPK1 inhibitor's cross-reactivity profile, the following table summarizes the data for two other well-characterized potent HPK1 inhibitors: CompK and a Gilead-A inhibitor[3]. This data is intended to be illustrative of the selectivity that can be achieved with modern kinase inhibitors.
| Kinase Target | Alternative Name | CompK IC50 (nM) | Gilead-A IC50 (nM) | Fold Selectivity (CompK vs. HPK1) | Fold Selectivity (Gilead-A vs. HPK1) |
| HPK1 (MAP4K1) | HPK1 | 2.6 | <1 | 1 | 1 |
| MAP4K2 | GCK | >130 | >50 | >50 | >50 |
| MAP4K3 | GLK | >130 | >50 | >50 | >50 |
| MAP4K4 | HGK | >130 | >50 | >50 | >50 |
| MAP4K5 | KHS | >130 | >50 | >50 | >50 |
| MAP4K6 | MINK1 | >130 | >50 | >50 | >50 |
Note: A lower IC50 value indicates higher potency. ">" indicates that the IC50 value is greater than the specified concentration, signifying weak or no significant inhibition at that concentration.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is achieved through rigorous biochemical and cellular assays.
Biochemical Kinase Inhibition Assay
Biochemical assays directly measure the interaction between an inhibitor and a purified kinase enzyme.
1. Caliper Mobility-Shift Assay
This in vitro assay is a primary method for determining the potency of an inhibitor against a purified kinase.
-
Principle: This assay measures the conversion of a peptide substrate to a phosphorylated product by the kinase. The substrate and product are separated based on differences in their electrophoretic mobility.
-
Protocol:
-
Compound Preparation: The test inhibitor is serially diluted to various concentrations, typically in DMSO.
-
Reaction Setup: The kinase reaction is performed in a multi-well plate. Each well contains the purified recombinant kinase enzyme (e.g., HPK1, MAP4K2, etc.) in a reaction buffer containing ATP and a specific peptide substrate.
-
Inhibitor Incubation: The serially diluted inhibitor is added to the wells and incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding to the kinase.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time (e.g., 1-3 hours) at room temperature.
-
Reaction Quench: The reaction is stopped by the addition of a stop buffer, often containing EDTA to chelate magnesium ions required for kinase activity.
-
Data Acquisition: The reaction mixture is analyzed by a microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip EZ Reader). The instrument measures the amount of substrate and product, allowing for the calculation of percent conversion.
-
Data Analysis: The percent conversion is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is detected by a europium-labeled anti-phospho-antibody, and the biotinylated peptide is bound by streptavidin-allophycocyanin (APC). When the substrate is phosphorylated, the europium and APC are brought into close proximity, allowing for FRET to occur.
-
Protocol: This assay follows a similar setup to the mobility-shift assay, with the final detection step involving the addition of the FRET reagents and measurement on a compatible plate reader.
Cellular HPK1 Phosphorylation Assay (pSLP76 Assay)
This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct downstream target, SLP-76.
-
Principle: In T-cells, activation of the T-cell receptor (TCR) leads to the activation of HPK1, which then phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event can be measured to determine the level of HPK1 activity.
-
Protocol:
-
Cell Culture: A human T-cell line, such as Jurkat cells, which endogenously express HPK1, are cultured under standard conditions.
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the HPK1 inhibitor for a specific duration (e.g., 1-2 hours).
-
T-Cell Receptor (TCR) Stimulation: The T-cell receptor is stimulated to activate the HPK1 signaling pathway. This is often achieved using antibodies against CD3 and CD28.
-
Cell Lysis: Following stimulation, the cells are lysed to release the intracellular proteins.
-
Quantification of Phosphorylated SLP-76 (pSLP-76): The level of phosphorylated SLP-76 at Serine 376 in the cell lysates is quantified using a sensitive detection method, such as an enzyme-linked immunosorbent assay (ELISA), Western blotting, or flow cytometry.
-
Data Analysis: The pSLP-76 levels are normalized to the total SLP-76 levels or a housekeeping protein. The percentage of inhibition is calculated relative to a vehicle-treated control, and the IC50 value is determined by plotting the inhibition against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving the MAP4K family and a typical experimental workflow for assessing kinase inhibitor selectivity.
HPK1 Signaling Pathway in T-Cells.
Simplified MAP4K Family Signaling.
Biochemical Kinase Assay Workflow.
Conclusion
This compound is a highly potent and selective inhibitor of HPK1. While a comprehensive selectivity profile against the entire MAP4K family is not publicly available for this specific compound, data from other structurally distinct and highly selective HPK1 inhibitors suggest that excellent selectivity within the MAP4K family is achievable. The experimental protocols outlined in this guide provide a robust framework for the rigorous evaluation of kinase inhibitor selectivity, an essential step in the validation of new chemical entities for both research and therapeutic development. The high selectivity of inhibitors like this compound is critical for minimizing off-target effects and ensuring that the observed biological outcomes can be confidently attributed to the inhibition of the intended target.
References
Head-to-Head In Vivo Comparison of HPK1 Inhibitors: A Guide for Researchers
A detailed analysis of preclinical data on leading Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, offering a comparative look at their in vivo anti-tumor efficacy and mechanisms of action.
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase also known as MAP4K1, has emerged as a critical negative regulator of immune responses, primarily in T cells, B cells, and dendritic cells.[1][2][3] Its function in dampening T-cell receptor (TCR) signaling makes it a compelling target for cancer immunotherapy.[4][5] By inhibiting HPK1, the goal is to unleash the body's natural anti-tumor immunity.[4][5] This guide provides a comparative analysis of the in vivo performance of several small molecule HPK1 inhibitors based on publicly available preclinical data.
HPK1 Signaling Pathway
HPK1 acts as a crucial negative feedback regulator within the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the signalosome where it phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 complex and thereby attenuating downstream signaling, which results in reduced T-cell activation, proliferation, and cytokine production.[4][6] HPK1 inhibitors block this catalytic activity, thus preventing the phosphorylation of SLP-76 and sustaining the activation signals necessary for a robust anti-tumor immune response.
In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors
The anti-tumor effects of HPK1 inhibitors are primarily evaluated in syngeneic mouse models, which possess a competent immune system crucial for studying immunomodulatory agents. The following table summarizes the in vivo anti-tumor efficacy of several HPK1 inhibitors from various preclinical studies. These studies highlight that HPK1 inhibition, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1, can result in significant tumor growth inhibition (TGI).
| Inhibitor | Cancer Model | Dosing | Monotherapy TGI (%) | Combination TGI (%) (with anti-PD-1) | Key Findings |
| CFI-402411 | CT26 Colon Carcinoma | Not specified | Significant | Synergistic effect | Well-tolerated with a manageable adverse event profile.[7] |
| BGB-15025 | Solid Tumors | Not specified | 35.0% (Disease Control Rate) | 57.1% (Disease Control Rate), 18.4% (Objective Response Rate) | Enhanced anti-tumor activity when combined with tislelizumab (anti-PD-1).[7] |
| NDI-101150 | Solid Tumors | Not specified | Responses observed | Enhanced responses | Reactivates anti-tumor activity of T-cells, B-cells, and dendritic cells.[8] |
| Compound 4-5 | CT-26 Tumor Model | Not specified | Not specified | Synergistic enhancement | Reinvigorated T cells and improved HPK1 selectivity.[7] |
| Gilead Compound | Preclinical Tumor Models | Orally bioavailable | Enhanced tumor growth control | Enhanced tumor growth control | Heightened T cell activation and effector function.[6] |
TGI: Tumor Growth Inhibition. Data is compiled from multiple sources and direct head-to-head studies may not be available for all compounds under identical conditions.
Experimental Protocols
A generalized workflow for evaluating the in vivo efficacy of HPK1 inhibitors in syngeneic mouse models is outlined below. This process is crucial for validating the on-target activity and therapeutic potential of these compounds.
General In Vivo Efficacy Study Workflow
-
Tumor Cell Implantation : A specific number of cancer cells (e.g., MC38 or CT26 colon adenocarcinoma) are subcutaneously implanted into immunocompetent mice (e.g., C57BL/6 or BALB/c).[9]
-
Tumor Growth and Randomization : Tumors are allowed to grow to a mean volume of approximately 100-150 mm³. Mice are then randomized into vehicle control and treatment groups.[10]
-
Treatment Administration : The HPK1 inhibitor is typically formulated in a suitable vehicle and administered orally, once or twice daily.[10] Checkpoint inhibitors, if used in combination, are often administered intraperitoneally.[1]
-
Monitoring and Endpoints :
-
Tumor Growth Inhibition (TGI) : Tumor volume is measured regularly. TGI is calculated as the percentage difference in mean tumor volume between treated and vehicle groups.[10]
-
Pharmacodynamic (PD) Markers : Blood or tumor samples are collected to assess target engagement. Key biomarkers include the phosphorylation of SLP-76 (pSLP-76), which is expected to decrease, and levels of cytokines like IL-2, which are expected to increase.[10]
-
Immune Cell Profiling : Analysis of tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells, to assess immune activation.[1]
-
Comparative Insights and Future Directions
The available preclinical data consistently demonstrates that inhibiting HPK1 enhances anti-tumor immunity, particularly when combined with checkpoint inhibitors.[1] While several compounds like CFI-402411, BGB-15025, and NDI-101150 have advanced to clinical trials, a direct, publicly available head-to-head comparison of their in vivo efficacy under the same experimental conditions is limited.[7][8][11]
Key pharmacodynamic markers for successful target engagement in vivo include a reduction in the phosphorylation of SLP-76 and an increase in IL-2 production.[10] Future research should focus on standardized testing protocols to enable more direct comparisons between different HPK1 inhibitors. Furthermore, the development of next-generation inhibitors with improved selectivity and pharmacokinetic properties, such as macrocyclic compounds and deuterated structures, continues to be an active area of research.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPK1 Inhibitors Pipeline Appears Robust With 8+ Key Pharma Companies Actively Working in the Therapeutics Segment | DelveInsight [barchart.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
Synergistic Anti-Tumor Immunity: A Comparative Guide to Hpk1-IN-55 and its Combination Potential with Immunomodulatory Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is continually evolving, with a significant focus on combination strategies to overcome resistance and enhance therapeutic efficacy. A promising new class of oral immunomodulatory agents, Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, is demonstrating considerable potential, particularly when combined with established checkpoint inhibitors. This guide provides a comparative analysis of the synergistic effects of Hpk1-IN-55 and other HPK1 inhibitors with various immunomodulatory agents, supported by preclinical experimental data.
The Rationale for Targeting HPK1 in Combination Therapy
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] By dampening T-cell activation and proliferation, HPK1 can limit the immune system's ability to recognize and eliminate cancer cells.[4] Inhibition of HPK1 has emerged as a promising strategy to enhance anti-tumor immunity.[4][5] Preclinical studies have consistently shown that combining HPK1 inhibitors with immune checkpoint blockers (ICBs) like anti-PD-1 antibodies can lead to synergistic anti-tumor effects.[4][6] This combination therapy aims to reinvigorate exhausted T-cells within the tumor microenvironment and enhance their cytotoxic activity against tumor cells.[4]
Performance Comparison of HPK1 Inhibitors in Combination with Anti-PD-1 Therapy
While specific in vivo combination therapy data for this compound is emerging, the broader class of HPK1 inhibitors has shown significant promise in preclinical models when combined with anti-PD-1 antibodies. The following table summarizes the anti-tumor efficacy of various HPK1 inhibitors in syngeneic mouse models.
| HPK1 Inhibitor | Cancer Model | Treatment | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | MC38 | This compound + anti-PD-1 | Synergistic anti-tumor effect | [6] |
| This compound | CT26 | This compound + anti-PD-1 | Additive anti-tumor effect | [6] |
| Compound 34 | CT26 | Compound 34 + anti-PD-1 | 62.90% TGI | [7] |
| Unnamed Inhibitor | CT26 | 30 mg/kg monotherapy | 42% TGI | [2] |
| Unnamed Inhibitor | CT26 | Combination with anti-PD-1 | 95% TGI | [2] |
| BGB-15025 | Solid Tumors | BGB-15025 + tislelizumab | 18.4% Objective Response Rate (ORR) | [2] |
| NDI-101150 | ccRCC | NDI-101150 + pembrolizumab | 1 Complete Response, 2 Partial Responses | [8] |
Table 1: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors in Combination with Anti-PD-1 Therapy. This table summarizes the enhanced anti-tumor effects observed when combining various HPK1 inhibitors with anti-PD-1 antibodies in preclinical and early clinical settings. TGI: Tumor Growth Inhibition; ORR: Objective Response Rate; ccRCC: clear cell renal cell carcinoma.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: HPK1 Negative Regulation of TCR Signaling. This diagram illustrates how HPK1 negatively regulates T-cell receptor (TCR) signaling through the phosphorylation of SLP-76, leading to its degradation. This compound inhibits this process, thereby enhancing downstream signaling and T-cell effector functions.
Caption: Experimental Workflow for In Vivo Studies. This diagram outlines the typical workflow for a preclinical in vivo study evaluating the synergistic efficacy of this compound and an immunomodulatory agent like anti-PD-1.
Experimental Protocols
In Vivo Syngeneic Mouse Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an HPK1 inhibitor in combination with an anti-PD-1 antibody in a syngeneic mouse model.[2]
-
Cell Culture and Tumor Implantation:
-
Tumor Growth Monitoring and Randomization:
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle for the HPK1 inhibitor (e.g., daily by oral gavage).[2]
-
Group 2 (HPK1 Inhibitor Monotherapy): Administer the HPK1 inhibitor at the desired dose and schedule (e.g., daily by oral gavage).[2]
-
Group 3 (Anti-PD-1 Monotherapy): Administer anti-mouse PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week).[2]
-
Group 4 (Combination Therapy): Administer both the HPK1 inhibitor and the anti-PD-1 antibody according to their respective schedules.[2]
-
-
Efficacy Assessment:
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol provides a general framework for the analysis of immune cell populations within the tumor microenvironment.
-
Tumor Digestion:
-
Excise tumors and mince them into small pieces.
-
Digest the tissue using a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
-
Cell Staining:
-
Wash the single-cell suspension and stain with a viability dye to exclude dead cells.
-
Perform surface staining with a panel of fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1).
-
For intracellular markers (e.g., Granzyme B, Ki67), fix and permeabilize the cells before staining.
-
-
Data Acquisition and Analysis:
Cytokine Release Assay
This protocol describes an in vitro assay to measure the release of cytokines from human peripheral blood mononuclear cells (PBMCs) following stimulation and treatment with an HPK1 inhibitor.[9]
-
PBMC Isolation and Plating:
-
Treatment and Stimulation:
-
Supernatant Collection and Analysis:
Alternative Immuno-Oncology Combination Strategies
While the combination of HPK1 inhibitors with checkpoint blockade is highly promising, it is important to consider the broader landscape of immuno-oncology combination therapies.[2] Other strategies currently under investigation include:
-
Dual Checkpoint Inhibition: Combining anti-PD-1/PD-L1 with anti-CTLA-4 antibodies has shown improved efficacy in several cancers.[2]
-
Checkpoint Inhibitors with Chemotherapy or Targeted Therapy: These combinations aim to leverage the immunomodulatory effects of conventional therapies to enhance the efficacy of checkpoint blockade.[2]
-
Novel Immune Checkpoint Targets: Inhibitors targeting other immune checkpoints such as TIM-3, LAG-3, and TIGIT are in clinical development and are being explored in combination with anti-PD-1/PD-L1.[2]
Conclusion
The inhibition of HPK1, as exemplified by this compound and other small molecules, represents a novel and exciting approach to enhance the efficacy of cancer immunotherapy. Preclinical data strongly support the synergistic potential of combining HPK1 inhibitors with immune checkpoint inhibitors, leading to improved anti-tumor responses. As more data becomes available, the role of this new class of drugs in the immuno-oncology armamentarium will become clearer. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the efficacy of these promising combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of highly selective and potent HPK1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vjoncology.com [vjoncology.com]
- 9. benchchem.com [benchchem.com]
Validating Hpk1-IN-55: A Comparative Guide to Immune-Enhancing Effects in Ex Vivo Tumor Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Hpk1-IN-55, a potent and selective hematopoietic progenitor kinase 1 (HPK1) inhibitor, with other alternatives in enhancing anti-tumor immune responses within ex vivo tumor samples. Experimental data, detailed protocols, and visual diagrams are presented to support the validation of this class of therapeutic agents.
HPK1 is a critical negative regulator of T-cell activation, making it a promising target for cancer immunotherapy.[1] By inhibiting HPK1, compounds like this compound can unleash a more robust and sustained anti-tumor T-cell response. This guide focuses on the validation of these effects directly within the tumor microenvironment using ex vivo patient-derived tumor tissues.
Comparative Efficacy of HPK1 Inhibitors
The following table summarizes the available data on this compound and comparable HPK1 inhibitors. Direct comparative studies in ex vivo tumor samples are limited; therefore, data from various relevant assays are presented to provide a comprehensive overview.
| Inhibitor | Developer | Potency (IC50) | Key Ex Vivo / In Vitro Immune-Enhancing Effects | Combination Potential (with anti-PD-1) |
| This compound | MedChemExpress | <0.51 nM[2] | Stimulates IL-2 and IFN-γ release in human T cells; increases T cell proliferation.[2] | Additive effect in CT26 model and synergistic effect in MC38 model.[2] |
| Compound K (CompK) | Bristol Myers Squibb | 2.6 nM[3][4] | Markedly enhanced human T-cell immune responses in fresh colorectal carcinoma samples; increased TCR avidity to tumor antigens.[1][5] | Significant synergy observed.[1] |
| NDI-101150 | Nimbus Therapeutics | 0.7 nM[6] | Enhances human B cell activity (cytokine secretion, proliferation, activation marker expression) ex vivo.[6] In vitro, enhances T-cell activation in immune-suppressive conditions.[7] | Enhanced survival in CT26 model.[8] |
| BGB-15025 | BeiGene | 1.04 nM[9] | Potently reduces SLP76 phosphorylation and increases ERK phosphorylation in T-cell based assays, inducing IL-2 production.[9] | Demonstrated combination effect in CT26 and EMT-6 syngeneic tumor models.[9] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach for validation, the following diagrams illustrate the HPK1 signaling pathway and a typical workflow for assessing the immune-enhancing effects of HPK1 inhibitors in ex vivo tumor samples.
References
- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. nimbustx.com [nimbustx.com]
- 7. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. beonemedinfo.com [beonemedinfo.com]
Comparative Efficacy of Hpk1-IN-55: An In Vitro and In Vivo Guide
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Hpk1-IN-55, a selective and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The performance of this compound is evaluated alongside other notable HPK1 inhibitors, supported by experimental data and detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.
Introduction to HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and phosphorylates downstream substrates, most notably the adapter protein SLP-76 at serine 376.[2] This phosphorylation event leads to the degradation of SLP-76, thereby attenuating T-cell activation, proliferation, and cytokine production.[3] By blocking the kinase activity of HPK1, small molecule inhibitors can reverse this immunosuppressive signal, augmenting T-cell responses against tumors.[4]
Hpk1 Signaling Pathway
The diagram below illustrates the central role of HPK1 in negatively regulating T-cell activation. Inhibition of HPK1 blocks the phosphorylation of SLP-76, leading to enhanced T-cell responses.
Caption: Simplified HPK1 signaling pathway in T-cell activation.
Quantitative Comparison of HPK1 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other known HPK1 inhibitors. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: In Vitro Efficacy of HPK1 Inhibitors
| Compound | HPK1 Enzymatic IC₅₀ (nM) | Cellular pSLP-76 IC₅₀ (nM) | IL-2 Secretion EC₅₀ (nM) | T-Cell Proliferation |
| This compound | <0.51 [5] | Not explicitly reported | 43.3 (human PBMCs) [5] | Increases proliferation [5] |
| (3S,4R)-GNE-6893 | <1[1] | Potent inhibition[1] | Potent induction[1] | Not reported |
| Compound K | 2.6[6] | Potent inhibition[7] | Potent induction[7] | Not reported |
| NDI-101150 | Potent (specific value not disclosed)[6] | Not reported | Not reported | Not reported |
| BGB-15025 | 1.04[6] | Potent inhibition (concentration-dependent) | Potent induction (concentration-dependent) | Not reported |
Table 2: In Vivo Efficacy of HPK1 Inhibitors
| Compound | Animal Model | Dosing Regimen | Monotherapy Antitumor Efficacy | Combination Benefit with anti-PD-1 |
| This compound | CT26, MC38 (colorectal) [5] | 1.5-12 mg/kg, p.o., b.i.d. [5] | Good antitumor effects [5] | Additive effect in CT26, synergistic in MC38 [5] |
| Compound K | 1956 (sarcoma), MC38 (colorectal)[7] | Not specified | Substantial antitumor efficacy[7] | Superb antitumor efficacy[7] |
| NDI-101150 | CT26 (colorectal), EMT-6 (breast)[3] | 75 mg/kg, p.o., daily[3] | CT26: 50% TGI; EMT-6: 85% TGI[3] | Enhanced survival in CT26 model[3] |
Experimental Workflows
The following diagram outlines a typical workflow for the evaluation of HPK1 inhibitors, from initial biochemical screening to in vivo efficacy studies.
Caption: General experimental workflow for HPK1 inhibitor evaluation.
Detailed Experimental Protocols
HPK1 Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a method to determine the in vitro potency of an inhibitor against the HPK1 enzyme.
-
Materials:
-
Recombinant active HPK1 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white opaque plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer with a constant DMSO concentration.
-
In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO control.
-
Add 2 µL of HPK1 enzyme diluted in kinase assay buffer.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., MBP and 10 µM ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ value by fitting the dose-response curve.
-
Cellular Phospho-SLP-76 (pSLP-76) Assay (HTRF® Format)
This assay measures the inhibition of HPK1 activity in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.
-
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 antibody for stimulation
-
HTRF® phospho-SLP-76 (Ser376) detection kit
-
384-well low-volume white microplates
-
-
Procedure:
-
Seed Jurkat cells (e.g., 200,000 cells/well) in a 96-well plate.
-
Treat cells with serial dilutions of this compound for 2 hours.
-
Stimulate cells with anti-CD3 antibody (e.g., 20 µg/mL) for 30 minutes.
-
Lyse the cells using the HTRF lysis buffer.
-
Transfer 16 µL of lysate to a 384-well plate.
-
Add the HTRF detection reagents (donor and acceptor antibodies).
-
Incubate as per the manufacturer's instructions.
-
Read the plate on a TR-FRET compatible plate reader.
-
Determine the IC₅₀ value from the dose-response curve.
-
T-Cell Proliferation and IL-2 Secretion Assay
This protocol assesses the functional consequence of HPK1 inhibition on T-cell activation.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified pan T-cells
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads)
-
Cell proliferation dye (e.g., CFSE)
-
IL-2 ELISA kit
-
96-well culture plates
-
-
Procedure:
-
Isolate PBMCs or T-cells from healthy donor blood.
-
For proliferation, label cells with CFSE.
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of this compound.
-
Add T-cell activation stimuli.
-
Incubate for 72 hours.
-
For Proliferation: Analyze CFSE dilution by flow cytometry.
-
For IL-2 Secretion: Collect the supernatant and measure IL-2 concentration using an ELISA kit.
-
Calculate the EC₅₀ for IL-2 secretion.
-
In Vivo Antitumor Efficacy in Syngeneic Mouse Models
This protocol outlines a general procedure for evaluating the in vivo efficacy of an HPK1 inhibitor.
-
Animal Model:
-
BALB/c or C57BL/6 mice
-
Syngeneic tumor cell lines (e.g., CT26 or MC38)
-
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Administer this compound (e.g., 1.5-12 mg/kg, p.o., b.i.d.) or vehicle control.
-
For combination studies, administer anti-PD-1 antibody (e.g., 10 mg/kg, i.p., twice a week).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, tumors and spleens can be harvested for pharmacodynamic analysis (e.g., pSLP-76 levels, immune cell infiltration).
-
Calculate Tumor Growth Inhibition (TGI).
-
Conclusion
This compound demonstrates potent in vitro and in vivo efficacy as an HPK1 inhibitor. Its sub-nanomolar enzymatic inhibitory activity, coupled with its ability to enhance T-cell proliferation and cytokine secretion, translates to significant antitumor effects in preclinical models, both as a monotherapy and in combination with checkpoint inhibitors. The data presented in this guide, alongside the detailed experimental protocols, provide a valuable resource for researchers working on the development of novel immuno-oncology therapeutics targeting the HPK1 pathway. Further head-to-head studies under standardized conditions would be beneficial for a more direct comparison of the efficacy of this compound against other emerging HPK1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. THUNDER™ Phospho-SLP-76 (S376) TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]
Assessing the selectivity of Hpk1-IN-55 across a kinase panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Hpk1-IN-55's performance against other kinases, supported by available experimental data. Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a crucial negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immune responses. This compound is a potent and selective inhibitor of HPK1.
Quantitative Analysis of this compound Selectivity
This compound demonstrates high potency for its target kinase, HPK1, with a reported half-maximal inhibitory concentration (IC50) of less than 0.51 nM.[1] Its selectivity has been evaluated against at least two other kinases, showcasing a significant therapeutic window. The compound exhibits a greater than 637-fold selectivity for HPK1 over GCK-like kinase and over 1022-fold selectivity against LCK.[1] While comprehensive kinome-wide screening data for this compound is not publicly available, the existing data highlights its high selectivity for HPK1.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. HPK1 |
| HPK1 | <0.51 | 1 |
| GCK-like kinase | >325 | >637 |
| LCK | >521 | >1022 |
HPK1 Signaling Pathway and the Role of this compound
HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the immunological synapse where it becomes activated. Activated HPK1 then phosphorylates downstream adaptor proteins, most notably SLP-76 at the Serine 376 residue. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76. The degradation of SLP-76 dampens the T-cell activation signal, leading to reduced proliferation and cytokine production. This compound, by inhibiting HPK1, blocks this negative feedback loop, leading to sustained TCR signaling and an enhanced anti-tumor immune response.
Experimental Protocols
The selectivity of a kinase inhibitor like this compound is typically assessed through a combination of biochemical and cellular assays.
Biochemical Kinase Assays
These assays directly measure the interaction between the inhibitor and purified kinase enzymes.
1. ADP-Glo™ Kinase Assay:
-
Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and thus a weaker luminescent signal.
-
Materials:
-
Purified recombinant HPK1 enzyme and other kinases for selectivity profiling.
-
Substrate (e.g., Myelin Basic Protein - MBP).
-
ATP.
-
This compound (or test inhibitor) dissolved in DMSO.
-
Kinase buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the inhibitor, purified kinase enzyme, and the substrate/ATP mixture.
-
Incubate to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader. The IC50 value is determined by plotting the inhibitor concentration against the percentage of kinase activity.
-
2. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay:
-
Principle: This assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the donor (europium) and acceptor (APC) are brought into proximity, generating a FRET signal.
-
Materials:
-
Purified recombinant HPK1 enzyme.
-
Biotinylated substrate (e.g., Biotin-SLP-76 peptide).
-
ATP.
-
This compound.
-
Europium-labeled anti-phospho-antibody.
-
Streptavidin-APC.
-
-
Procedure:
-
Set up the kinase reaction with serially diluted this compound.
-
Incubate to allow for substrate phosphorylation.
-
Add the detection reagents (Europium-antibody and Streptavidin-APC).
-
Incubate to allow for binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Cellular Assays
These assays confirm the inhibitor's activity within a biological context.
1. Phospho-SLP-76 (Ser376) Assay:
-
Principle: This assay measures the level of phosphorylation of SLP-76 at Serine 376 in a relevant cell line (e.g., Jurkat T-cells or primary T-cells) following TCR stimulation. Inhibition of HPK1 leads to a decrease in SLP-76 phosphorylation. This can be measured by various methods, including Western Blot, ELISA, or flow cytometry.
-
Materials:
-
Jurkat T-cells or Peripheral Blood Mononuclear Cells (PBMCs).
-
TCR stimulants (e.g., anti-CD3/anti-CD28 antibodies).
-
This compound.
-
Antibodies: anti-SLP-76 and anti-phospho-SLP-76 (Ser376).
-
-
Procedure (for Flow Cytometry):
-
Culture and pre-incubate cells with various concentrations of this compound.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Fix and permeabilize the cells.
-
Stain with a fluorescently labeled anti-phospho-SLP-76 (Ser376) antibody.
-
Analyze the cells using a flow cytometer to quantify the level of phosphorylated SLP-76.
-
Selectivity Profile of this compound
The high degree of selectivity is a critical attribute for a therapeutic kinase inhibitor, as it minimizes the potential for off-target effects and associated toxicities. This compound's significant selectivity for HPK1 over other kinases like GCK-like kinase and LCK suggests a favorable safety profile.
References
Safety Operating Guide
Proper Disposal of Hpk1-IN-55: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential information on the proper disposal procedures for Hpk1-IN-55, a selective and orally active hematopoietic progenitor kinase 1 (HPK1) inhibitor.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general best practices for the disposal of similar research chemicals should be strictly followed. All waste materials contaminated with this compound are to be treated as chemical waste. This includes not only the compound itself but also any contaminated personal protective equipment (PPE), such as gloves and lab coats, as well as any lab supplies like vials, pipette tips, and cleaning materials.
Key Disposal Principles
Proper disposal of this compound involves a systematic approach to containment, labeling, and transfer, always in accordance with institutional and local environmental regulations. The primary goal is to prevent the release of the chemical into the environment and to ensure the safety of all laboratory and waste management personnel.
Procedural Steps for Disposal
Adherence to a clear, step-by-step process is critical for the safe disposal of this compound waste. The following workflow outlines the necessary actions from the point of waste generation to its final removal from the laboratory.
Caption: This diagram illustrates the sequential steps for the safe and compliant disposal of this compound waste.
Detailed Experimental Protocol for Disposal
Objective: To safely and compliantly dispose of this compound and associated contaminated materials.
Materials:
-
Designated, leak-proof, and sealable chemical waste containers.
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
Procedure:
-
Waste Segregation: At the point of generation, immediately segregate all materials contaminated with this compound from general laboratory waste. This includes unused or expired compound, solutions containing the compound, and any disposable equipment that has come into contact with it.
-
Containment: Place all solid and liquid waste into a designated, chemically compatible, and clearly labeled hazardous waste container. Ensure the container is in good condition and has a secure lid.
-
Labeling: Affix a completed hazardous waste label to the container. The label must include the full chemical name ("this compound"), the quantity of waste, the date, and the primary hazard associated with the compound (if known).
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected.
-
Disposal: Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not attempt to dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
As no specific Safety Data Sheet for this compound is publicly available, quantitative data regarding its physical and chemical properties for disposal purposes (e.g., flash point, pH, etc.) cannot be provided. In the absence of this data, the compound should be handled with the assumption that it may be hazardous.
| Property | Value |
| CAS Number | 3048537-58-9 |
| Disposal Method | Incineration or other approved methods via a licensed contractor. |
| Waste Category | Chemical Waste |
It is imperative for all personnel handling this compound to be trained on their institution's specific chemical hygiene and waste disposal protocols. Always consult with your institution's EHS department for guidance on the proper disposal procedures in your location.
Safeguarding Research: A Comprehensive Guide to Handling Hpk1-IN-55
Essential Safety and Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling Hpk1-IN-55 to minimize exposure. The required PPE varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.[2] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Ventilation: Class II biological safety cabinet.[2] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
This table summarizes PPE recommendations based on general safety protocols for potent kinase inhibitors.[2]
Operational Plan: Step-by-Step Handling and Disposal
A clear operational plan is crucial for the safe management of this compound in the laboratory.
1. Designated Area and Engineering Controls:
-
All work with this compound should be conducted in a designated and clearly marked area.
-
Manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[2][3]
2. Safe Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3]
-
For long-term stability, stock solutions should be stored at -20°C for up to one month or -80°C for up to six months to prevent degradation.[3]
4. Spill Management:
-
In the event of a spill, evacuate the area and prevent unprotected personnel from entering.
-
Wear appropriate PPE, including a respirator, double nitrile gloves, a lab coat, and chemical splash goggles.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
5. Disposal Plan:
-
All waste materials contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.[4]
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[4]
-
All disposal must be in accordance with local, state, and federal regulations.[4]
Experimental Protocols and Visualized Workflows
While specific experimental protocols for this compound are proprietary, a general workflow for in vitro cell-based assays with a kinase inhibitor is outlined below. Researchers should consult published literature for detailed methodologies related to their specific application.
Caption: A typical experimental workflow for evaluating this compound in a cell-based assay.
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
